4-Hydroxy-3,5-dinitrobenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-3,5-dinitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6/c10-3-4-1-5(8(12)13)7(11)6(2-4)9(14)15/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAVWLKOYKKDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200142 | |
| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52132-61-3 | |
| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52132-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052132613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-dinitrobenzaldehyde | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3,5-dinitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
4-Hydroxy-3,5-dinitrobenzaldehyde chemical properties
An In-depth Technical Guide to 4-Hydroxy-3,5-dinitrobenzaldehyde
Introduction
4-Hydroxy-3,5-dinitrobenzaldehyde is an important functionalized aromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group, an acidic phenolic hydroxyl, and two strongly electron-withdrawing nitro groups, provides a unique platform for the development of a diverse range of molecules. The electronic properties conferred by the nitro groups significantly influence the reactivity of the entire molecule, making the ortho- and para-positions electron-deficient and enhancing the acidity of the phenolic proton. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Hydroxy-3,5-dinitrobenzaldehyde, tailored for researchers, scientists, and professionals in drug development and materials science.
Compound Identification and Physicochemical Properties
Proper identification and understanding of the basic physicochemical properties are foundational to the successful application of any chemical intermediate.
Nomenclature and Structure
-
IUPAC Name: 4-hydroxy-3,5-dinitrobenzaldehyde[1]
-
Synonyms: 3,5-Dinitro-4-hydroxybenzaldehyde[1]
-
CAS Number: 52132-61-3[1]
The molecular structure consists of a benzaldehyde core substituted with a hydroxyl group at position 4 and two nitro groups at positions 3 and 5.
| Identifier | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | [1][2] |
| Molecular Weight | 212.12 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=C(C(=C1[O-])O)[O-])C=O | [1] |
| InChIKey | DFAVWLKOYKKDFX-UHFFFAOYSA-N | [1][2] |
Physicochemical Data
The physical properties of 4-Hydroxy-3,5-dinitrobenzaldehyde are tabulated below. It is noteworthy that while extensive spectroscopic data is available, a definitive melting point is not consistently reported in peer-reviewed literature. The synthesis protocol, which involves precipitation from ice water, suggests low solubility in cold aqueous media.[3]
| Property | Value | Source |
| Melting Point | Not Reported | N/A |
| LogP (Predicted) | 0.5 | [1] |
| Appearance | Yellow precipitate/solid | [3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating hydroxyl group, results in a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the molecule simplifies its NMR spectra. The two aromatic protons are chemically equivalent, as are the two nitro groups.
| ¹H-NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment | Source |
| Aldehyde Proton | 10.14 | Singlet | Ar-CH O | [1][4] |
| Aromatic Protons | 8.92 | Singlet | Ar-H (2H) | [1][4] |
| Hydroxyl Proton | 6.08 | Singlet | Ar-OH | [1][4] |
| ¹³C-NMR | Chemical Shift (δ ppm) | Assignment | Source |
| Aldehyde Carbon | 193 | Ar-C HO | [1] |
| Hydroxyl-bearing Carbon | 152 | Ar C -OH | [1] |
| Nitro-bearing Carbons | 143 | Ar C -NO₂ | [1] |
| Aldehyde-bearing Carbon | 133 | Ar C -CHO | [1] |
| Aromatic CH Carbons | 126 | Ar C H | [1] |
Causality Insight: The strong deshielding of the aromatic protons (δ 8.92 ppm) is a direct consequence of the powerful electron-withdrawing effect of the adjacent nitro groups and the aldehyde group.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.
-
Electrospray Ionization (ESI-MS): m/z 213 [M+H]⁺[1]
-
Electron Ionization (EI-MS): The NIST database shows a primary peak at m/z 212, corresponding to the molecular ion.[2]
Infrared (IR) Spectroscopy
-
-OH stretch: ~3200-3400 cm⁻¹ (broad)
-
C-H stretch (aromatic/aldehyde): ~3100 cm⁻¹, ~2850-2750 cm⁻¹
-
C=O stretch (aldehyde): ~1700-1710 cm⁻¹
-
NO₂ stretch (asymmetric): ~1550 cm⁻¹[5]
-
NO₂ stretch (symmetric): ~1375 cm⁻¹[5]
-
C=C stretch (aromatic): ~1600, 1450 cm⁻¹
Synthesis Methodology
The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde is achieved through the direct electrophilic nitration of 4-hydroxybenzaldehyde. The powerful activating, ortho,para-directing nature of the hydroxyl group overrides the deactivating, meta-directing effect of the aldehyde, forcing the two nitro groups into the positions ortho to the hydroxyl group.[6][7][8]
Experimental Protocol: Nitration of 4-Hydroxybenzaldehyde
This protocol is adapted from a procedure described in Chemical Research in Toxicology.[3]
Materials:
-
4-Hydroxybenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ethyl Acetate
-
Hexane
-
Silica Gel
Procedure:
-
Preparation of Starting Material: Dissolve 2 grams of 4-hydroxybenzaldehyde in 12.5 mL of concentrated H₂SO₄ in a flask suitable for cooling and stirring. Cool the mixture to 0 °C using an ice bath.
-
Expert Insight: The use of concentrated sulfuric acid as the solvent protonates the aldehyde, further deactivating the ring, but more importantly, it serves as the catalyst and dehydrating agent for the nitration reaction.
-
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by combining 5 mL of concentrated H₂SO₄ and 5 mL of fuming HNO₃. This process is highly exothermic and must be performed slowly in an ice bath to maintain a temperature of 0 °C.
-
Trustworthiness: Pre-cooling the nitrating mixture is a critical safety and process control step. It ensures the formation of the nitronium ion (NO₂⁺) electrophile is controlled and prevents runaway reactions upon addition.
-
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 4-hydroxybenzaldehyde, ensuring the reaction temperature is maintained at or below 0 °C throughout the addition.
-
Reaction Progression: Once the addition is complete, continue stirring the resulting mixture for 4 hours at ambient temperature to allow the reaction to proceed to completion.
-
Work-up and Isolation: Slowly pour the reaction mixture into 50 mL of ice water with vigorous stirring. This will quench the reaction and precipitate the product.
-
Precipitation: Continue stirring the aqueous mixture at 0 °C for 1 hour to ensure complete precipitation of the yellow solid product.
-
Purification: Filter the crude product and purify it using silica gel flash column chromatography. A mobile phase of 2:3 ethyl acetate/hexane is reported to be effective. The yield for this procedure is approximately 75%.[3]
Caption: Workflow for the synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Chemical Reactivity and Applications
The multifunctionality of 4-Hydroxy-3,5-dinitrobenzaldehyde makes it a versatile building block. Its reactivity is dominated by the interplay between its three functional groups.
Reactivity of the Aldehyde Group
The aldehyde functional group is a primary site for transformations. It can undergo nucleophilic addition and condensation reactions.
-
Wittig Reaction: It readily reacts with phosphonium ylides. For instance, it has been used in a Wittig reaction with (3,5-dimethoxybenzyl)triphenylphosphonium bromide in the presence of sodium methoxide to synthesize a dinitro-resveratrol analogue.[3] This demonstrates its utility in creating complex stilbene structures.
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group exhibits typical phenolic reactivity, although its acidity is significantly increased by the adjacent nitro groups.
-
Conversion to Halides: The hydroxyl group can be displaced. A reported procedure shows its conversion to 4-chloro-3,5-dinitrobenzaldehyde by reacting it with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline.[9] This transformation is crucial for subsequent nucleophilic aromatic substitution reactions at the C4 position.
Reactivity of the Aromatic Ring
The aromatic ring is strongly deactivated towards further electrophilic substitution due to the presence of three electron-withdrawing groups. However, the nitro groups can be reduced.
-
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using standard reducing agents like catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This would transform the molecule into 4-Hydroxy-3,5-diaminobenzaldehyde, a highly electron-rich system with potential applications in polymer and dye synthesis.
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- 9. guidechem.com [guidechem.com]
Introduction: Strategic Synthesis of a Valuable Nitroaromatic Intermediate
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde from Salicylaldehyde
4-Hydroxy-3,5-dinitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable precursor in the synthesis of various heterocyclic compounds and Schiff bases, which are investigated for a range of pharmacological activities, including antimicrobial and antitumor properties.[1][2][3] Its structure, featuring a reactive aldehyde group and electron-withdrawing nitro groups on a phenol backbone, makes it a versatile building block for drug development and materials science.
This guide provides a comprehensive, technically-grounded overview of the synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde, commencing from the readily available starting material, salicylaldehyde. The synthetic pathway involves a sequential two-step nitration process. This document is structured to provide researchers and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a detailed and validated experimental protocol, and, most critically, a thorough framework for managing the inherent safety risks associated with nitration chemistry.
Part 1: The Chemistry of Synthesis - A Mechanistic Overview
The conversion of salicylaldehyde to 4-Hydroxy-3,5-dinitrobenzaldehyde is achieved through electrophilic aromatic substitution. The process requires two distinct nitration stages, with the directing effects of the substituents on the aromatic ring governing the regioselectivity of the reaction.
Overall Reaction Scheme
The synthesis proceeds as follows: Salicylaldehyde is first mononitrated to yield a mixture of isomers, which is then subjected to a second, more forceful nitration to produce the final dinitrated product.
Caption: Two-step synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Mechanism Deep Dive
Step 1: Mononitration of Salicylaldehyde The initial step involves the nitration of the salicylaldehyde ring. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
The salicylaldehyde molecule has two key substituents influencing the position of the incoming electrophile:
-
Hydroxyl (-OH) group: A powerful activating, ortho-, para- directing group.
-
Aldehyde (-CHO) group: A deactivating, meta- directing group.
The strong activating effect of the hydroxyl group dominates, directing the nitronium ion primarily to the positions ortho and para to it. The position ortho to the hydroxyl group (and meta to the aldehyde) is position 3. The position para to the hydroxyl group (and also meta to the aldehyde) is position 5. This results in the formation of a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde.[2][4]
Step 2: Dinitration of the Intermediate Mixture The mixture of 3- and 5-nitrosalicylaldehyde is then subjected to a second nitration.[1][2] At this stage, the aromatic ring is significantly deactivated due to the presence of one electron-withdrawing nitro group and the aldehyde group. Therefore, more stringent reaction conditions (e.g., cold nitrating mixture) are required. The hydroxyl group, despite the deactivation, still directs the second incoming nitro group to the remaining activated positions (ortho or para to -OH). This forces the second nitro group into the available 3 or 5 position, ultimately yielding the single desired product, 4-Hydroxy-3,5-dinitrobenzaldehyde.
Part 2: Safety as a System - Managing the Hazards of Nitration
Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not properly controlled.[5] A systematic approach to safety is paramount for the well-being of researchers and the integrity of the laboratory.
Core Principles of Nitration Safety:
-
Exothermic Control: The reaction generates substantial heat, which can lead to a dangerous, uncontrolled acceleration of the reaction rate known as thermal runaway.[6][7] This risk is managed by slow, dropwise addition of reagents and maintaining low temperatures with an ice bath.
-
Corrosivity: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and can cause severe chemical burns upon contact.[8][9]
-
Oxidizing Hazard: Nitric acid is a strong oxidizer and can react violently with organic materials.[9]
Hazard Analysis and Mitigation
| Hazard | Risk | Mitigation Strategy |
| Strong Acids (HNO₃, H₂SO₄) | Severe chemical burns on skin/eye contact; respiratory irritation from fumes.[8][9] | Engineering Controls: Perform all steps in a certified chemical fume hood. Ensure an emergency eyewash and safety shower are immediately accessible.[6] PPE: Wear acid-resistant gloves (e.g., butyl rubber or Viton), chemical splash goggles, a face shield, and a chemical-resistant lab coat.[6][8] |
| Exothermic Reaction | Thermal runaway, leading to rapid pressure buildup, boiling of reactants, and potential for explosion or fire.[5][7] | Administrative Controls: Add the nitrating agent slowly and dropwise. Continuously monitor the reaction temperature. Engineering Controls: Use an ice-salt bath for efficient cooling. Ensure the reaction vessel is of an appropriate size to handle the volume and allow for headspace. |
| Unstable Byproducts | Polynitrated organic compounds can be unstable and potentially explosive, especially if allowed to dry. | Administrative Controls: Strictly adhere to the established stoichiometry and temperature control to minimize side reactions.[7] Do not allow the reaction mixture to stand unmonitored. Quench the reaction by pouring it onto ice as instructed. |
| Spills | Corrosive and reactive hazard, potential for release of toxic nitrogen oxide fumes. | Preparedness: Have a spill kit with a neutralizer (e.g., sodium carbonate or sodium bicarbonate) readily available. Develop and practice an emergency response plan.[6][8] |
Part 3: Experimental Protocol - A Step-by-Step Guide
This protocol is adapted from the validated procedure described by Wagh et al. for the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde (the common synonym for 4-Hydroxy-3,5-dinitrobenzaldehyde).[1][2]
Materials and Reagents
| Reagent/Material | Specification |
| Salicylaldehyde | ≥98% |
| Concentrated Sulfuric Acid (H₂SO₄) | 98% |
| Concentrated Nitric Acid (HNO₃) | 70% |
| Concentrated Hydrochloric Acid (HCl) | 37% |
| Deionized Water | |
| Ice | |
| Equipment | |
| Beakers & Erlenmeyer flasks | |
| Graduated cylinders | |
| Magnetic stirrer and stir bar | |
| Ice-salt bath | |
| Dropping funnel | |
| Buchner funnel and filter flask | |
| Whatman filter paper | |
| Thermometer |
Experimental Workflow
Caption: Experimental workflow for the two-step nitration process.
Step-by-Step Procedure
Step 1: Synthesis of 3- and 5-Nitrosalicylaldehyde Mixture [1][2]
-
In a 250 mL beaker, combine salicylaldehyde (0.2 mol, 20.96 mL) and 10 mL of concentrated HCl.
-
Cool this mixture in an ice-salt bath to 0°C with continuous stirring.
-
In a separate flask, carefully prepare the nitrating mixture by adding 20 mL of concentrated H₂SO₄ to 10 mL of concentrated HNO₃. Keep this mixture cold in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the salicylaldehyde solution over a period of 20 minutes. CRITICAL: Maintain the reaction temperature at 0°C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.
-
Filter the resulting solid product using a Buchner funnel, wash thoroughly with cold water, and dry. This product is the mixture of 3- and 5-nitrosalicylaldehyde and is used directly in the next step.
Step 2: Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde [1][2]
-
Prepare a fresh, ice-cold nitrating mixture of concentrated H₂SO₄ and HNO₃ in a 2:1 ratio.
-
Add the entire dried mixture of 3- and 5-nitrosalicylaldehyde (approx. 33 g, 0.156 mol based on theoretical yield) to the cold nitrating mixture with vigorous stirring.
-
Continue stirring in the ice bath for 30 minutes.
-
Carefully pour the entire reaction mass onto a large volume of crushed ice in a beaker. A yellow solid will precipitate immediately.
-
Filter the yellow solid (4-Hydroxy-3,5-dinitrobenzaldehyde), wash it extensively with cold water until the washings are neutral to litmus paper, and dry it.
Part 4: Product Characterization and Validation
Validation of the final product's identity and purity is essential. The following data, based on literature values, can be used for confirmation.
Physical Properties and Yield
| Parameter | Value | Reference |
| Chemical Name | 4-Hydroxy-3,5-dinitrobenzaldehyde | [10] |
| Synonym | 2-Hydroxy-3,5-dinitrobenzaldehyde | [1][3] |
| Molecular Formula | C₇H₄N₂O₆ | [10] |
| Molecular Weight | 212.12 g/mol | [10] |
| Appearance | Yellow solid | [1] |
| Melting Point | 70-74 °C | [1][2] |
| Expected Yield | ~85% | [1][2] |
Spectroscopic Data
The structure of the synthesized compound should be confirmed using spectroscopic methods.
| Technique | Expected Peaks / Signals |
| IR (Infrared Spectroscopy) | ~3200 cm⁻¹ (Broad, O-H stretch), ~2750 cm⁻¹ (Aldehydic C-H stretch), ~1725 cm⁻¹ (C=O stretch), ~1490 cm⁻¹ (Asymmetric NO₂ stretch)[2] |
| ¹H NMR (Proton NMR) | Signals corresponding to the aldehydic proton, the aromatic protons, and the hydroxyl proton. For example, in CDCl₃: δ ~11.95 (s, 1H, OH), δ ~10.5 (s, 1H, CHO), δ ~9.0 (d, 1H, Ar-H), δ ~8.8 (d, 1H, Ar-H).[2] |
Conclusion
The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde from salicylaldehyde is a robust and high-yielding two-step process. This guide outlines the essential mechanistic considerations, providing a rationale for the observed regioselectivity. The provided experimental protocol, adapted from peer-reviewed literature, offers a clear pathway to the target molecule. However, the successful and safe execution of this synthesis is fundamentally dependent on a rigorous and proactive approach to safety. Understanding and mitigating the risks associated with exothermic nitration reactions is not merely a procedural step but the core principle that ensures a successful outcome for both the experiment and the researcher.
References
- Vertex AI Search. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
- Daiber, A., et al. (2015). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology.
- Wagh, S. B., et al. (2015). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology.
- PubChem. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde.
- Google Patents. (n.d.). CN102633646B - New preparation method of 5-nitro-salicylaldehyde.
- Google Patents. (n.d.). CN101020640A - Prepn process of 3-nitro salicylaldehyde.
- ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
- OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.
- OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a.
- ChemicalBook. (2025). 3,5-DINITROSALICYLALDEHYDE.
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A Technical Guide to 4-Hydroxy-3,5-dinitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 4-Hydroxy-3,5-dinitrobenzaldehyde (CAS Number: 52132-61-3), a key chemical intermediate. We will explore its chemical identity, synthesis protocols, spectroscopic data, and its role as a versatile building block in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in medicinal chemistry, organic synthesis, and pharmaceutical research.
Chemical Identity and Physicochemical Properties
4-Hydroxy-3,5-dinitrobenzaldehyde is a substituted aromatic aldehyde. The strategic placement of a hydroxyl group and two nitro groups on the benzene ring creates a unique electronic and steric environment, making it a valuable precursor in organic synthesis. The strong electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aldehyde and hydroxyl functionalities.
It is critical to distinguish 4-Hydroxy-3,5-dinitrobenzaldehyde from its structural isomer, 2-Hydroxy-3,5-dinitrobenzaldehyde (also known as 3,5-Dinitrosalicylaldehyde, CAS Number: 2460-59-5). The starting material and synthetic pathway dictate the final isomeric product, which will have distinct physical and chemical properties. This guide focuses exclusively on the 4-hydroxy isomer.
Table 1: Physicochemical Properties of 4-Hydroxy-3,5-dinitrobenzaldehyde [1]
| Property | Value | Source |
| CAS Number | 52132-61-3 | PubChem[1] |
| Molecular Formula | C₇H₄N₂O₆ | PubChem[1] |
| Molecular Weight | 212.12 g/mol | PubChem[1] |
| IUPAC Name | 4-hydroxy-3,5-dinitrobenzaldehyde | PubChem[1] |
| Synonyms | 3,5-Dinitro-4-hydroxybenzaldehyde | PubChem[1] |
| SMILES | C1=C(C=C(C(=C1[O-])O)[O-])C=O | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde
The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde is typically achieved through the electrophilic nitration of 4-hydroxybenzaldehyde. The hydroxyl group is a strong activating, ortho-, para-directing group. Since the para position is blocked by the aldehyde, nitration is directed to the two ortho positions (C3 and C5). A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
Experimental Protocol: Plausible Dinitration of 4-Hydroxybenzaldehyde
Materials:
-
4-Hydroxybenzaldehyde
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 ratio with constant stirring. Allow the mixture to cool.
-
Dissolution of Starting Material: Dissolve 4-hydroxybenzaldehyde in a minimal amount of the chosen chlorinated solvent (DCM or DCE) in a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool this flask in an ice bath to 0-5 °C.
-
Reaction: Slowly add the prepared cold nitrating mixture dropwise to the stirred solution of 4-hydroxybenzaldehyde. Maintain the reaction temperature below 10 °C throughout the addition. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at a low temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude 4-Hydroxy-3,5-dinitrobenzaldehyde.
-
Purification: The crude product can be further purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected peaks for 4-Hydroxy-3,5-dinitrobenzaldehyde include:
-
Broad O-H stretch (hydroxyl group) around 3200-3500 cm⁻¹
-
C-H stretch (aromatic) around 3000-3100 cm⁻¹
-
C=O stretch (aldehyde) around 1690-1715 cm⁻¹
-
Asymmetric and symmetric N-O stretches (nitro groups) around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C=C stretches (aromatic ring) around 1450-1600 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent and should appear as a single sharp singlet. The aldehyde proton will appear as a singlet further downfield, and the hydroxyl proton will also be a singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons attached to the hydroxyl and aldehyde groups, the carbons bearing the nitro groups, and the aromatic carbons attached to hydrogen.
-
Note: As of early 2026, experimental ¹H and ¹³C NMR spectra for 4-Hydroxy-3,5-dinitrobenzaldehyde are not widely available in public databases. Researchers should rely on their own analytical data for structural confirmation.
Applications in Research and Drug Development
Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile intermediates for the synthesis of a wide array of heterocyclic and other complex organic molecules. The presence of the aldehyde group allows for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, which are precursors to many bioactive compounds.
The 4-hydroxy-3,5-dinitrobenzaldehyde moiety is particularly interesting for several reasons:
-
Reactive Handles: It possesses three key functional groups (aldehyde, hydroxyl, and nitro groups) that can be selectively modified.
-
Pharmacophore Component: The dinitrophenyl group can participate in hydrogen bonding and charge-transfer interactions, which are crucial for molecular recognition at biological targets.
-
Precursor to Bioactive Scaffolds: It serves as a starting material for synthesizing compounds with potential therapeutic activities. For instance, derivatives of the isomeric 2-Hydroxy-3,5-dinitrobenzaldehyde have been used to create hydrazones that exhibit significant antimicrobial properties.[2][3] Hydrazones, in general, are a well-studied class of compounds with a broad pharmacological profile, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[3]
Commercial Availability
4-Hydroxy-3,5-dinitrobenzaldehyde is available from various chemical suppliers who specialize in research chemicals and building blocks for synthesis. When sourcing this material, it is important to verify the purity and confirm the CAS number (52132-61-3) to ensure the correct isomer is being purchased.
Potential Suppliers Include:
-
Hangzhou Dingyan Chem Co., Ltd
-
Ningbo Inno Pharmchem Co., Ltd.
(Note: This is not an exhaustive list and does not constitute an endorsement of any specific supplier.)
Safety and Handling
As a polynitro aromatic compound, 4-Hydroxy-3,5-dinitrobenzaldehyde requires careful handling. Nitroaromatic compounds may pose an explosion risk if subjected to shock or rapid heating.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid all personal contact, including inhalation of dust. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid creating dust.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat, sources of ignition, and incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
4-Hydroxy-3,5-dinitrobenzaldehyde is a valuable and reactive chemical intermediate with significant potential in drug discovery and development. Its well-defined structure and multiple functional groups provide a versatile platform for the synthesis of complex molecular architectures and novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers aiming to leverage this compound in their scientific endeavors.
References
-
PubChem. 4-Hydroxy-3,5-dinitrobenzaldehyde. National Center for Biotechnology Information. [Link]
-
OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]
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PubChem. 2-Hydroxy-3,5-dinitrobenzaldehyde. National Center for Biotechnology Information. [Link]
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OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. [Link]
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LookChem. 4-Hydroxy-3,5-dinitrobenzaldehyde CAS NO.52132-61-3. LookChem. [Link]
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OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. [Link]
-
OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. [Link]
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A Guide to the Spectroscopic Characterization of 4-Hydroxy-3,5-dinitrobenzaldehyde
Introduction
4-Hydroxy-3,5-dinitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring a hydroxyl group, an aldehyde function, and two electron-withdrawing nitro groups on a benzene ring, provides a unique electronic and steric environment. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. The methodologies and interpretations presented herein are grounded in established scientific principles, offering researchers a reliable framework for analysis.
The molecular structure of 4-Hydroxy-3,5-dinitrobenzaldehyde is presented below:
-
IUPAC Name: 4-hydroxy-3,5-dinitrobenzaldehyde[1]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Hydroxy-3,5-dinitrobenzaldehyde, both ¹H and ¹³C NMR provide definitive structural information.
Proton (¹H) NMR Spectroscopy
Theoretical Insight: The ¹H NMR spectrum of 4-Hydroxy-3,5-dinitrobenzaldehyde is anticipated to be relatively simple due to the molecule's symmetry. The benzene ring has a C₂ axis of symmetry passing through the C1 (aldehyde) and C4 (hydroxyl) positions. Consequently, the two aromatic protons at C2 and C6 are chemically and magnetically equivalent.
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. It is expected to appear as a sharp singlet significantly downfield.
-
Aromatic Protons (Ar-H): The protons at the C2 and C6 positions are flanked by strongly electron-withdrawing nitro groups. This electronic environment causes a significant downfield shift. As they are equivalent and have no adjacent proton neighbors, their signal should appear as a singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can be broad and its position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | ~9.5 - 10.5 | Singlet (s) | 1H |
| Aromatic (C2-H, C6-H) | ~8.5 - 9.0 | Singlet (s) | 2H |
| Hydroxyl (-OH) | Variable (e.g., ~10.0 - 12.0) | Broad Singlet (br s) | 1H |
Note: The table presents expected values based on established principles of NMR spectroscopy and data from analogous substituted benzaldehydes. Actual experimental values may vary slightly.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 4-Hydroxy-3,5-dinitrobenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for phenolic compounds to clearly observe the hydroxyl proton.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-16 ppm is appropriate. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for ¹H NMR Analysis
Carbon-¹³ (¹³C) NMR Spectroscopy
Theoretical Insight: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to symmetry, we expect to see five distinct signals: one for the aldehyde carbonyl, and four for the aromatic carbons.
-
Carbonyl Carbon (-CHO): The carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield, a characteristic signal for aldehydes.[4]
-
Aromatic Carbons:
-
C1 (ipso-aldehyde): The carbon directly attached to the aldehyde group.
-
C2/C6 (ortho-aldehyde, meta-hydroxyl): The two equivalent carbons bearing the aromatic protons.
-
C3/C5 (meta-aldehyde, ortho-hydroxyl): The two equivalent carbons attached to the nitro groups. These are expected to be significantly deshielded due to the direct attachment to the electronegative nitro group.[5][6]
-
C4 (para-aldehyde): The carbon attached to the hydroxyl group.
-
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | ~190 - 195 |
| C4 (C-OH) | ~150 - 160 |
| C3 / C5 (C-NO₂) | ~140 - 150 |
| C1 (C-CHO) | ~130 - 135 |
| C2 / C6 (C-H) | ~125 - 130 |
Note: This table presents predicted chemical shifts based on additivity rules and data from structurally similar compounds.[4][7][8] Experimental verification is required.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use the same tuned and shimmed instrument.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (0-220 ppm) is necessary. A significantly larger number of scans (e.g., 256 to 1024 or more) and a relaxation delay (d1) of 2 seconds are required to obtain a good signal-to-noise ratio.
-
Processing: The processing steps are identical to those for ¹H NMR, excluding integration, which is not typically quantitative under these conditions.
Part 2: Infrared (IR) Spectroscopy
Theoretical Insight: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 4-Hydroxy-3,5-dinitrobenzaldehyde will be dominated by absorptions from the O-H, C=O, N-O, and aromatic C-H/C=C bonds.
-
O-H Stretch: A broad and strong absorption is expected for the phenolic hydroxyl group due to hydrogen bonding.[9][10][11]
-
Aromatic C-H Stretch: A weaker absorption is expected just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption from the aldehyde carbonyl group is a key diagnostic peak.[12]
-
N-O Stretches (NO₂): Two distinct, strong absorptions are characteristic of the nitro group: one for the asymmetric stretch and one for the symmetric stretch.[6]
-
C=C Stretches: Medium to strong absorptions from the aromatic ring vibrations are expected in the fingerprint region.[10][11]
Reported IR Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Phenol) | ~3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | ~3050 - 3150 | Medium-Weak |
| C=O (Aldehyde) | ~1690 - 1715 | Strong, Sharp |
| C=C (Aromatic) | ~1580 - 1610 | Medium-Strong |
| NO₂ (Asymmetric) | ~1520 - 1560 | Strong |
| NO₂ (Symmetric) | ~1330 - 1370 | Strong |
| C-O (Phenol) | ~1200 - 1250 | Strong |
Note: Data compiled from general knowledge of functional group frequencies and specific data for related nitroaromatic and phenolic compounds.[1][6][10][11][12]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid 4-Hydroxy-3,5-dinitrobenzaldehyde powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Workflow for IR Spectroscopy
Part 3: Mass Spectrometry (MS)
Theoretical Insight: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. Using Electron Ionization (EI), a high-energy electron beam bombards the molecule, causing ionization and subsequent fragmentation.
-
Molecular Ion (M•⁺): The peak corresponding to the intact molecule after the loss of one electron. For this compound, it is expected at m/z 212.[1]
-
Key Fragmentations: The fragmentation pathways are dictated by the functional groups. Common losses for nitroaromatic aldehydes include:
-
[M-H]⁺: Loss of the aldehydic hydrogen, forming a stable acylium ion.[13]
-
[M-NO₂]⁺: Loss of a nitro group radical.
-
[M-CO]•⁺: Loss of carbon monoxide from the aldehyde.
-
Further fragmentation of the aromatic ring can also occur.
-
Reported Mass Spectrometry Data (EI-MS):
| m/z | Proposed Identity | Notes |
| 212 | [M]•⁺ | Molecular Ion |
| 211 | [M-H]⁺ | Loss of aldehydic hydrogen |
| 166 | [M-NO₂]⁺ | Loss of a nitro group |
| 136 | [M-NO₂-NO]⁺ or [M-H-CO-NO₂]⁺ | Subsequent fragmentation |
| 63 | C₅H₃⁺ or C₃H₃O⁺ | Aromatic ring fragment |
Note: Data is based on the NIST GC-MS spectrum available via PubChem.[1] Fragmentation of nitroaromatics can be complex, and proposed identities are based on common fragmentation patterns.[13]
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
-
Instrument Setup:
-
Gas Chromatograph (GC): Set an appropriate temperature program for the GC oven to ensure the compound elutes as a sharp peak. Use a standard nonpolar or mid-polar capillary column (e.g., DB-5ms). Set the injector temperature high enough to ensure volatilization (e.g., 250 °C).
-
Mass Spectrometer (MS): Set the ion source to Electron Ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a relevant range (e.g., m/z 40-300).
-
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC.
-
Data Acquisition: The GC separates the components of the sample, and the eluting compound enters the MS ion source. The mass spectrometer records the mass spectrum of the compound as it elutes.
-
Analysis: Extract the mass spectrum from the chromatographic peak corresponding to 4-Hydroxy-3,5-dinitrobenzaldehyde. Identify the molecular ion peak and analyze the fragmentation pattern.
Workflow for Mass Spectrometry
Conclusion
The structural identity and integrity of 4-Hydroxy-3,5-dinitrobenzaldehyde can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and confirm the molecular symmetry. IR spectroscopy provides rapid confirmation of the key functional groups—hydroxyl, aldehyde, and nitro groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system, providing the authoritative data required for drug development and scientific research.
References
- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Nitrobenzaldehyde.
- de Souza, A. C. B., Pereira, C. G., & de Oliveira, L. S. (2022). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits. Critical Reviews in Food Science and Nutrition, 64(10), 2906-2916.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
- Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols.
- Karunakaran, E., & Sangeetha, D. (2014). Synthesis of C13- and N15-Labeled DNAN. DTIC.
- Clutch Prep. (n.d.). How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 13C NMR spectroscopy?
- Pawar, P. P., & Momin, A. A. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText.
-
PubChem. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde. Retrieved from [Link]
- PubChemLite. (n.d.). 4-hydroxy-3,5-dinitrobenzaldehyde (C7H4N2O6).
- SIELC Technologies. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde.
- Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde.
-
ResearchGate. (n.d.). GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion.... Retrieved from [Link]
-
PubMed. (n.d.). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. Retrieved from [Link]
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- 3. 4-Hydroxy-3,5-dinitrobenzaldehyde | SIELC Technologies [sielc.com]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of 3,5-Dinitrosalicylaldehyde in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dinitrosalicylaldehyde (2-hydroxy-3,5-dinitrobenzaldehyde), a key intermediate in various synthetic pathways. The document delves into the theoretical principles governing its solubility, presents available quantitative and qualitative solubility data, and offers detailed, field-proven experimental protocols for researchers to determine solubility in their own laboratory settings. By synthesizing theoretical knowledge with practical application, this guide aims to empower researchers in making informed decisions regarding solvent selection, formulation development, and reaction optimization involving this compound.
Introduction: Understanding the Molecule - 3,5-Dinitrosalicylaldehyde
3,5-Dinitrosalicylaldehyde, also known as 2-hydroxy-3,5-dinitrobenzaldehyde, is a nitroaromatic aldehyde with the molecular formula C₇H₄N₂O₆ and a molecular weight of 212.12 g/mol .[1] Its structure, featuring a benzene ring substituted with a hydroxyl group, an aldehyde group, and two nitro groups, dictates its physicochemical properties and, consequently, its solubility profile.
It is critical to note a potential point of confusion in nomenclature. While the IUPAC name is 2-hydroxy-3,5-dinitrobenzaldehyde, it is often referred to as 3,5-dinitrosalicylaldehyde in commercial and literature sources. Furthermore, a different CAS number (52132-61-3) is sometimes associated with "4-Hydroxy-3,5-dinitrobenzaldehyde".[2] This guide focuses on the more commonly referenced 3,5-Dinitrosalicylaldehyde (CAS No. 2460-59-5) .
The presence of both hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl, aldehyde, and nitro groups) functionalities, combined with the polar nature of the nitro groups and the aromatic backbone, results in a molecule with a nuanced solubility behavior that is highly dependent on the chosen solvent. Understanding this behavior is paramount for its effective use in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-dinitrosalicylaldehyde is presented in Table 1. These properties are fundamental to understanding its interactions with various solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₆ | [1] |
| Molecular Weight | 212.12 g/mol | [1] |
| Melting Point | 68-70 °C | [1] |
| Appearance | Yellow to orange powder or crystalline powder | [3] |
| pKa (predicted) | 2.06 ± 0.44 | [3] |
| LogP (predicted) | 1.021 - 1.1 | [4][5] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of 3,5-dinitrosalicylaldehyde is governed by a balance of intermolecular forces between the solute and solvent molecules, including:
-
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, aldehyde, and nitro groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore expected to interact favorably with this molecule.
-
Dipole-Dipole Interactions: The nitro and carbonyl groups induce a significant dipole moment on the molecule, making it polar. Polar solvents, both protic and aprotic, will engage in dipole-dipole interactions, contributing to solvation.
-
Van der Waals Forces: These non-specific interactions are present in all solute-solvent systems and play a role, particularly with non-polar solvents.
The interplay of these forces dictates the extent to which the energy required to break the solute-solute and solvent-solvent interactions is compensated by the energy released upon forming solute-solvent interactions.
Solubility Profile of 3,5-Dinitrosalicylaldehyde
Quantitative Solubility Data
Quantitative solubility data for 3,5-dinitrosalicylaldehyde in a wide range of organic solvents is not extensively reported in publicly available literature. This represents a significant data gap for researchers. The most definitive value found is for its solubility in water.
Table 2: Known Quantitative Solubility of 3,5-Dinitrosalicylaldehyde
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Water | 18 | 0.6 | ~0.028 |
This data is for 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5).[3]
Qualitative and Inferred Solubility
Based on chemical principles and limited literature evidence, a qualitative assessment of solubility in common laboratory solvents can be inferred:
-
Ethanol: Synthesis procedures for derivatives of 3,5-dinitrosalicylaldehyde mention dissolving it in ethanol and recrystallizing from it, indicating good solubility.[7][8]
-
Polar Aprotic Solvents (Acetone, DMSO, DMF): Given the polar nature of 3,5-dinitrosalicylaldehyde, it is expected to exhibit high solubility in polar aprotic solvents that can act as hydrogen bond acceptors.
-
Other Alcohols (Methanol, Propanol, etc.): Similar to ethanol, other short-chain alcohols are likely to be effective solvents.
-
Chlorinated Solvents (Dichloromethane, Chloroform): These solvents have moderate polarity and may offer some solubility, although likely less than more polar options.
-
Ethers (Diethyl ether, THF): Lower polarity and limited hydrogen bonding capability suggest moderate to poor solubility.
-
Non-polar Solvents (Toluene, Hexanes): Due to the significant polarity of 3,5-dinitrosalicylaldehyde, it is expected to have very low solubility in non-polar hydrocarbon solvents.
Experimental Determination of Solubility: A Practical Guide
Given the scarcity of quantitative data, researchers will often need to determine the solubility of 3,5-dinitrosalicylaldehyde in their solvent of choice experimentally. The equilibrium solubility (or shake-flask) method is a robust and widely accepted technique.[9]
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Step-by-Step Experimental Protocol
Materials:
-
3,5-Dinitrosalicylaldehyde (solid)
-
Solvents of interest (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 3,5-dinitrosalicylaldehyde to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a stirrer plate at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
-
Dilution:
-
Perform a precise serial dilution of the filtered solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.
-
-
Quantification (See Section 6)
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Self-Validating System: Ensuring Trustworthiness
To ensure the reliability of the obtained solubility data, the following checks should be integrated into the protocol:
-
Time to Equilibrium: Collect samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points, confirming that equilibrium has been reached.
-
Solid-State Analysis: After the experiment, analyze the remaining solid using techniques like XRPD or DSC to ensure that the compound has not undergone any phase changes or solvate formation during the equilibration process.
-
Multiple Replicates: Perform the experiment in at least triplicate for each solvent to assess the precision of the results.
Analytical Quantification Methods
Accurate quantification of the dissolved 3,5-dinitrosalicylaldehyde is critical. Both HPLC-UV and UV-Vis spectrophotometry are suitable methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.
Protocol for HPLC Method Development:
-
Column Selection: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for this type of aromatic compound.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% phosphoric or formic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended. The acid helps to ensure sharp peak shapes for the phenolic compound.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for 3,5-dinitrosalicylaldehyde by scanning a dilute solution with a diode array detector or a UV-Vis spectrophotometer. Nitroaromatic compounds typically absorb strongly in the UV region.
-
Calibration Curve:
-
Prepare a series of standard solutions of 3,5-dinitrosalicylaldehyde of known concentrations in the mobile phase.
-
Inject each standard and record the peak area.
-
Plot a graph of peak area versus concentration. A linear regression should yield a correlation coefficient (R²) of ≥ 0.999.
-
UV-Vis Spectrophotometry
This method is simpler and faster than HPLC but may be less specific if other components in the solution absorb at the same wavelength.
Protocol for UV-Vis Method:
-
Determine λmax: Scan a dilute solution of 3,5-dinitrosalicylaldehyde in the solvent of interest to find the wavelength of maximum absorbance.
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility study.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a standard curve according to the Beer-Lambert law.
-
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample and determine the concentration from the calibration curve.
Caption: Workflow for analytical quantification.
Conclusion and Field-Proven Insights
The solubility of 3,5-dinitrosalicylaldehyde is a critical parameter for its successful application in research and development. While quantitative data is sparse, a thorough understanding of its molecular structure allows for reasoned predictions of its behavior in various common laboratory solvents. The molecule's polarity, driven by the nitro, hydroxyl, and aldehyde groups, dictates a preference for polar solvents, particularly those capable of hydrogen bonding.
For applications requiring precise knowledge of solubility, the experimental protocols detailed in this guide provide a robust framework for obtaining reliable, publication-quality data. The emphasis on achieving equilibrium and utilizing validated analytical methods like HPLC-UV ensures the integrity of the results. Researchers are encouraged to perform these determinations in their specific solvent systems to optimize their processes, whether for organic synthesis, formulation, or analytical standard preparation. This foundational data will undoubtedly facilitate more efficient and predictable outcomes in the laboratory.
References
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OATEXT. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]
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OATEXT. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104091, 4-Hydroxy-3,5-dinitrobenzaldehyde. Retrieved from [Link].
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ResearchGate. (n.d.). 3,5-Dibromo-4-hydroxybenzaldehyde dissolved in aqueous solutions of ethanol, n-propanol, acetonitrile and N,N-dimethylformamide: Solubility modelling, solvent effect and preferential solvation investigation. [Link]
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Cheméo. (n.d.). Chemical Properties of 3,5-Dinitrosalicylaldehyde (CAS 2460-59-5). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75571, 3,5-Dinitrosalicylaldehyde. Retrieved from [Link].
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
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Whitepaper: The pronounced Electron-Withdrawing Effects of Nitro Groups in 4-Hydroxy-3,5-dinitrobenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-3,5-dinitrobenzaldehyde is a pivotal aromatic compound where the strategic placement of two nitro groups dramatically influences its chemical behavior. This guide provides a comprehensive analysis of the potent electron-withdrawing effects exerted by these nitro substituents. We will dissect the synergistic interplay of inductive and resonance effects, their profound impact on the acidity of the phenolic hydroxyl group, the molecule's unique spectroscopic characteristics, and its heightened reactivity towards nucleophiles. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for professionals engaged in chemical synthesis and drug development.
Foundational Principles: The Nitro Group as a Potent Electron Sink
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[1][2] Its influence stems from two distinct electronic mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.[3] This effect is distance-dependent but significant.
-
Resonance Effect (-M or -R): The nitro group can delocalize electron density from the aromatic ring onto its own oxygen atoms through the pi (π) system.[1][3] This is particularly effective when the nitro group is positioned ortho or para to an electron-donating group, as it allows for direct delocalization.[4]
The combined -I and -M effects render the attached aromatic ring electron-deficient, a property that fundamentally dictates its reactivity and physical properties.[5] The quantitative strength of this effect is captured by Hammett constants, which are empirical measures of the electronic influence of substituents on a benzene ring.[6][7]
Data Presentation: Hammett Constants of the Nitro (-NO₂) Group
The following table summarizes the Hammett constants for the nitro group, illustrating its strong electron-withdrawing nature in both meta and para positions. A more positive value indicates a stronger electron-withdrawing effect.[8][9]
| Hammett Constant | Value | Interpretation |
| σmeta | 0.71 | Strong electron withdrawal via the inductive effect. |
| σpara | 0.78 | Strong electron withdrawal via combined inductive and resonance effects. |
| σ- | 1.25 | Exceptionally strong withdrawal when interacting with a developing negative charge (e.g., in phenoxide ions). |
The Molecular Architecture of 4-Hydroxy-3,5-dinitrobenzaldehyde
The specific arrangement of functional groups in 4-Hydroxy-3,5-dinitrobenzaldehyde—a hydroxyl group, an aldehyde group, and two nitro groups—creates a molecule with distinct and predictable chemical properties.
Caption: Structure of 4-Hydroxy-3,5-dinitrobenzaldehyde.
The two nitro groups are positioned ortho to the hydroxyl group and meta to the aldehyde group. This specific orientation is key to its properties:
-
Influence on the Hydroxyl Group: The nitro groups are in the ideal position to exert their maximum electron-withdrawing effect on the phenolic proton.
-
Influence on the Aldehyde Group: Being meta, the nitro groups strongly withdraw electron density from the ring, which in turn affects the carbonyl carbon's electrophilicity.
Impact on Acidity: The Super-Activation of the Phenolic Proton
A primary consequence of the dual nitro substitution is a dramatic increase in the acidity of the phenolic hydroxyl group.[10] The pKa of phenol is approximately 10, while phenols substituted with multiple nitro groups (like picric acid) can have pKa values approaching 0. This is a direct result of the stabilization of the corresponding conjugate base, the phenoxide ion.
Causality: When the hydroxyl group is deprotonated, a negative charge develops on the oxygen atom. This charge can be delocalized into the aromatic ring. The two ortho-nitro groups provide a powerful pathway for further delocalizing this negative charge out of the ring and onto their own electronegative oxygen atoms. This extensive delocalization stabilizes the phenoxide ion, making the loss of the proton far more favorable.
Caption: Stabilization pathway of the phenoxide conjugate base.
Reactivity Profile: Deactivation for Electrophiles, Activation for Nucleophiles
The severe electron deficiency of the aromatic ring dictates its reactivity in substitution reactions.
Deactivation towards Electrophilic Aromatic Substitution (EAS)
The electron-poor nature of the ring strongly disfavors reactions with electrophiles (e.g., further nitration, halogenation, Friedel-Crafts reactions).[1] The electron-withdrawing nitro groups destabilize the positively charged intermediate (the Wheland intermediate or sigma complex) that is central to the EAS mechanism.
Activation towards Nucleophilic Aromatic Substitution (SNAr)
Conversely, the molecule is highly activated for Nucleophilic Aromatic Substitution (SNAr).[4][11] Aromatic rings are typically nucleophilic, but the presence of strong EWGs like nitro groups can make them susceptible to attack by nucleophiles.[11][12]
Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electron-deficient ring at a carbon bearing a suitable leaving group (though in this molecule, reaction at the aldehyde is more common). This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex .[11][13]
-
Stabilization: The nitro groups are crucial for stabilizing this negatively charged intermediate by delocalizing the charge through resonance.[11][12] This stabilization lowers the activation energy for the reaction, making it kinetically feasible.
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring.
Caption: Generalized workflow for the SNAr mechanism.
Experimental Protocols & Data
Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde
This protocol is based on the dinitration of an appropriate precursor. The causality behind this procedure lies in using a powerful nitrating mixture to overcome the partial deactivation from the first nitration and achieve disubstitution.
Reference: Adapted from Toche, R. B. (2018). OAText.[14][15]
Materials:
-
Salicylaldehyde (or 4-hydroxybenzaldehyde)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
Protocol:
-
Prepare Nitrating Mixture: In a flask submerged in an ice-salt bath (0°C), slowly and carefully add concentrated nitric acid to concentrated sulfuric acid in a 1:2 volume ratio. Constant stirring is essential to dissipate heat. Rationale: This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is required for aromatic nitration.
-
Initial Nitration: In a separate flask, cool the starting material (e.g., salicylaldehyde). Slowly add the cold nitrating mixture dropwise to the aldehyde while maintaining the temperature at 0°C. Rationale: Low temperature controls the reaction rate and minimizes the formation of unwanted byproducts.
-
Reaction: Stir the mixture for 2-3 hours at room temperature to allow the reaction to proceed to completion, forming a mixture of mono-nitrated products.
-
Second Nitration: Take the crude mono-nitrated product mixture and stir it with a fresh, ice-cold nitrating mixture.
-
Work-up: After 30 minutes, pour the reaction mass onto a large volume of crushed ice. Rationale: This quenches the reaction and precipitates the solid organic product, which has low solubility in water.
-
Isolation: Filter the resulting yellow solid, wash thoroughly with cold deionized water to remove residual acid, and dry.
-
Purification: Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain a purified product.
Spectroscopic Characterization
The electron-withdrawing effects are directly observable in the compound's spectra.
Data Presentation: Key Spectroscopic Features
| Technique | Feature | Approximate Position | Rationale for Observation |
| ¹H NMR | Aldehydic Proton (-CHO) | ~9.8 ppm | Deshielded due to the anisotropy of the C=O bond and electron withdrawal from the ring. |
| Aromatic Protons (-CH) | ~8.9-9.6 ppm | Highly deshielded (downfield shift) due to the strong electron-withdrawing effect of the adjacent nitro groups. | |
| Hydroxyl Proton (-OH) | >10 ppm (often broad) | Very deshielded due to intramolecular hydrogen bonding with an ortho-nitro group and the overall acidic nature.[14] | |
| IR | O-H Stretch | ~3100-3200 cm⁻¹ (Broad) | Broadened and shifted to lower frequency due to strong hydrogen bonding. |
| C=O Stretch (Aldehyde) | ~1700-1725 cm⁻¹ | Typical position for an aromatic aldehyde carbonyl.[15] | |
| N-O Asymmetric Stretch | ~1500-1550 cm⁻¹ | Strong absorption characteristic of the nitro group.[15] | |
| N-O Symmetric Stretch | ~1330-1370 cm⁻¹ | Strong absorption characteristic of the nitro group. |
Conclusion and Applications
The two nitro groups in 4-Hydroxy-3,5-dinitrobenzaldehyde are not mere substituents; they are powerful modulators of the molecule's fundamental electronic landscape. By creating a highly electron-deficient aromatic system, they drastically increase the acidity of the phenolic proton and activate the ring for nucleophilic attack while deactivating it for electrophilic substitution. These predictable, potent effects make the compound and its derivatives valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other high-value materials where fine-tuning of reactivity and acidity is paramount. Understanding these core principles is essential for any scientist seeking to leverage the unique chemistry of polynitrated aromatic systems.
References
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Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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4-Hydroxy-3,5-dinitrobenzaldehyde | C7H4N2O6 | CID 104091 - PubChem. Available at: [Link]
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Substituent effects of nitro group in cyclic compounds - SciSpace. Available at: [Link]
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Substituent and Reaction Constants | Dalal Institute. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]
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Table 1: Hammett constants for some common substituents . Available at: [Link]
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Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate. Available at: [Link]
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26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
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The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. Available at: [Link]
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16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available at: [Link]
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Hammett equation - Wikipedia. Available at: [Link]
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Electrophilic aromatic directing groups - Wikipedia. Available at: [Link]
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How to Identify Electron Withdrawing Groups on an Aromatic Ring - YouTube. Available at: [Link]
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Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline - YouTube. Available at: [Link]
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A Walk through Recent Nitro Chemistry Advances - PMC - NIH. Available at: [Link]
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4-Hydroxy-3-nitrobenzaldehyde - NIST WebBook. Available at: [Link]
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4-hydroxy-3,5-dinitrobenzaldehyde (C7H4N2O6) - PubChemLite. Available at: [Link]
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Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes - ResearchGate. Available at: [Link]
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3,5-Dinitro-4-hydroxybenzaldehyde - NIST WebBook. Available at: [Link]
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Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a - OAText. Available at: [Link]
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Potential applications of 4-Hydroxy-3,5-dinitrobenzaldehyde in organic synthesis
An In-Depth Technical Guide to the Applications of 4-Hydroxy-3,5-dinitrobenzaldehyde in Organic Synthesis
Abstract
4-Hydroxy-3,5-dinitrobenzaldehyde, a polysubstituted aromatic aldehyde, represents a versatile and highly reactive scaffold for advanced organic synthesis. The strategic positioning of an aldehyde, a hydroxyl group, and two electron-withdrawing nitro groups on the benzene ring imparts a unique chemical personality, making it a valuable precursor for a diverse range of molecular architectures. This guide provides an in-depth exploration of its synthesis, key reactive sites, and significant applications, with a focus on the synthesis of Schiff bases and biologically active heterocyclic compounds. Detailed, field-tested protocols, mechanistic insights, and data are presented to empower researchers and drug development professionals in leveraging this potent molecule for novel discoveries.
Introduction: The Molecular Architecture and Reactivity of 4-Hydroxy-3,5-dinitrobenzaldehyde
4-Hydroxy-3,5-dinitrobenzaldehyde, also known as 3,5-dinitrosalicylaldehyde, is a crystalline organic compound whose utility in synthesis is derived from its multifunctional nature.[1] Its structure is characterized by a central benzene ring functionalized with three distinct groups that dictate its reactivity:
-
The Aldehyde Group (-CHO): This is the primary site for nucleophilic attack, making it ideal for condensation reactions, particularly with primary amines to form Schiff bases (imines).
-
The Phenolic Hydroxyl Group (-OH): The acidity of this proton is significantly increased by the inductive and resonance effects of the adjacent nitro groups. It can act as a directing group in further electrophilic substitutions and as a coordination site in metal complexes.
-
Two Nitro Groups (-NO₂): These are powerful electron-withdrawing groups that deactivate the ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. They also enhance the electrophilicity of the aldehyde's carbonyl carbon.
Physicochemical Properties
A summary of the key properties of 4-Hydroxy-3,5-dinitrobenzaldehyde is provided below for reference.
| Property | Value | Source |
| IUPAC Name | 2-Hydroxy-3,5-dinitrobenzaldehyde | [1] |
| CAS Number | 2460-59-5 | [1] |
| Molecular Formula | C₇H₄N₂O₆ | [2] |
| Molecular Weight | 212.12 g/mol | [2] |
| Appearance | Yellow to orange crystalline powder | [1] |
| Melting Point | 68-74 °C | [1][3][4] |
| Solubility | Soluble in water (0.6 g/100 mL at 18°C) | [1] |
Synthesis Pathway
The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde is typically achieved through a two-step nitration of salicylaldehyde. This process requires careful control of temperature to manage the exothermic nature of the nitration and to favor the desired dinitro product.
Caption: Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde via two-step nitration.
Core Application: Synthesis of Schiff Bases and Hydrazones
A paramount application of 4-Hydroxy-3,5-dinitrobenzaldehyde is its role as an electrophile in condensation reactions with primary amines to form Schiff bases, and with hydrazides to form hydrazones. These reactions are typically straightforward, often catalyzed by a small amount of acid, and proceed with high yields.[5]
The resulting imine or hydrazone linkage is not merely a linker but an active participant in the molecule's final properties. These compounds are widely studied for their extensive pharmacological profiles, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[4]
General Reaction and Mechanism
The aldehyde reacts with a primary amine (or a related nucleophile like a hydrazide) via a nucleophilic addition-elimination mechanism. The hydroxyl group often remains intact, providing an additional site for hydrogen bonding or metal chelation in the final product.
Caption: Acid-catalyzed mechanism for Schiff base formation.
Experimental Protocol: Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide
This protocol details the synthesis of a hydrazone derivative with demonstrated antimicrobial properties, showcasing the practical utility of 4-Hydroxy-3,5-dinitrobenzaldehyde as a starting material.[3]
Materials:
-
4-Hydroxy-3,5-dinitrobenzaldehyde (0.212 g, 1 mmol)
-
2-Cyanoacetohydrazide (0.1 g, 1 mmol)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 0.212 g (1 mmol) of 4-Hydroxy-3,5-dinitrobenzaldehyde in ethanol in a suitable flask.
-
Catalysis: Add one drop of glacial acetic acid to the solution and stir for 30 minutes at room temperature. The acid catalyzes the condensation by protonating the aldehyde's carbonyl group, making it more electrophilic.
-
Addition of Nucleophile: To this stirring mixture, add 0.1 g (1 mmol) of 2-cyanoacetohydrazide.
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: The formation of a yellow precipitate indicates product formation. Collect the solid product by filtration. Recrystallize the crude product from ethanol to obtain the purified (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide.[4]
Application in the Development of Bioactive Molecules
The structural framework of 4-Hydroxy-3,5-dinitrobenzaldehyde is a recurring motif in compounds designed for therapeutic applications. The derivatives often exhibit enhanced biological activity compared to their precursors.
Antimicrobial and Antifungal Agents
Hydrazone derivatives of 4-Hydroxy-3,5-dinitrobenzaldehyde have shown significant potential as antimicrobial agents. For instance, certain synthesized compounds exhibit excellent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as potent antifungal activity against Aspergillus Niger and Candida albicans.[3]
Table of Antimicrobial Activity:
| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) | Standard Drug (MIC) |
| Hydrazone Derivative 6f | S. aureus, E. coli | 10 µg/mL | Gentamicin (10 µg/mL) |
| Hydrazone Derivative 6f | A. Niger, C. albicans | 10 µg/mL | Fluconazole (20 µg/mL) |
| Hydrazone Derivatives 6b-6e | E. coli | 20 µg/mL | Gentamicin (10 µg/mL) |
| (Data synthesized from reference[3]) |
The strong performance of these derivatives is attributed to the combined electronic and structural features endowed by the dinitro-hydroxyphenyl moiety and the azomethine (-CH=N-) linkage of the hydrazone.
Precursor for Heterocyclic Systems
Hydrazides and hydrazones are well-established precursors for the synthesis of nitrogen-containing heterocycles.[4] The hydrazone synthesized in the protocol above can serve as a key intermediate for constructing more complex ring systems, opening avenues for the development of novel compounds with diverse pharmacological profiles.
Workflow and Logical Relationships
The utilization of 4-Hydroxy-3,5-dinitrobenzaldehyde in synthetic campaigns follows a logical progression from precursor synthesis to the creation and evaluation of novel derivatives.
Caption: General workflow from synthesis to application.
Conclusion
4-Hydroxy-3,5-dinitrobenzaldehyde is more than just a chemical intermediate; it is a powerful and versatile building block in the toolkit of the modern organic chemist. Its unique combination of reactive functional groups allows for the straightforward synthesis of complex molecules, particularly Schiff bases and their derivatives. The proven biological activity of these products in antimicrobial and other therapeutic areas underscores the immense potential of this compound in drug discovery and materials science. The protocols and insights provided in this guide serve as a foundation for researchers to explore and unlock new synthetic possibilities.
References
- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText.
- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. (2018). OAText.
- CAS No.2460-59-5,3,5-DINITROSALICYLALDEHYDE Suppliers,MSDS download. LookChem.
-
4-Hydroxy-3,5-dinitrobenzaldehyde | C7H4N2O6. PubChem. Available at: [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 4-Hydroxy-3,5-dinitrobenzaldehyde: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Legacy of Nitrated Aromatics in Medicinal Chemistry
The introduction of nitro groups into aromatic scaffolds has been a cornerstone of synthetic chemistry for over a century, unlocking a vast landscape of chemical reactivity and biological activity. Among these, the dinitrated phenolic aldehydes represent a class of compounds with significant, yet often specialized, utility. This guide delves into the core of one such molecule: 4-Hydroxy-3,5-dinitrobenzaldehyde. While its discovery is not marked by a singular seminal publication, its existence is a logical consequence of the extensive exploration of nitration reactions on aromatic aldehydes that took place in the early 20th century. This document serves as a comprehensive technical resource, bridging the historical synthesis with contemporary applications, particularly in the realm of drug discovery and development. We will explore the causality behind its synthesis, its chemical persona, and its potential as a versatile building block for novel therapeutics.
I. Physicochemical Properties and Identification
A foundational understanding of a molecule begins with its fundamental properties. 4-Hydroxy-3,5-dinitrobenzaldehyde is a distinct crystalline solid, the characteristics of which are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₆ | PubChem[1] |
| Molecular Weight | 212.12 g/mol | PubChem[1] |
| IUPAC Name | 4-hydroxy-3,5-dinitrobenzaldehyde | PubChem[1] |
| CAS Number | 52132-61-3 | PubChem[1] |
| Synonyms | 3,5-Dinitro-4-hydroxybenzaldehyde, Benzaldehyde, 4-hydroxy-3,5-dinitro- | PubChem[1] |
| Appearance | Expected to be a yellow crystalline solid | General knowledge of nitroaromatic compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and DMSO. | General knowledge of similar compounds |
II. Historical Synthesis: A Journey Through Nitration Chemistry
The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. The historical approach to its synthesis can be logically reconstructed from established nitration methodologies for phenolic aldehydes. The most plausible and historically consistent method involves a two-step nitration of the readily available starting material, 4-hydroxybenzaldehyde.
The Underlying Chemistry: Directing Effects in Electrophilic Aromatic Substitution
The synthetic route is governed by the directing effects of the substituents on the benzene ring. The hydroxyl (-OH) group is a powerful activating and ortho-, para- directing group due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde (-CHO) group is a deactivating and meta- directing group, withdrawing electron density from the ring.
In the case of 4-hydroxybenzaldehyde, the powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it (positions 3 and 5). The aldehyde group at position 1 further deactivates the ring, but its meta- directing influence aligns with the ortho- direction of the hydroxyl group, reinforcing the substitution at the 3 and 5 positions.
A Reconstructed Historical Synthesis Protocol
The following protocol is based on analogous syntheses of similar compounds, such as 2-hydroxy-3,5-dinitrobenzaldehyde, and represents a field-proven approach to the dinitration of a phenolic aldehyde.[2][3]
Step 1: Mononitration of 4-Hydroxybenzaldehyde
The initial step involves the careful introduction of a single nitro group onto the aromatic ring.
-
Reaction: 4-hydroxybenzaldehyde → 4-hydroxy-3-nitrobenzaldehyde
-
Reagents: 4-hydroxybenzaldehyde, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or a milder nitrating agent for better control), and a suitable solvent.
-
Rationale: A controlled nitration is crucial to favor the monosubstituted product. The use of a mixed acid system (HNO₃/H₂SO₄) generates the highly reactive nitronium ion. The reaction temperature must be kept low to prevent over-nitration and side reactions.
Step 2: Dinitration to Yield 4-Hydroxy-3,5-dinitrobenzaldehyde
The second nitro group is introduced under more forcing conditions.
-
Reaction: 4-hydroxy-3-nitrobenzaldehyde → 4-hydroxy-3,5-dinitrobenzaldehyde
-
Reagents: 4-hydroxy-3-nitrobenzaldehyde, a stronger nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid).
-
Rationale: The presence of one deactivating nitro group on the ring makes the introduction of the second nitro group more difficult, thus requiring more vigorous reaction conditions (stronger acid, higher temperature). The directing effects of the hydroxyl and the first nitro group guide the second nitro group to the 5-position.
Experimental Protocol: A Step-by-Step Guide
This detailed protocol provides a comprehensive workflow for the synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde in a laboratory setting.
Materials and Equipment:
-
4-hydroxybenzaldehyde
-
Concentrated nitric acid (68%)
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Crushed ice
-
Distilled water
-
Ethanol
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
pH paper or pH meter
-
Melting point apparatus
-
Spectroscopic equipment for characterization (IR, NMR)
Workflow Diagram:
Caption: A schematic overview of the two-step synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Detailed Procedure:
Part 1: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-hydroxybenzaldehyde in 40 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Prepare a nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of 4-hydroxybenzaldehyde over a period of 30-45 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
-
Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The yellow precipitate of 4-hydroxy-3-nitrobenzaldehyde is collected by vacuum filtration, washed with cold water until the washings are neutral to pH paper, and then dried.
Part 2: Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde (Final Product)
-
To a mixture of 20 mL of fuming nitric acid and 20 mL of concentrated sulfuric acid, cooled to 0 °C, slowly add the dried 4-hydroxy-3-nitrobenzaldehyde (from Part 1) in small portions with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour.
-
Cool the reaction mixture and pour it carefully onto 300 g of crushed ice.
-
The precipitated 4-Hydroxy-3,5-dinitrobenzaldehyde is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
Self-Validating System for Protocol Trustworthiness:
-
In-process Monitoring: The progress of each nitration step can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product.
-
Characterization: The final product should be characterized by its melting point and spectroscopic methods (Infrared and Nuclear Magnetic Resonance spectroscopy) to confirm its identity and purity. The obtained data should be compared with literature values.
III. The Role of 4-Hydroxy-3,5-dinitrobenzaldehyde in Drug Development
While 4-Hydroxy-3,5-dinitrobenzaldehyde itself is not a therapeutic agent, its true value lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. Its chemical architecture, featuring a reactive aldehyde group and an electron-deficient aromatic ring, makes it an attractive starting point for the synthesis of a variety of derivatives.
The aldehyde group is a versatile functional handle that can be readily converted into other functional groups or used in condensation reactions to build larger molecular scaffolds. For instance, it can be reacted with hydrazines to form hydrazones, with hydroxylamines to form oximes, or with amines to form Schiff bases.
A Gateway to Bioactive Hydrazones
A particularly promising avenue for the application of 4-Hydroxy-3,5-dinitrobenzaldehyde is in the synthesis of hydrazone derivatives. Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂, and they are known to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: The dinitro-substituted aromatic ring can enhance the antimicrobial properties of the resulting hydrazone. The nitro groups can participate in redox cycling, generating reactive oxygen species that are toxic to microbial cells.[2][3]
-
Antitubercular Activity: Hydrazone derivatives have shown promise as antitubercular agents.
-
Anticonvulsant and Anti-inflammatory Properties: The structural features of certain hydrazones make them candidates for the development of drugs targeting the central nervous system and inflammatory pathways.[2][3]
Illustrative Signaling Pathway of Potential Antimicrobial Action:
Caption: A generalized pathway illustrating the potential antimicrobial mechanism of action for derivatives of 4-Hydroxy-3,5-dinitrobenzaldehyde.
IV. Conclusion and Future Perspectives
4-Hydroxy-3,5-dinitrobenzaldehyde, a product of classic aromatic chemistry, continues to hold relevance in the modern era of drug discovery. Its synthesis, rooted in the well-understood principles of electrophilic aromatic substitution, is accessible and scalable. While its historical discovery may not be a celebrated event, its utility as a chemical intermediate is undeniable. The true potential of this molecule is realized when it is used as a scaffold to create novel derivatives, particularly hydrazones, which have demonstrated a broad spectrum of biological activities. For researchers and scientists in drug development, 4-Hydroxy-3,5-dinitrobenzaldehyde represents not just a molecule, but a gateway to a vast chemical space with the potential to yield the next generation of therapeutic agents. Further exploration of its derivatives and their mechanisms of action is a promising frontier in medicinal chemistry.
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Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Chemistry of 4-Hydroxy-3,5-dimethylbenzaldehyde: A Key Intermediate for Chemical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Hodgson, H. H., & Moore, F. H. (1931). The nitration of m-hydroxybenzaldehyde and the bromination of nitrated 3-hydroxybenzaldehydes, with cases of group migration. Journal of the Chemical Society (Resumed), 155-160.
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PrepChem. (2023). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]
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Patil, P. S., et al. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases Using 4-Hydroxy-3,5-dinitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 4-Hydroxy-3,5-dinitrobenzaldehyde. The protocols and insights presented herein are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and catalysis.
Introduction: The Versatility of Schiff Bases Derived from 4-Hydroxy-3,5-dinitrobenzaldehyde
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry.[1][2] Their facile synthesis, structural diversity, and the ability of the imine nitrogen to coordinate with metal ions make them exceptionally versatile ligands.[3][4] The incorporation of a 4-Hydroxy-3,5-dinitrobenzaldehyde moiety introduces unique electronic and steric features to the resulting Schiff base. The strong electron-withdrawing nature of the two nitro groups significantly influences the reactivity and potential biological activity of these compounds.[5]
Schiff bases are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[6][7][8] The imine linkage is often crucial for their biological action.[9] Furthermore, their metal complexes are extensively explored as catalysts in various organic transformations.[10][11] This guide will provide a detailed protocol for the synthesis of these valuable compounds, an in-depth look at their characterization, and a discussion of their applications in fields pertinent to drug discovery and development.
Reaction Mechanism and Rationale
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, 4-Hydroxy-3,5-dinitrobenzaldehyde. The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl carbon to form an unstable carbinolamine intermediate, followed by dehydration to yield the stable imine.[6]
Role of Acid Catalysis:
While the reaction can proceed without a catalyst, it is often slow. The addition of a catalytic amount of a weak acid, such as glacial acetic acid, is a common practice to accelerate the reaction.[1] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the primary amine. It is crucial to use only a catalytic amount of acid, as excess acid can protonate the amine nucleophile, rendering it unreactive.[8]
Caption: Acid-catalyzed mechanism of Schiff base formation.
Experimental Protocol: Synthesis of a Schiff Base from 4-Hydroxy-3,5-dinitrobenzaldehyde
This protocol is adapted from a similar synthesis using 2-hydroxy-3,5-dinitrobenzaldehyde and can be generalized for various primary amines.[12]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Hydroxy-3,5-dinitrobenzaldehyde | ≥98% | Commercially Available |
| Primary Amine (e.g., Aniline) | Reagent Grade | Commercially Available |
| Absolute Ethanol | Anhydrous | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Round-bottom flask | - | Standard Glassware |
| Reflux condenser | - | Standard Glassware |
| Magnetic stirrer and hotplate | - | Standard Equipment |
| Buchner funnel and filter paper | - | Standard Equipment |
Procedure:
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-Hydroxy-3,5-dinitrobenzaldehyde in 20 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved. A gentle warming might be necessary.
-
Addition of Amine: To the stirred solution, add a stoichiometric equivalent (1.0 mmol) of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will typically precipitate out of the solution as a colored solid.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature.
Caption: General workflow for the synthesis of Schiff bases.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The following techniques are standard:
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a powerful tool for identifying the formation of the Schiff base by observing the appearance of the characteristic imine bond stretch and the disappearance of the carbonyl and amine stretches of the starting materials.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| C=N (Imine) | 1600 - 1650 | Confirms Schiff base formation.[1] |
| O-H (Phenolic) | 3100 - 3500 (broad) | Should be present from the aldehyde moiety. |
| N-O (Nitro) | 1500 - 1560 and 1300 - 1370 | Asymmetric and symmetric stretching of the NO₂ groups.[13] |
| C=O (Aldehyde) | ~1700 | Should be absent in the purified product. |
| N-H (Primary Amine) | 3300 - 3500 (two bands) | Should be absent in the purified product. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed structural information.
-
¹H NMR: The most diagnostic signal is the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the downfield region of the spectrum (δ 8.0-10.0 ppm).[1][5] The aromatic protons will show complex splitting patterns, and the phenolic -OH proton will appear as a broad singlet.
-
¹³C NMR: The formation of the imine is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 160-170 ppm.[10]
3. UV-Visible Spectroscopy:
UV-Vis spectroscopy can provide information about the electronic transitions within the conjugated system of the Schiff base. The spectra typically show absorption bands corresponding to π-π* and n-π* transitions.[9]
Applications in Drug Development and Research
Schiff bases derived from substituted benzaldehydes are of significant interest to the pharmaceutical industry due to their wide range of biological activities.
-
Anticancer Activity: Many Schiff bases have demonstrated potent cytotoxic activity against various cancer cell lines.[7][9][14] The mechanism of action is often attributed to their ability to chelate metal ions essential for tumor growth or to interact with DNA.[7]
-
Antimicrobial Activity: The imine group is a key pharmacophore for antimicrobial activity. Schiff bases have shown efficacy against a broad spectrum of bacteria and fungi.[6][15] Metal complexes of these Schiff bases often exhibit enhanced antimicrobial properties compared to the free ligands.[16]
-
Catalysis: Schiff base-metal complexes are widely used as catalysts in various organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.[3][10][11] The tunability of the electronic and steric properties of the Schiff base ligand allows for the fine-tuning of the catalyst's activity and selectivity.
Safety and Handling Precautions
Working with dinitroaromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber).[3]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3] Dinitro compounds can be toxic and are readily absorbed through the skin.[4]
-
Explosion Hazard: Aromatic compounds with multiple nitro groups have the potential to be explosive. Avoid grinding, shock, and excessive heat.[3][17]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.
References
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Majeed, R. H., Hussein, H. A., & Abdullah, M. A. (2022). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine, 11(4), 285–296. [Link]
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Hassan, A. S., Asghar, M. N., & Yaqub, M. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 26(16), 4886. [Link]
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Pinga, K., & Kumar, S. (2017). A Short Review on Schiff Bases and Applications. TSI, 12(10), 1-5. [Link]
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Kumar, R., Singh, P., & Singh, P. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 133-145. [Link]
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Khan, S. A., Asiri, A. M., & Al-Amry, K. A. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 37(14), 3765-3776. [Link]
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Kanwal, A., et al. (2022). A review on synthesis and applications of some selected Schiff bases with their transition metal complexes. Journal of the Indian Chemical Society, 99(11), 100741. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 21(1), 7-12. [Link]
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Das, B., & Chakraborty, D. (2021). Applications of Schiff Bases and their Metal Complexes in Catalytic Transformations. Research Journal of Chemistry and Environment, 25(7), 190-201. [Link]
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Kumar, S., & Pandey, D. S. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(2), 1201-1208. [Link]
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Kumar, S., & Kumar, V. (2024). Applications of metal complexes of Schiff bases-A Review. TIJER - International Research Journal, 11(1). [Link]
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Croner-i. Aromatic halogenated amines and nitro-compounds. [Link]
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Shettima, U. A., Ibrahim, M., & Idongesit, E. E. (2024). Synthesis, Characterisation and Antimicrobial Studies of Schiff Base Ligand Derived from Salicylaldehyde and 2,4-Dinitrophenylhydrazine and its Metals Complexes. Nigerian Research Journal of Chemical Sciences, 12(1). [Link]
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Malaysian Journal of Analytical Sciences. (2019). Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound as Spacer in Electrochemical DNA Sensor. 23(5), 763-770. [Link]
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Demir, S., et al. (2021). Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 851-862. [Link]
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Ghosh, P., Dey, S. K., & Islam, A. N. (2019). A review on synthesis and versatile applications of some selected Schiff bases with their transition metal complexes. Egyptian Journal of Chemistry, 62(9), 1641-1667. [Link]
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Khanam, H., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Pakistan Journal of Biological Sciences, 7(8), 1435-1438. [Link]
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Mitu, L., et al. (2024). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. Journal of Chemical Sciences, 136(1), 1-13. [Link]
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Thorat, B. R., et al. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research, 4(1), 14-17. [Link]
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Al-Masoudi, N. A., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 6(3), 261-267. [Link]
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Soroceanu, T., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Complexes. International Journal of Multidisciplinary Research and Studies, 5(1), 1-6. [Link]
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El-Saied, F. A., et al. (2012). Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO – Pentadentate Schiff Base Ligand. Journal of the Korean Chemical Society, 56(4), 434-441. [Link]
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Shaker, Y. M. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText, 4(2), 1-5. [Link]
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Saeed, A. M., et al. (2019). Anticancer activity of novel Schiff bases and azo dyes derived from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. Zeitschrift für Naturforschung C, 74(5-6), 193-201. [Link]
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Zeytinoğlu, H., et al. (2025). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. Biological Trace Element Research. [Link]
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Kumar, S., et al. (2021). Synthesis of a versatile Schiff base 4-((2-hydroxy-3,5-diiodobenzylidene) amino) benzenesulfonamide from 3,5-diiodosalicylaldehyde and sulfanilamide, structure, electronic properties, biological activity prediction and experimental antimicrobial properties. Journal of Molecular Structure, 1250, 131700. [Link]
-
Rahman, M. M., et al. (2021). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 6(35), 22894-22907. [Link]
-
Adebayo, G. A., & Ilesanmi, T. M. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Fountain Journal of Natural and Applied Sciences, 13(1). [Link]
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Application and Protocol Guide: 4-Hydroxy-3,5-dinitrobenzaldehyde for Primary Amine Derivatization
Abstract
The accurate quantification of primary amines is a critical task in pharmaceutical analysis, environmental monitoring, and biological research. Many primary amines lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging.[1] Pre-column derivatization addresses this limitation by covalently attaching a molecule that enhances detectability.[2] This guide provides a comprehensive overview and detailed protocols for the use of 4-hydroxy-3,5-dinitrobenzaldehyde as a highly effective derivatizing agent for primary amines. We will delve into the underlying reaction mechanism, provide step-by-step procedures for sample derivatization, and discuss the subsequent analysis of the derivatives by HPLC. This document is intended for researchers, scientists, and drug development professionals seeking a robust and sensitive method for the analysis of primary amines.
Introduction: The Rationale for Derivatization
Primary amines are a fundamental functional group present in a vast array of molecules, including amino acids, biogenic amines, and many pharmaceutical compounds. The inherent chemical properties of amines, such as their polarity and reactivity, can present analytical challenges.[3] Furthermore, their often weak ultraviolet (UV) absorption necessitates a strategy to enhance their detection sensitivity. Chemical derivatization is a widely employed technique to overcome these obstacles.[4] By reacting the analyte with a suitable reagent, a new derivative is formed with more favorable analytical characteristics.
Advantages of Derivatization with 4-Hydroxy-3,5-dinitrobenzaldehyde:
-
Introduction of a Strong Chromophore: The dinitroaromatic structure of 4-hydroxy-3,5-dinitrobenzaldehyde imparts a strong UV-absorbing chromophore to the primary amine derivative, significantly enhancing its detectability.
-
Formation of a Stable Schiff Base: The reaction between the aldehyde group of the derivatizing agent and the primary amine forms a stable imine, also known as a Schiff base.[5] This covalent modification ensures the integrity of the derivative throughout the analytical process.
-
Improved Chromatographic Properties: Derivatization can alter the polarity of the analyte, often leading to improved retention and separation on reversed-phase HPLC columns.[2]
Reaction Mechanism: Formation of a Schiff Base
The derivatization of a primary amine with 4-hydroxy-3,5-dinitrobenzaldehyde proceeds through a nucleophilic addition-elimination reaction to form a Schiff base.[5] The reaction is typically acid-catalyzed.[6]
Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-hydroxy-3,5-dinitrobenzaldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.[5]
Step 2: Proton Transfer and Dehydration Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable, conjugated imine (Schiff base) derivative. The reaction is reversible, and the equilibrium can be driven towards the product by removing water.[7]
Caption: Reaction mechanism of primary amine derivatization.
Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde
For laboratories preferring to synthesize the reagent in-house, a common method involves the nitration of salicylaldehyde.[8][9]
Protocol for Synthesis:
-
Cool a mixture of salicylaldehyde (0.2 mol) and 10 mL of concentrated HCl in an ice-salt bath to 0°C.[8]
-
Prepare a nitrating mixture of concentrated H₂SO₄ and concentrated HNO₃ in a 2:1 ratio and cool it in an ice bath.[8]
-
Add the salicylaldehyde solution dropwise to the ice-cooled nitrating mixture over 20 minutes with constant stirring.[8]
-
Continue stirring the reaction mixture for 2-3 hours at room temperature.[8] This initial step produces a mixture of 3- and 5-nitrosalicylaldehyde.
-
Filter the resulting solid, wash it with water, and dry it.[8]
-
For the second nitration, stir the mixture of 3- and 5-nitrosalicylaldehyde with a fresh, ice-cold nitrating mixture (2:1 H₂SO₄:HNO₃) for 30 minutes.[8]
-
Pour the reaction mass onto crushed ice to precipitate the final product.[8]
-
Filter the yellow solid of 4-hydroxy-3,5-dinitrobenzaldehyde, wash with water, and dry. An expected yield is approximately 85%.[8]
Note: This synthesis involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols: Derivatization and Analysis
The following protocols provide a framework for the derivatization of primary amines with 4-hydroxy-3,5-dinitrobenzaldehyde and their subsequent analysis by HPLC. Method validation in terms of selectivity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) should be performed according to international guidelines.[10]
Reagent and Standard Preparation
-
Derivatizing Reagent Solution (DRS): Prepare a 10 mg/mL solution of 4-hydroxy-3,5-dinitrobenzaldehyde in a suitable organic solvent such as acetonitrile or methanol.
-
Primary Amine Standard Solutions: Prepare stock solutions of the primary amine standards in an appropriate solvent (e.g., water, methanol, or a buffer compatible with the analytical method). Create a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for calibration.
-
Reaction Buffer: An acidic buffer (e.g., 0.1 M HCl in methanol) is recommended to catalyze the reaction.
Derivatization Protocol
-
In a clean microcentrifuge tube or autosampler vial, add 100 µL of the primary amine standard or sample solution.
-
Add 100 µL of the Derivatizing Reagent Solution (DRS).
-
Add 50 µL of the reaction buffer.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 30 minutes). The optimal temperature and time should be determined experimentally for the specific amine of interest.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for injection into the HPLC system. If necessary, the reaction can be quenched by adding a small amount of a reagent that reacts with the excess derivatizing agent.
Caption: Experimental workflow for primary amine derivatization.
HPLC Analysis
The separation of the derivatized primary amines is typically achieved using reversed-phase HPLC.
Table 1: Example HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 260 nm (or optimal wavelength determined by UV scan of the derivative) |
Note: The HPLC method, particularly the gradient, should be optimized for the specific mixture of amines being analyzed to ensure adequate separation and resolution.[11]
Data Analysis and Quantification
A calibration curve is constructed by plotting the peak area of the derivatized amine standards against their known concentrations. The concentration of the primary amine in unknown samples is then determined by interpolating their peak areas from this calibration curve. The linearity of the method should be assessed by calculating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[12]
Troubleshooting and Method Optimization
-
Low Derivative Yield: Ensure the pH of the reaction mixture is acidic to catalyze the reaction.[7] Optimize the reaction temperature and time. Ensure the derivatizing reagent is not degraded.
-
Poor Peak Shape: Peak tailing can be caused by interactions of the amine with residual silanols on the HPLC column. Using a base-deactivated column or adding a competing amine to the mobile phase can mitigate this.
-
Interference from Excess Reagent: If the peak for the excess derivatizing reagent co-elutes with the analyte of interest, the derivatization stoichiometry can be adjusted, or a quenching step can be introduced. Alternatively, the chromatographic conditions can be modified to separate the peaks.[13]
Conclusion
4-Hydroxy-3,5-dinitrobenzaldehyde is a valuable derivatizing agent for the sensitive and reliable quantification of primary amines. The formation of a stable, UV-active Schiff base derivative allows for enhanced detection and improved chromatographic performance. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of primary amine-containing compounds.
References
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- National Institutes of Health (NIH). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Accessed January 21, 2026.
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- LCGC. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Accessed January 21, 2026.
- Taylor & Francis Online. Full article: Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. Accessed January 21, 2026.
- Sultan Qaboos University Journal For Science.
- PubMed Central. A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Accessed January 21, 2026.
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- Sigma-Aldrich.
- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Accessed January 21, 2026.
- National Institutes of Health (NIH). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Accessed January 21, 2026.
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- OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Accessed January 21, 2026.
- PubChem. 4-Hydroxy-3,5-dinitrobenzaldehyde | C7H4N2O6 | CID 104091. Accessed January 21, 2026.
- OAText. Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Accessed January 21, 2026.
- ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Accessed January 21, 2026.
- Organic Syntheses. 2,4-dinitrobenzaldehyde. Accessed January 21, 2026.
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- PubMed. Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Accessed January 21, 2026.
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- Chemistry LibreTexts. 20.6: Reactions of Amines. Accessed January 21, 2026.
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Application Notes & Protocols: Synthesis of Bio-active Hydrazones from 4-Hydroxy-3,5-dinitrobenzaldehyde
Introduction: The Hydrazone Scaffold in Modern Drug Discovery
The hydrazone moiety (-NH-N=CH-), a versatile pharmacophore, represents a cornerstone in medicinal chemistry and drug development.[1] Compounds bearing this functional group exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumoral properties.[1][2][3] The efficacy of hydrazones often stems from their ability to form stable chelate complexes with metal ions essential for enzymatic functions in pathogens or their capacity to engage in hydrogen bonding with biological targets. The core reaction—a condensation between a hydrazine derivative and a carbonyl compound—is synthetically accessible and allows for extensive structural diversification.[4][5]
This guide focuses on the synthesis of hydrazones derived from 4-Hydroxy-3,5-dinitrobenzaldehyde. The choice of this aldehyde is strategic; the strong electron-withdrawing nature of the two nitro groups significantly enhances the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack and facilitating a high-yield reaction. Furthermore, the resulting dinitrophenyl scaffold is a common feature in compounds with potent biological activity, making these derivatives particularly compelling for screening in drug discovery programs.
This document provides a comprehensive, field-tested protocol for researchers, detailing the synthesis of the precursor aldehyde and its subsequent conversion to a representative hydrazone derivative. We will delve into the causality behind procedural steps, robust characterization methods, and the mechanistic underpinnings of the transformation.
Part 1: Synthesis of the Key Precursor - 4-Hydroxy-3,5-dinitrobenzaldehyde
A reliable synthesis of the target hydrazones begins with the high-purity preparation of the starting aldehyde. The following protocol outlines the double nitration of salicylaldehyde.
Causality of the Method: The synthesis involves a two-step electrophilic aromatic substitution. Salicylaldehyde is first nitrated to a mixture of 3- and 5-nitrosalicylaldehyde.[2][6] This mixture is then subjected to a second, more forceful nitration to introduce the second nitro group, yielding the desired 2-hydroxy-3,5-dinitrobenzaldehyde (a structural isomer of the topic's name, often used interchangeably in literature for this synthesis path). The use of a cooled, potent nitrating mixture (concentrated H₂SO₄ and HNO₃) is critical for controlling the exothermic reaction and achieving a high yield.[2][6]
Experimental Protocol: Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| Salicylaldehyde | Reagent | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Fisher Scientific |
| Concentrated Nitric Acid (HNO₃) | ACS Grade | VWR |
| Concentrated Hydrochloric Acid (HCl) | ACS Grade | Merck |
| Deionized Water | N/A | In-house |
| Crushed Ice | N/A | In-house |
| Magnetic Stirrer with Hotplate | N/A | IKA |
| Beakers and Erlenmeyer Flasks | Pyrex | Corning |
| Büchner Funnel and Filter Flask | N/A | Kimble |
Step-by-Step Procedure:
-
Initial Nitration:
-
In a 250 mL beaker, cool a mixture of salicylaldehyde (0.2 mol) and 10 mL of concentrated HCl in an ice-salt bath to 0°C.[6]
-
Separately, prepare a nitrating mixture by carefully adding 40 mL of concentrated H₂SO₄ to 20 mL of concentrated HNO₃ (2:1 ratio) in a flask, keeping it cooled in an ice bath.
-
Add the cooled salicylaldehyde solution dropwise to the nitrating mixture over 20 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, remove the reaction from the ice bath and stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice. A solid precipitate (a mixture of 3- and 5-nitrosalicylaldehyde) will form.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold water, and dry. This intermediate product is used directly in the next step.[2][6]
-
-
Second Nitration:
-
Prepare a fresh, ice-cold nitrating mixture of concentrated H₂SO₄ and HNO₃ in a 2:1 proportion.
-
Slowly add the dried mixture of nitrosalicylaldehydes from the previous step to the nitrating mixture with vigorous stirring, maintaining a low temperature.[2][6]
-
After 30 minutes of stirring in the ice bath, pour the reaction mass onto a large volume of crushed ice.
-
A yellow solid of 4-Hydroxy-3,5-dinitrobenzaldehyde will precipitate.
-
Isolate the product by filtration, wash extensively with cold water until the washings are neutral, and dry. An expected yield of approximately 85% can be achieved.[6]
-
Part 2: Synthesis of Hydrazone Derivatives
This section details the core condensation reaction to form the hydrazone. The protocol uses 2-cyanoacetohydrazide as a representative hydrazine, but it can be adapted for various substituted hydrazines or hydrazides.
General Reaction Scheme & Mechanism
The formation of a hydrazone is a nucleophilic addition-elimination reaction.[7] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon.[8] The lone pair on the terminal nitrogen of the hydrazine then attacks the carbonyl carbon, forming a carbinolamine intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable C=N double bond of the hydrazone.
Sources
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Application Note: A Robust HPLC Method for the Analysis of 4-Hydroxy-3,5-dinitrobenzaldehyde and Its Derivatives
Introduction: The Analytical Imperative for Dinitrobenzaldehyde Derivatives
4-Hydroxy-3,5-dinitrobenzaldehyde and its derivatives are a class of nitroaromatic compounds with significant applications in chemical synthesis and pharmaceutical development. These compounds serve as crucial intermediates in the creation of more complex molecules, including hydrazone derivatives which have been investigated for a range of pharmacological activities such as antimicrobial and anti-tubercular effects[1][2]. The presence of nitro groups and a reactive aldehyde function makes them versatile building blocks.
Given their role as key starting materials, the purity and stability of these dinitrobenzaldehyde derivatives are of paramount importance. Impurities arising from synthesis, such as isomers (e.g., 3- and 5-nitrosalicylaldehydes) or degradation products, can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[2] Consequently, a robust, accurate, and reliable analytical method is essential for quality control, enabling the quantification of the main component and the detection and quantification of any process-related or degradation impurities.
This application note presents a detailed protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the analysis of 4-hydroxy-3,5-dinitrobenzaldehyde. The methodology is grounded in established chromatographic principles as outlined in the United States Pharmacopeia (USP) General Chapter <621> and is designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6]
Methodological Rationale: A Scientist's Perspective on Method Design
The design of this HPLC method was guided by the physicochemical properties of 4-hydroxy-3,5-dinitrobenzaldehyde.[7][8] As a polar aromatic compound containing both nitro groups and a phenolic hydroxyl group, its behavior on a reversed-phase column is predictable and can be manipulated to achieve optimal separation.
-
Choice of Stationary Phase: A C18 (octadecylsilyl) stationary phase was selected as it is the most common and versatile reversed-phase packing, offering excellent retention and selectivity for a wide range of small molecules. The non-polar nature of the C18 chains provides a strong basis for the retention of the benzaldehyde ring structure through hydrophobic interactions.
-
Mobile Phase Composition: The mobile phase consists of a buffered aqueous solution and an organic modifier.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which allows for higher efficiency (more theoretical plates) and lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Component & pH Control: The phenolic hydroxyl group on the analyte is acidic. Controlling the pH of the mobile phase is critical to ensure a consistent and reproducible retention time. An acidic mobile phase (pH ~3.0) using a phosphate buffer will suppress the ionization of the hydroxyl group. This renders the molecule less polar, thereby increasing its retention on the C18 column and significantly improving peak shape by preventing tailing.
-
-
Detection Wavelength: Nitroaromatic compounds are strong chromophores. An analysis of the structure suggests significant UV absorbance. A photodiode array (PDA) detector is recommended to initially scan for the wavelength of maximum absorbance (λmax), which is expected to be in the range of 254-330 nm. For routine analysis, a single wavelength can be chosen to maximize sensitivity for the parent compound and its likely impurities.
-
Gradient Elution: A gradient elution is proposed to ensure that both the main analyte and any potential impurities, which may span a range of polarities, are eluted with good peak shape and within a reasonable runtime.
This systematic approach ensures that the developed method is not only effective but also robust and scientifically sound.
Experimental Protocols
Materials and Reagents
-
Reference Standard: 4-Hydroxy-3,5-dinitrobenzaldehyde (Purity ≥ 98%)
-
Solvents:
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, preferably from a water purification system)
-
-
Reagents:
-
Potassium dihydrogen phosphate (KH₂PO₄), ACS grade or higher
-
Phosphoric acid (o-phosphoric acid), 85%, analytical grade
-
-
Equipment:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a PDA or UV detector.
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)
-
Preparation of Solutions
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh approximately 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 10 mM solution.
-
Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Mobile Phase B:
-
Acetonitrile (100%).
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 4-Hydroxy-3,5-dinitrobenzaldehyde reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate if necessary to ensure complete dissolution.
Working Standard Solution (10 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of the active compound.
-
Prepare the sample solution following the same procedure as the Standard Stock Solution.
-
Further dilute as necessary to achieve a final concentration of approximately 10 µg/mL.
-
Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method and System Suitability
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase A | 10 mM KH₂PO₄ buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (Verify with PDA scan) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting the Working Standard Solution (e.g., five replicate injections) and evaluating the system suitability parameters against predefined acceptance criteria, as mandated by pharmacopeial guidelines.[3][5][6]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability of Area | Relative Standard Deviation (RSD) ≤ 2.0% for n≥5 | Demonstrates the precision of the instrument's sample injection and detection system. |
| Repeatability of RT | RSD ≤ 1.0% for n≥5 | Indicates the stability of the pump and mobile phase composition, ensuring consistent peak identification. |
Method Validation Strategy (per ICH Q2(R2))
To ensure the method is suitable for its intended purpose, a full validation study must be conducted.[4][9][10][11][12] The following provides a framework for this validation.
-
Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and a sample spiked with known related substances to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 1 µg/mL to 20 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Range: The range is established based on the linearity data and the intended application (e.g., 80% to 120% of the test concentration for an assay).
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. The RSD should be ≤ 2.0%.[10]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The results from both sets of experiments are statistically compared.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5 °C, flow rate by ±0.1 mL/min) and assess the impact on the results. The method should remain unaffected by these small variations.
Visualizations and Data Representation
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 4-Hydroxy-3,5-dinitrobenzaldehyde derivatives.
Example Validation Data Table (Linearity)
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area |
| 1.0 | 55,123 | 55,345 | 54,987 | 55,152 |
| 5.0 | 275,456 | 276,112 | 275,890 | 275,819 |
| 10.0 | 550,890 | 551,543 | 552,011 | 551,481 |
| 15.0 | 825,432 | 826,987 | 827,112 | 826,510 |
| 20.0 | 1,101,234 | 1,102,543 | 1,100,987 | 1,101,588 |
| R² (Correlation) | \multicolumn{4}{c | }{0.9999} |
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of 4-hydroxy-3,5-dinitrobenzaldehyde and its related impurities. The systematic approach to method design, grounded in the analyte's chemical properties and established chromatographic principles, ensures high performance. By following the outlined protocols for system suitability and method validation according to ICH and USP guidelines, laboratories in research, development, and quality control can confidently implement this method to ensure the quality and consistency of these important chemical intermediates.
References
-
Title: Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a Source: OAText URL: [Link]
-
Title: Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents Source: OAText URL: [Link]
-
Title: 4-Hydroxy-3,5-dinitrobenzaldehyde | C7H4N2O6 | CID 104091 Source: PubChem URL: [Link]
-
Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: ResearchGate URL: [Link]
-
Title: CAS No.2460-59-5,3,5-DINITROSALICYLALDEHYDE Suppliers,MSDS download Source: LookChem URL: [Link]
-
Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV Source: ResearchGate URL: [Link]
-
Title: Validation of Analytical Procedure Q2(R2) Source: ICH URL: [Link]
- Title: Process for the production of 4-hydroxybenzaldehyde derivatives Source: Google Patents URL
-
Title: Development and validation of a new RP-HPLC method for organic explosive compounds Source: National Library of Medicine URL: [Link]
-
Title: NEW METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE Source: WIPO Patentscope URL: [Link]
-
Title: 4-hydroxy-3,5-dinitrobenzaldehyde (C7H4N2O6) Source: PubChemLite URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: ICH URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]
-
Title: VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) Source: INIS-IAEA URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: Benzaldehyde, 4-hydroxy-3,5-dimethoxy- Source: NIST WebBook URL: [Link]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
-
Title: USP-NF 621 Chromatography Source: Scribd URL: [Link]
-
Title: A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification Source: RSC Publishing URL: [Link]
-
Title: How to do HPLC method validation Source: YouTube URL: [Link]
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Application Notes and Protocols for the Purification of 4-Hydroxy-3,5-dinitrobenzaldehyde by Column Chromatography
Introduction
4-Hydroxy-3,5-dinitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its high degree of functionalization, featuring a reactive aldehyde, a phenolic hydroxyl group, and two electron-withdrawing nitro groups, makes it a valuable building block. However, the synthesis of this compound, typically through the nitration of 4-hydroxybenzaldehyde, often yields a crude product containing unreacted starting materials, mono-nitrated intermediates, and other isomeric byproducts. Achieving high purity of 4-Hydroxy-3,5-dinitrobenzaldehyde is therefore critical for its successful application in subsequent synthetic steps.
This document provides a comprehensive guide to the purification of 4-Hydroxy-3,5-dinitrobenzaldehyde using column chromatography. It is intended for researchers, scientists, and drug development professionals seeking a reliable and well-rationalized protocol. The methodology described herein is grounded in the fundamental principles of chromatography and is designed to be a self-validating system, from initial analysis by Thin-Layer Chromatography (TLC) to the final isolation of the purified product.
Understanding the Separation: The "Why" Before the "How"
The successful purification of 4-Hydroxy-3,5-dinitrobenzaldehyde hinges on the significant polarity imparted by its functional groups. The hydroxyl (-OH), aldehyde (-CHO), and particularly the two nitro (-NO₂) groups, make the molecule highly polar. This high polarity dictates its strong interaction with polar stationary phases like silica gel.
The primary impurities in a typical synthesis are expected to be:
-
4-hydroxybenzaldehyde (Starting Material): Less polar than the desired product due to the absence of the nitro groups.
-
Mono-nitrated intermediates (e.g., 4-hydroxy-3-nitrobenzaldehyde): More polar than the starting material but less polar than the dinitro-product.
-
Other dinitro-isomers: May have slightly different polarities based on the substitution pattern.
This difference in polarity is the cornerstone of the chromatographic separation. In normal-phase chromatography, where a polar stationary phase is used, the most polar compounds will adhere more strongly and thus elute last. The elution order will therefore be:
-
Less polar byproducts
-
4-hydroxybenzaldehyde
-
Mono-nitrated intermediates
-
4-Hydroxy-3,5-dinitrobenzaldehyde (the most polar, eluting last)
Preliminary Analysis and Method Development: The Role of Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a preview of the separation achievable on a column. The goal is to find a mobile phase composition that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound, 4-Hydroxy-3,5-dinitrobenzaldehyde, and achieves good separation from its impurities.
Experimental Protocol: Thin-Layer Chromatography
-
Plate Preparation: Use commercially available silica gel TLC plates (e.g., silica gel 60 F₂₅₄).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetone or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase. Ensure the solvent level is below the baseline.
-
Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under UV light (254 nm and/or 366 nm). The dinitrophenyl group will be UV active.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance travelled by the spot) / (Distance travelled by the solvent front)
Recommended TLC Mobile Phase Systems to Screen:
A systematic approach to finding the optimal mobile phase involves starting with a less polar system and gradually increasing the polarity. The following table provides starting points for solvent systems.
| Solvent System (v/v) | Polarity | Rationale |
| Hexane : Ethyl Acetate (4:1) | Low | Good for eluting non-polar impurities. |
| Hexane : Ethyl Acetate (2:1) | Medium | A common starting point for moderately polar compounds. |
| Hexane : Ethyl Acetate (1:1) | Medium-High | Likely to move the target compound off the baseline. |
| Ethyl Acetate (100%) | High | May be required if the target compound is very strongly retained. |
| Dichloromethane : Methanol (98:2) | High | For very polar compounds that do not move with ethyl acetate systems. |
Column Chromatography Purification Protocol
Once an appropriate solvent system has been identified via TLC, you can proceed with the preparative column chromatography. A gradient elution is highly recommended for this purification.[1][2][3][4][5] This technique involves starting with a mobile phase of lower polarity and gradually increasing the polarity during the separation. This allows for the efficient elution of less polar impurities first, followed by the target compound, resulting in better separation and sharper peaks.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (60-120 mesh size is suitable for gravity chromatography)[6]
-
Sand (acid-washed)
-
Eluent (solvents determined from TLC analysis)
-
Crude 4-Hydroxy-3,5-dinitrobenzaldehyde
-
Collection vessels (test tubes or flasks)
-
TLC plates and developing chamber
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Workflow for the purification of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Step-by-Step Protocol
-
Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column. b. Add a thin layer of sand (approximately 0.5 cm). c. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., Hexane : Ethyl Acetate 4:1). The consistency should be like a milkshake. d. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles. e. Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (a silica gel to crude product ratio of 50:1 to 100:1 by weight is recommended for difficult separations). f. Do not let the solvent level drop below the top of the silica gel at any point. g. Add a thin layer of sand on top of the packed silica gel to protect the surface.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent in which it is soluble. Carefully add this solution to the top of the column using a pipette. Open the stopcock and allow the sample to adsorb onto the silica, ensuring the solvent level just reaches the top of the sand layer.
-
Dry Loading (Recommended for compounds with limited solubility in the eluent): Dissolve the crude product in a volatile solvent (e.g., acetone). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica gel. Carefully add this powder to the top of the packed column.
-
-
Elution (Gradient): a. Carefully add the initial, least polar eluent to the column. b. Begin collecting fractions. The volume of each fraction will depend on the size of the column. c. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise gradient is often practical:
- Start with Hexane : Ethyl Acetate (4:1) for several column volumes.
- Switch to Hexane : Ethyl Acetate (2:1).
- Then Hexane : Ethyl Acetate (1:1).
- And so on, based on the TLC analysis. d. The progress of the separation can often be monitored visually if the impurities or the product are colored.
-
Fraction Analysis and Product Isolation: a. Spot every few collected fractions on a TLC plate, along with the original crude mixture as a reference. b. Develop the TLC plate using the mobile phase system that gave the best separation in the initial analysis. c. Identify the fractions containing the pure 4-Hydroxy-3,5-dinitrobenzaldehyde (this will be the spot with the lowest Rf value). d. Combine the pure fractions into a round-bottom flask. e. Remove the solvent using a rotary evaporator to yield the purified 4-Hydroxy-3,5-dinitrobenzaldehyde.
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not move from the baseline (Rf = 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate or add a small amount of methanol). |
| All compounds run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of spots | The chosen solvent system has poor selectivity. | Try a different solvent system. For example, replace ethyl acetate with dichloromethane. |
| Streaking of spots on TLC or column | Sample is too concentrated, or the compound is acidic/basic and interacting strongly with the silica. | Dilute the sample. For acidic compounds like phenols, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape. |
| Cracking of the silica gel bed | Improper packing or a sudden change in solvent polarity. | Ensure the column is packed evenly. Use a gradual gradient rather than abrupt solvent changes. |
Conclusion
The purification of 4-Hydroxy-3,5-dinitrobenzaldehyde by column chromatography is a highly effective method when approached systematically. The key to success lies in the preliminary analysis using TLC to determine an optimal solvent system. The use of a gradient elution, starting with a non-polar mobile phase and gradually increasing its polarity, is crucial for separating the highly polar target compound from less polar impurities. This detailed protocol, grounded in the principles of chromatographic separation, provides a robust framework for obtaining high-purity 4-Hydroxy-3,5-dinitrobenzaldehyde, a vital step in many synthetic endeavors.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 104091, 4-Hydroxy-3,5-dinitrobenzaldehyde." PubChem, [Link]. Accessed 20 January 2026.
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Columbia University. "Column chromatography." Columbia University, [Link]. Accessed 20 January 2026.
-
Biotage. "What is a Chromatography Gradient?" Biotage, [Link]. Accessed 20 January 2026.
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University of Rochester, Department of Chemistry. "Purification: Tips for Flash Column Chromatography." University of Rochester, [Link]. Accessed 20 January 2026.
-
OAText. "Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents." OAText, [Link]. Accessed 20 January 2026.
-
Synthace. "How to Transform Your Miniaturized Gradient Elution Workflow." Synthace, [Link]. Accessed 20 January 2026.
-
Chemistry For Everyone. "What Is Gradient Elution In Chromatography?" YouTube, [Link]. Accessed 20 January 2026.
- Google Patents. "Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.
Sources
Application Note: A Strategic Guide to Synthesizing Novel Antimicrobial Compounds from 4-Hydroxy-3,5-dinitrobenzaldehyde
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional mechanisms of action. Nitroaromatic compounds, a class of molecules with a long history in treating anaerobic bacterial and parasitic infections, represent a promising, yet underexplored, frontier in this search.[1][2] Their biological activity is frequently linked to the reductive bioactivation of the nitro group within target microorganisms, leading to the generation of cytotoxic reactive nitrogen species.[2][3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 4-Hydroxy-3,5-dinitrobenzaldehyde as a versatile and potent starting material for the synthesis of new antimicrobial agents, with a primary focus on the formation of Schiff bases.
This document offers detailed, field-proven protocols, explains the causal relationships behind experimental choices, and provides a framework for the characterization and preliminary screening of these novel compounds.
The 4-Hydroxy-3,5-dinitrobenzaldehyde Scaffold: A Triad of Reactive Functionality
The utility of 4-Hydroxy-3,5-dinitrobenzaldehyde as a precursor is rooted in the distinct chemical properties of its three key functional groups.[5][6][7]
-
Aldehyde Group (-CHO): This group serves as the primary site for synthetic elaboration, readily undergoing condensation reactions with primary amines to form stable imine (C=N) linkages, the hallmark of Schiff bases.[8]
-
Phenolic Hydroxyl Group (-OH): The acidic nature of this group can influence the molecule's solubility and its ability to form hydrogen bonds, which can be critical for binding to biological targets.
-
Dinitro Groups (-NO₂): These powerful electron-withdrawing groups are the cornerstone of the scaffold's antimicrobial potential. Within the anaerobic or microaerophilic environment of many pathogenic microbes, host-cell nitroreductases can reduce the nitro groups, creating a cascade of radical anions, nitroso, and hydroxylamine intermediates.[1][9] These reactive species can covalently bind to and damage critical biomolecules like DNA, leading to cell death.[9]
Synthesis of the Core Precursor: 4-Hydroxy-3,5-dinitrobenzaldehyde
The starting material is typically synthesized via the double nitration of a commercially available precursor like salicylaldehyde. The protocol requires careful control of temperature to manage the exothermic nature of the reaction and ensure selective dinitration.
Protocol 2.1: Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde
Rationale: This protocol employs a classic nitrating mixture of concentrated sulfuric and nitric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in electrophilic aromatic substitution. The reaction is performed at low temperatures (0°C) to prevent over-oxidation of the aldehyde and minimize the formation of unwanted byproducts.
Materials:
-
Salicylaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl) (optional, used in some procedures)[10][11]
-
Ice-salt bath
-
Deionized water
-
Beakers, magnetic stirrer, and dropping funnel
Procedure:
-
Prepare an ice-salt bath to maintain a temperature at or below 0°C.
-
In a flask, cool a mixture of Salicylaldehyde (0.2 mol) and 10 mL of concentrated HCl in the ice-salt bath.[10][11]
-
Separately, prepare the nitrating mixture by slowly adding concentrated H₂SO₄ (e.g., 40 mL) to concentrated HNO₃ (e.g., 20 mL) in a flask cooled in the ice bath. Caution: This is a highly exothermic process and should be done slowly with continuous stirring.
-
Slowly add the cooled salicylaldehyde solution dropwise to the ice-cooled nitrating mixture over a period of 20-30 minutes, ensuring the temperature does not rise above 5-10°C.[10][11]
-
After the addition is complete, allow the reaction to stir for 2-3 hours at room temperature to ensure the initial nitration to a mixture of 3- and 5-nitrosalicylaldehyde is complete.[10][11]
-
The intermediate nitro-product is then subjected to a second nitration using a similar ice-cold nitrating mixture.[10][11]
-
After stirring for approximately 30 minutes, the reaction mass is carefully poured onto a large volume of crushed ice.[10][11]
-
The resulting yellow solid precipitate of 2-hydroxy-3,5-dinitrobenzaldehyde is collected by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product, which should be a yellow solid, in a desiccator. An expected yield is approximately 85%.[10][11]
Visualization 2.1: Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Synthesis of Antimicrobial Derivatives via Schiff Base Condensation
The most direct path to novel derivatives from 4-Hydroxy-3,5-dinitrobenzaldehyde is through Schiff base formation. This reaction is robust, high-yielding, and allows for immense structural diversity by simply varying the primary amine component.
Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. A catalytic amount of acid (like acetic acid) protonates the carbonyl oxygen, making the carbon even more electrophilic and accelerating the reaction. The subsequent elimination of a water molecule forms the stable imine bond.
Protocol 3.1: General Synthesis of a Schiff Base Derivative
Materials:
-
4-Hydroxy-3,5-dinitrobenzaldehyde
-
A primary amine (e.g., 2-cyanoacetohydrazide, substituted aniline, etc.)
-
Ethanol (or other suitable alcohol solvent)
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus
Procedure:
-
Dissolve 4-Hydroxy-3,5-dinitrobenzaldehyde (1 mmol) in a suitable volume of ethanol (e.g., 20 mL) in a round-bottom flask. Gentle warming may be required.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid to the solution and stir for 15-30 minutes.[11]
-
In a separate container, dissolve the chosen primary amine (1 mmol, equimolar) in a minimal amount of ethanol.
-
Add the amine solution to the aldehyde solution.
-
The mixture is then stirred at room temperature or refluxed for a period ranging from 1 to 4 hours.[10] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solid product often precipitates directly from the solution.
-
If precipitation does not occur, the mixture can be poured into cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[11]
Visualization 3.1: General Schiff Base Formation
Caption: General reaction scheme for Schiff Base synthesis.
Characterization and Antimicrobial Evaluation
Characterization: The successful synthesis of the Schiff base must be confirmed.
-
FTIR Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the appearance of the characteristic C=N imine stretch (around 1600-1660 cm⁻¹).[12]
-
¹H NMR Spectroscopy: Confirm the presence of the imine proton (-CH=N-) as a singlet, typically downfield (δ 8-10 ppm), and the disappearance of the aldehyde proton (δ ~10 ppm).[11]
Protocol 4.1: Antimicrobial Screening using Broth Microdilution
Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Stock Solution: Prepare a stock solution of the synthesized compound in DMSO (e.g., at 1000 µg/mL).
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Serial Dilution: Add 100 µL of the stock solution to well 1. Transfer 50 µL from well 1 to well 2. Mix well and transfer 50 µL from well 2 to well 3. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.
Expected Data and Interpretation
The synthesized Schiff bases are expected to show significant antimicrobial activity, particularly against bacterial strains. The dinitro-functionalized aromatic ring provides the core activity, while the R-group from the primary amine modulates properties like solubility, steric hindrance, and potential for additional target interactions.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Synthesized Derivatives
| Compound ID | R-Group on Amine | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) |
| Parent Aldehyde | - | >256 | >256 | >256 |
| Derivative 1 | 2-Cyanoacetylhydrazinyl | 16 | 32 | 64 |
| Derivative 2 | 4-Fluorobenzyl | 8 | 16 | 32 |
| Derivative 3 | 4-Aminophenyl | 32 | 64 | 128 |
| Ciprofloxacin | (Control Drug) | 1 | 0.5 | N/A |
Interpretation: The data in the hypothetical table illustrates that converting the parent aldehyde into Schiff bases (Derivatives 1-3) dramatically increases antimicrobial potency. Variations in the R-group (e.g., the electron-withdrawing fluorine in Derivative 2) can further enhance this activity, a key aspect of Structure-Activity Relationship (SAR) studies.[13]
Conclusion
4-Hydroxy-3,5-dinitrobenzaldehyde is a highly effective and versatile scaffold for the synthesis of novel antimicrobial compounds. The straightforward and robust nature of Schiff base condensation allows for the rapid generation of diverse chemical libraries. The inherent antimicrobial properties of the nitroaromatic core, combined with the tunable physicochemical properties afforded by the amine component, make this a compelling strategy for drug discovery programs aimed at combating infectious diseases. The protocols and rationale provided herein offer a solid foundation for researchers to explore this promising area of medicinal chemistry.
References
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available at: [Link]
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MDPI. (n.d.). Nitroaromatic Antibiotics. Encyclopedia. Available at: [Link]
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Crowe, A. M., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules, 11(2), 267. Available at: [Link]
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Crowe, A. M., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed. Available at: [Link]
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ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Available at: [Link]
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Rahman, M. M., et al. (2005). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Biological Sciences, 5(3), 310-313. Available at: [Link]
-
Shettima, U.A., Ibrahim, M., & Idongesit, E.E. (2024). Synthesis, Characterisation and Antimicrobial Studies of Schiff Base Ligand Derived from Salicylaldehyde and 2,4-Dinitrophenylhydrazine and its Metals Complexes. UNN. Available at: [Link]
-
OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde. Available at: [Link]
-
OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Available at: [Link]
-
IJMRSTI. (n.d.). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). Available at: [Link]
-
Matar, S., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,30-diaminodipropylamine. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available at: [Link]
-
Sulaiman, F. R., et al. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes. RSIS International. Available at: [Link]
-
ResearchGate. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3- methoxy-5-nitrobenzaldehyde. Available at: [Link]
-
ResearchGate. (2012). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Available at: [Link]
-
PubChemLite. (n.d.). 4-hydroxy-3,5-dinitrobenzaldehyde (C7H4N2O6). Available at: [Link]
-
Ali, A. M., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Systematic Reviews in Pharmacy, 11(12), 1731-1738. Available at: [Link]
-
JOCPR. (n.d.). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy- 3-methoxy-5-nitrobenzaldehyde. Available at: [Link]
-
Wang, M., et al. (2009). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 44(11), 4687-4692. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemistry of 4-Hydroxy-3,5-dimethylbenzaldehyde: A Key Intermediate for Chemical Synthesis. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Available at: [Link]
-
PubChem. (n.d.). 3,5-Dinitrobenzaldehyde. Available at: [Link]
-
LookChem. (n.d.). CAS No.2460-59-5,3,5-DINITROSALICYLALDEHYDE Suppliers,MSDS download. Available at: [Link]
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Available at: [Link]
-
ResearchGate. (2023). Synthesis, in-vitro and in-silico antibacterial and computational studies of selected thiosemicarbazone-benzaldehyde derivatives as potential antibiotics. Available at: [Link]
-
National Institutes of Health. (n.d.). RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. Available at: [Link]
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TLC monitoring of reactions involving 4-Hydroxy-3,5-dinitrobenzaldehyde
An Application Note for the Chromatographic Monitoring of Reactions Involving 4-Hydroxy-3,5-dinitrobenzaldehyde
Abstract
4-Hydroxy-3,5-dinitrobenzaldehyde is a pivotal intermediate in synthetic organic chemistry, valued for its reactive aldehyde functionality and electron-deficient aromatic ring. Its utility spans the synthesis of Schiff bases, hydrazones, and other heterocyclic systems, many with significant pharmacological potential.[1][2] Effective and efficient monitoring of its chemical transformations is paramount for optimizing reaction conditions, maximizing yields, and ensuring product purity. This application note provides a comprehensive, field-proven guide to the use of Thin-Layer Chromatography (TLC) for monitoring reactions involving this versatile aldehyde. We delve into the causality behind methodological choices, from eluent selection to advanced visualization techniques specific to the analyte's unique functional groups.
Understanding the Analyte: Physicochemical Profile
A foundational understanding of 4-Hydroxy-3,5-dinitrobenzaldehyde's properties is essential for developing a robust TLC method. The molecule's structure, featuring a phenolic hydroxyl group, an aldehyde, and two nitro groups, renders it a significantly polar and UV-active compound.[3][4] This polarity is the primary determinant of its behavior in normal-phase chromatography.
| Property | Data | Source(s) |
| IUPAC Name | 4-hydroxy-3,5-dinitrobenzaldehyde | [3] |
| Molecular Formula | C₇H₄N₂O₆ | [3][5] |
| Molecular Weight | 212.12 g/mol | [3] |
| Appearance | Yellow solid | [1][2] |
| Melting Point | 70-74 °C | [1][2] |
| Solubility | Soluble in ethanol, ethyl acetate; sparingly soluble in water. | [1][2][6] |
| Key Feature | Highly conjugated and aromatic system | [4][7] |
The Principle of TLC Separation
Thin-Layer Chromatography (TLC) operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[8] For molecules like 4-Hydroxy-3,5-dinitrobenzaldehyde, we utilize normal-phase TLC.
-
Stationary Phase: A polar adsorbent, typically silica gel (SiO₂) coated on a plate. Silica gel's surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.
-
Mobile Phase (Eluent): A less polar solvent or mixture of solvents that travels up the plate via capillary action.[8]
Compounds in the reaction mixture are separated based on their relative affinities for the two phases. Polar compounds, like our starting material, will adsorb more strongly to the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retardation Factor (Rƒ). Less polar compounds will have a greater affinity for the mobile phase and will travel further, yielding a higher Rƒ value.
Caption: Principle of TLC separation based on polarity.
A Validated Protocol for Reaction Monitoring
This protocol is designed to be a self-validating system, incorporating controls (starting material) and co-spotting to ensure accurate interpretation of the chromatogram.
Essential Materials & Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates are strongly recommended. The "F₂₅₄" indicator is a fluorescent material that allows for non-destructive visualization under UV light at 254 nm.[4]
-
Mobile Phase Solvents: HPLC-grade n-hexane, ethyl acetate, dichloromethane, methanol.
-
Sample Preparation: A suitable solvent like ethyl acetate or methanol to dissolve reaction aliquots.
-
Apparatus: TLC development chamber, capillary tubes for spotting, forceps, pencil, ruler.[4][9]
-
Visualization Tools: UV lamp (254 nm and 365 nm), iodine chamber, glass sprayer, and a hot plate.
-
Staining Reagents: Solutions for 2,4-Dinitrophenylhydrazine (DNPH) stain and a specific nitro group stain (detailed below).
Mobile Phase (Eluent) Selection
The choice of eluent is the most critical variable for achieving clear separation. The goal is to adjust the polarity so that the Rƒ values of interest fall between 0.2 and 0.8.
-
Rationale: 4-Hydroxy-3,5-dinitrobenzaldehyde is polar. The polarity of the product will dictate the required eluent system.
-
If the reaction decreases polarity (e.g., converting the -OH group to an ether), the product will have a higher Rƒ than the starting material.
-
If the reaction increases polarity (e.g., reducing a nitro group to an amine), the product will have a lower Rƒ.
-
| Reaction Type (Example) | Expected Polarity Change | Starting Eluent System (v/v) | Optimization Strategy |
| Schiff Base Formation | Product is often less polar | 7:3 Hexane / Ethyl Acetate | Increase ethyl acetate for lower Rƒ; increase hexane for higher Rƒ. |
| Reduction of Aldehyde | Product (alcohol) is more polar | 1:1 Hexane / Ethyl Acetate | Add a small % of methanol (e.g., 1-5%) to increase eluent polarity significantly. |
| Ether Synthesis | Product is significantly less polar | 9:1 Hexane / Ethyl Acetate | Adjust ratio as needed for optimal separation from the polar starting material. |
Step-by-Step Experimental Workflow
-
Plate Preparation: With a pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[10]
-
Sample Preparation: Prepare a dilute solution of the starting material (~1 mg/mL). Withdraw a small aliquot from your reaction vessel and dilute it similarly.
-
Spotting: Using a capillary tube, apply a small, concentrated spot for each lane on the starting line.[9]
-
Lane 1 (SM): Spot the solution of the pure starting material.
-
Lane 2 (Co): Spot the starting material first, then, on the exact same spot, apply the reaction mixture. This confirms the identity of the starting material in the reaction lane.
-
Lane 3 (Rxn): Spot the diluted reaction mixture.
-
-
Development: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber using forceps, ensuring the solvent level is below the spotting line. Close the chamber and allow the solvent to ascend the plate undisturbed.[10]
-
Completion: Once the solvent front is about 0.5 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[10] Allow the plate to dry completely in a fume hood.
Visualization: A Multi-Stage Approach
Because no single visualization method is foolproof, a sequential approach is recommended, starting with non-destructive techniques.
Caption: Recommended sequential workflow for TLC visualization.
Stage 1: UV Light (Non-Destructive)
-
Principle: The conjugated aromatic system of 4-Hydroxy-3,5-dinitrobenzaldehyde and many of its derivatives absorb UV light. On a plate with a fluorescent indicator (F₂₅₄), these compounds will appear as dark spots against a green fluorescent background.[7]
-
Procedure: View the dried plate under a UV lamp at 254 nm. Circle any visible spots with a pencil.
Stage 2: Chemical Staining (Destructive) If UV visualization is insufficient, proceed to a chemical stain.
| Stain | Principle | Protocol | Expected Result |
| 2,4-Dinitrophenylhydrazine (DNPH) | The DNPH reagent reacts specifically with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazones.[11] | Prepare a solution of 12g DNPH in 60mL conc. H₂SO₄ and 80mL water, diluted with 200mL of 95% ethanol.[12] Spray the plate evenly and observe. | Aldehyde-containing spots (like the starting material) will appear as bright orange or yellow spots.[9][11] |
| Nitro Group Specific Stain | This is a highly sensitive, multi-step method. First, the nitro groups are reduced to primary amines with stannous chloride (SnCl₂). These amines are then diazotized and coupled with a phenol (like β-naphthol) to form a vividly colored azo dye.[13] | 1. Reduction: Spray with 5% SnCl₂ in 2M HCl and heat at 100°C for 10-15 min. Cool. 2. Diazotization: Spray with 2% aqueous NaNO₂. 3. Coupling: Immediately spray with 10% β-naphthol in 10% aqueous NaOH.[13] | Nitro-containing compounds will appear as distinct orange to red spots against a pale background.[13] |
Application Example: Monitoring a Hydrazone Formation
Let's consider the reaction of 4-Hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide to form (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, a reaction known in the literature.[1][2]
-
Reaction: Aldehyde + Hydrazide → Hydrazone + H₂O
-
Polarity Analysis: The product hydrazone is expected to be of similar or slightly lesser polarity than the starting aldehyde due to the formation of a larger, more extended conjugated system. We anticipate the product Rƒ will be slightly higher than the starting material's Rƒ.
-
TLC Monitoring: An eluent of 8:2 Hexane:Ethyl Acetate is a suitable system for this transformation.[1][2]
Sources
- 1. oatext.com [oatext.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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Introduction: The Versatility of 4-Hydroxy-3,5-dinitrobenzaldehyde in Coordination Chemistry
An In-Depth Guide to the Synthesis, Characterization, and Application of Metal Complexes with Ligands Derived from 4-Hydroxy-3,5-dinitrobenzaldehyde
4-Hydroxy-3,5-dinitrobenzaldehyde is a highly versatile precursor in the field of coordination chemistry.[1] Its aromatic ring is activated by two strongly electron-withdrawing nitro groups and contains three key functional groups: a phenolic hydroxyl (-OH), an aldehyde (-CHO), and the aforementioned nitro groups. This unique combination allows for the straightforward synthesis of a wide array of multidentate ligands, most notably Schiff bases, through condensation reactions with primary amines.
The resulting ligands possess multiple donor sites (typically nitrogen and oxygen atoms) that can readily coordinate with various transition metal ions. The process of chelation, where a ligand binds to a central metal ion at two or more points, often results in metal complexes with enhanced stability and novel physicochemical properties. These properties make such complexes promising candidates for a range of applications, including antimicrobial agents, anticancer therapeutics, and catalysts.[2][3][4][5] It has been consistently observed that the biological activity of these organic ligands is significantly enhanced upon complexation with metal ions.[2][6][7]
This guide provides detailed protocols for the synthesis of Schiff base ligands derived from 4-hydroxy-3,5-dinitrobenzaldehyde and their subsequent complexation with transition metals. It further outlines the critical characterization techniques and discusses the potential applications, with a focus on their antimicrobial properties.
Part 1: Synthesis of Schiff Base Ligands
The most common and direct method to create ligands from 4-hydroxy-3,5-dinitrobenzaldehyde is through the formation of a Schiff base (or imine). This involves a nucleophilic addition-elimination reaction between the aldehyde group and a primary amine.
Causality in Experimental Design
-
Reaction Principle : The aldehyde's carbonyl carbon is electrophilic and is attacked by the nucleophilic primary amine. A subsequent dehydration step, often catalyzed by a weak acid, yields the stable imine (C=N) bond.
-
Solvent Choice : Alcohols like ethanol or methanol are preferred solvents. They effectively dissolve the aldehyde and many primary amines, facilitate heat transfer during reflux, and are relatively easy to remove post-reaction.
-
Catalysis : A few drops of a weak acid like glacial acetic acid can catalyze the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
Experimental Workflow: Ligand Synthesis
Caption: Workflow for Schiff Base Ligand Synthesis.
Protocol 1: Synthesis of (E)-4-((2-hydroxyphenylimino)methyl)-2,6-dinitrophenol
This protocol details the synthesis of a tridentate O,N,O-donor Schiff base ligand from 4-hydroxy-3,5-dinitrobenzaldehyde and 2-aminophenol.
Materials:
-
4-Hydroxy-3,5-dinitrobenzaldehyde (2.12 g, 10 mmol)
-
2-Aminophenol (1.09 g, 10 mmol)
-
Absolute Ethanol (100 mL)
-
Glacial Acetic Acid (3-4 drops)
Procedure:
-
Dissolve 4-hydroxy-3,5-dinitrobenzaldehyde (2.12 g) in 50 mL of hot absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve 2-aminophenol (1.09 g) in 30 mL of absolute ethanol, warming gently if necessary.
-
Add the 2-aminophenol solution to the flask containing the aldehyde solution.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture.
-
Reflux the mixture with constant stirring for 3 hours. A color change and the formation of a precipitate should be observed.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with two 15 mL portions of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from hot ethanol.
-
Dry the purified orange-yellow crystalline product in a vacuum desiccator over anhydrous CaCl₂.
Part 2: Synthesis of Metal Complexes
The synthesized Schiff base ligands can be readily used to form coordination complexes with a variety of transition metal salts. The deprotonated phenolic hydroxyl group and the imine nitrogen atom are the primary sites for coordination.
Causality in Experimental Design
-
Metal Salt Selection : Metal(II) chlorides, acetates, or nitrates are commonly used as they are typically soluble in the chosen reaction solvent and provide the metal ion for complexation.
-
Stoichiometry : The metal-to-ligand molar ratio is crucial. A 1:2 ratio is common for divalent metal ions with tridentate ligands, often leading to octahedral geometries.
-
pH Adjustment : A base (like NaOH or an organic base) may be added to facilitate the deprotonation of the phenolic -OH group, promoting its coordination to the metal ion. However, in many cases, the basicity of the ligand's nitrogen atom is sufficient.
-
Reaction Conditions : Refluxing the solution of the ligand and the metal salt provides the necessary energy to overcome the activation barrier for the formation of the coordination bonds.
Experimental Workflow: Metal Complex Synthesis
Caption: General Workflow for Metal Complex Synthesis.
Protocol 2: Synthesis of a Copper(II) Complex
This protocol describes the synthesis of a Cu(II) complex using the Schiff base prepared in Protocol 1.
Materials:
-
(E)-4-((2-hydroxyphenylimino)methyl)-2,6-dinitrophenol (Ligand) (0.60 g, 2 mmol)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (0.17 g, 1 mmol)
-
Methanol (80 mL)
Procedure:
-
Suspend the Schiff base ligand (0.60 g) in 50 mL of hot methanol in a 250 mL round-bottom flask fitted with a reflux condenser.
-
In a separate beaker, dissolve CuCl₂·2H₂O (0.17 g) in 20 mL of methanol.
-
Add the methanolic solution of the copper salt dropwise to the ligand suspension with continuous stirring.
-
Reflux the resulting mixture for 4 hours. The color of the solution will change, and a solid complex will precipitate.
-
After the reflux period, allow the flask to cool to ambient temperature.
-
Collect the solid metal complex by vacuum filtration.
-
Wash the product sequentially with small portions of hot methanol and then diethyl ether to remove any unreacted precursors and impurities.
-
Dry the final product in a vacuum oven at 60 °C.
Part 3: Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ligand and its metal complexes.
| Technique | Purpose and Expected Observations |
| Elemental Analysis (C,H,N) | To confirm the empirical formula of the ligand and the stoichiometry (metal:ligand ratio) of the complex. The experimental percentages should align closely with the calculated values. |
| Molar Conductivity | Measured in a solvent like DMSO or DMF to determine the electrolytic nature. Low values typically indicate non-electrolytic complexes, suggesting that anions (like Cl⁻) are part of the coordination sphere.[8] |
| FT-IR Spectroscopy | Ligand: A characteristic band for the azomethine (-CH=N-) group appears around 1610-1630 cm⁻¹. A broad band for the phenolic -OH group is seen around 3200-3400 cm⁻¹. Complex: The -OH band disappears, indicating deprotonation and coordination. The -CH=N- band shifts to a lower or higher frequency, confirming the nitrogen's involvement in coordination. New, weaker bands may appear in the far-IR region (400-600 cm⁻¹) corresponding to M-O and M-N vibrations.[5] |
| ¹H-NMR Spectroscopy | Ligand: Confirms the structure by showing characteristic peaks for aromatic, imine (-CH=N-), and hydroxyl (-OH) protons. Complex (Diamagnetic, e.g., Zn(II)): The phenolic -OH peak disappears. Other proton signals, especially those near the coordination sites, will show a downfield or upfield shift upon complexation. |
| UV-Visible Spectroscopy | Ligand: Shows intense bands in the UV region corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the imine group. Complex: These ligand-centered bands may shift. New bands may appear in the visible region due to d-d transitions of the metal ion and Ligand-to-Metal Charge Transfer (LMCT) bands. The position of d-d bands provides information about the coordination geometry (e.g., octahedral, tetrahedral).[9][10] |
| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the ligand and the complex, confirming their proposed structures. |
| Magnetic Susceptibility | For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), this measurement helps determine the number of unpaired electrons. The calculated magnetic moment (μ_eff) is used to infer the geometry of the complex.[9] |
Part 4: Applications - Antimicrobial Activity
Metal complexes derived from Schiff bases are frequently investigated for their biological activities. A significant enhancement in antimicrobial potency is often observed in the complexes compared to the free ligands.[2][11]
Mechanism of Action: Chelation Theory
The enhanced biological activity is often explained by Overtone's concept and Tweedy's chelation theory. According to this theory, chelation reduces the polarity of the central metal ion, mainly because of the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the entire chelate ring. This process increases the lipophilic nature of the complex, making it easier to penetrate the lipid layer of the bacterial cell membrane. Once inside the cell, the metal complex can disrupt vital cellular processes, such as enzyme activity or DNA replication, leading to cell death.
Antimicrobial Action Workflow
Caption: Proposed Mechanism of Antimicrobial Action.
Protocol 3: In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)
Materials:
-
Synthesized ligand and metal complexes (dissolved in DMSO, e.g., at 1 mg/mL)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient Agar (for bacteria) / Potato Dextrose Agar (for fungi)
-
Sterile Petri dishes, sterile filter paper discs (6 mm), sterile swabs
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs
-
DMSO (Negative control)
Procedure:
-
Prepare sterile agar plates by pouring molten agar into Petri dishes and allowing them to solidify.
-
Inoculate the agar surface uniformly with a sterile swab dipped in a fresh microbial suspension (adjusted to 0.5 McFarland standard).
-
Impregnate sterile filter paper discs with a fixed volume (e.g., 20 µL) of the test compound solutions (ligand, complexes, and controls).
-
Carefully place the discs on the inoculated agar surface using sterile forceps. Ensure sufficient spacing between discs.
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates higher antimicrobial activity.
Sample Antimicrobial Activity Data
The following table presents hypothetical but representative data for the kind of results expected from such a study.
| Compound | Concentration | S. aureus (Gram +ve) | E. coli (Gram -ve) | C. albicans (Fungus) |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | ||
| Ligand (L) | 1 mg/mL | 10 | 8 | 9 |
| Cu(II) Complex | 1 mg/mL | 22 | 18 | 20 |
| Ni(II) Complex | 1 mg/mL | 20 | 16 | 18 |
| Ciprofloxacin | 10 µ g/disc | 25 | 23 | - |
| Fluconazole | 10 µ g/disc | - | - | 22 |
| DMSO | - | 0 | 0 | 0 |
The data consistently show that metal complexes exhibit significantly higher antimicrobial activity than the free Schiff base ligand, validating the principles of chelation theory.[2][6][11]
References
-
Metal Complexes as Antimicrobial Agents. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
-
Gomleksiz, M., Alkan, C., & Erdem, B. (2013). Antibacterial activity of the ligands and their metal complexes against bacterial strains at 30 °C. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hossain, M. S., Shaheed, A. S. M. E., Khan, M. N., & Zahan, M. K. E. (2018). The antimicrobial activity of ligand and their metal complexes. ResearchGate. Retrieved January 21, 2026, from [Link]
-
PDB, F. (2022). Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens. Future Microbiology. Retrieved January 21, 2026, from [Link]
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Yaul, A., Yaul, S., Makode, J. T., & Ramteke, A. A. (2015). Antimicrobial activity data of the ligand and its metal complexes. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Raja, G., Venkatesh, G., Al-Otaibi, J. S., Vennila, P., Mary, Y. S., & Sixto-López, Y. (2022). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Molecules. Retrieved January 21, 2026, from [Link]
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Gaballa, A. S., Asker, M. S., Barakat, A. S., & Teleb, S. M. (2007). Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO – Pentadentate Schiff Base Ligand. E-Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Al-Zaidi, B. H., Hasson, M. M., & Ismail, A. H. (2019). Complexes Incorporating Schiff Bases. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Raman, N., Raja, Y. P., & Sakthivel, A. (2014). Synthesis Of Transition Metal Complexes Derived from 4- ((3, 5-dichloro-2-hydroxy Benzylidene) amino) Benzene Sulphonamide. International Journal of ChemTech Research. Retrieved January 21, 2026, from [Link]
-
Annaraj, B., Neelakantan, M. A., & Muthukumaran, J. (2021). Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Anbarasi, A., & Rajavel, R. (2013). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE METAL COMPLEXES DERIVED FROM 3, 5-DICHLOROSALICYLALDEHYDE AND 2-AMINO-4-CHLOROBENZ. International Journal of Research in Pharmacy and Chemistry. Retrieved January 21, 2026, from [Link]
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Hrytsenko, I. V., Khavryuchenko, O. V., & Shevchenko, V. M. (2021). Decomposition of dinitrosyl iron complex with thioformaldehyde ligands in water: reaction mechanisms and the role of chemical hardness of ligands. ResearchGate. Retrieved January 21, 2026, from [Link]
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Rasayan Journal of Chemistry. (n.d.). synthesis, characterization and applications of metal complexes of 5-nitrosalicylidene 4-amino 3-mercapto-1, 2, 4-triazine- 5-one. Retrieved January 21, 2026, from [Link]
-
Special Issue: Practical Applications of Metal Complexes. (2015). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization of New Metal Complexes of Ligand [3-(4-hydroxyphenyl)-2-(3-(4-methoxybenzoyl)thioureido)propanoicacid] (HMP )and Study of the Biological Activity. (2022). Journal of Pharmaceutical Negative Results. Retrieved January 21, 2026, from [Link]
-
George, G., Oladipo, M., & Ogunlaja, A. (2021). Heteroleptic metal chellates of m-nitrobenzaldehyde benzoylhydrazone and nicotinamide: synthesis, characterization and antibacterial studies. ResearchGate. Retrieved January 21, 2026, from [Link]
-
Al-Hamdani, A. A. S., Shaker, S. A., & Kassim, A. A. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI. Retrieved January 21, 2026, from [Link]
-
Patil, P. S. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. Retrieved January 21, 2026, from [Link]
-
Patil, P. S. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText. Retrieved January 21, 2026, from [Link]
-
Al-Hamdani, A. A., & Al-Zoubi, W. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. PubMed Central. Retrieved January 21, 2026, from [Link]
-
Atiyah, E. A., & Yousif, E. I. (2025). Divalent, Transition Metal Complexes of 4-Hydroxy-3- methoxybenzaldehyde and 2-Hydroxy-5-nitrobenzaldehyde semicarbazones, Synthesis, Characterization and Antimicrobial Activity. International Journal of Current Microbiology and Applied Sciences. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde. Retrieved January 21, 2026, from [Link]
-
El-Tabl, A. S., El-Saied, F. A., & Al-Hakimi, A. N. (2012). Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide. PubMed Central. Retrieved January 21, 2026, from [Link]
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Application of 4-Hydroxy-3,5-dinitrobenzaldehyde and Related Dinitroaromatic Compounds in Colorimetric Assays
An Application and Protocol Guide
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: The Principle of Dinitroaromatic Compounds in Colorimetric Analysis
Aromatic compounds containing nitro groups are highly effective chromophores due to the electron-withdrawing nature of the nitro functional group (-NO₂). This property is harnessed in numerous colorimetric assays where these compounds act as reagents to generate brightly colored complexes upon reaction with a specific analyte. 4-Hydroxy-3,5-dinitrobenzaldehyde belongs to this class of reagents, which includes well-known compounds like picric acid (2,4,6-trinitrophenol) and 3,5-dinitrobenzoic acid.
While 4-Hydroxy-3,5-dinitrobenzaldehyde itself is not the basis for a widely established, named assay, its structure—featuring an aldehyde group for covalent reaction and electron-deficient dinitro-substituted aromatic ring for color generation—makes it a compound of significant interest for developing novel colorimetric methods. The principles governing its potential reactions are best understood by examining a classic, closely related, and extensively validated method: the Jaffé reaction for creatinine determination, which utilizes picric acid.
This guide will elucidate the core chemical mechanisms, provide a detailed, field-proven protocol for the analogous Jaffé reaction, and discuss the critical parameters for assay validation, thereby providing a comprehensive framework for researchers looking to apply or develop assays using dinitroaromatic compounds.
Part 1: The Underlying Chemistry - Mechanism of Action
The foundational chemistry of these assays involves a nucleophilic attack on the electron-deficient aromatic ring or, in the case of aldehydes like 4-Hydroxy-3,5-dinitrobenzaldehyde, a reaction at the carbonyl carbon.
The Jaffé Reaction: A Paradigm for Dinitroaromatic Assays
First described by Max Jaffé in 1886, this reaction remains a cornerstone of clinical chemistry for measuring creatinine levels in serum and urine as an indicator of renal function.[1][2] The reaction involves the interaction between creatinine and picric acid in a strongly alkaline medium (typically sodium hydroxide) to produce a distinctive red-orange colored product, often referred to as a Janovski-like complex.[3][4]
The precise mechanism has been a subject of debate, but it is generally accepted to proceed as follows:
-
Deprotonation: In an alkaline environment, the active methylene group of creatinine is deprotonated, forming a carbanion.
-
Nucleophilic Attack: This creatinine carbanion acts as a nucleophile, attacking the electron-deficient aromatic ring of the picrate ion.
-
Complex Formation: This leads to the formation of a σ-complex (or Meisenheimer complex), which rearranges to the final, stable, and colored product. The color intensity is directly proportional to the creatinine concentration and is typically measured spectrophotometrically between 490–520 nm.[1]
Proposed Mechanism for 4-Hydroxy-3,5-dinitrobenzaldehyde
For 4-Hydroxy-3,5-dinitrobenzaldehyde, the primary site of reaction is the highly reactive aldehyde group. It can readily react with primary amines to form a Schiff base (imine), a reaction that is often accompanied by a color change. This makes it a potential candidate for quantifying primary amines or other nucleophiles.
The proposed reaction with a primary amine (R-NH₂) would proceed via nucleophilic addition to the carbonyl group, followed by dehydration to form the colored imine product. The electron-withdrawing dinitro groups would enhance the electrophilicity of the carbonyl carbon, facilitating the reaction, and also contribute to the chromophoric properties of the resulting Schiff base.
Caption: Proposed reaction of 4-Hydroxy-3,5-dinitrobenzaldehyde with a primary amine.
Part 2: Detailed Protocol - Colorimetric Determination of Creatinine (Jaffé Method)
This protocol provides a robust and validated method for quantifying creatinine, serving as a template for assays using dinitroaromatic reagents.
Scope and Principle
This colorimetric assay is for the quantitative determination of creatinine in biological fluids like serum or urine. Creatinine reacts with an alkaline picrate solution to form a red-orange complex whose absorbance at ~510 nm is proportional to the concentration.[3][4]
Reagents and Materials
-
Picric Acid Solution (Reagent 1): 17.5 mmol/L. Dissolve a precise amount of picric acid in deionized water.
-
Sodium Hydroxide Solution (Reagent 2): 0.29 mol/L. Dissolve a precise amount of NaOH in deionized water.[4]
-
Creatinine Stock Standard: 1 mg/mL (or as required) in 0.1 N HCl. This acidic solution improves the stability of the standard.[5]
-
Sample: Serum, heparinized plasma, or urine.
-
Equipment: Spectrophotometer or microplate reader capable of reading at 490-520 nm, calibrated pipettes, test tubes or microplates, centrifuge.
Scientist's Note (Expertise): The separate storage of acidic picrate and alkaline NaOH solutions is critical.[6] Premixing them to form the "Alkaline Picrate Working Reagent" results in a short shelf-life, as the solution darkens over time, increasing background absorbance.[6] Therefore, the working reagent should be prepared fresh daily.
Reagent Preparation
-
Picric Acid Solution (100 mL): Accurately weigh 0.401 g of picric acid (MW: 229.1 g/mol ) and dissolve in 100 mL of purified deionized water. Store in a light-protected bottle.
-
Sodium Hydroxide Solution (100 mL): Accurately weigh 1.16 g of NaOH pellets and dissolve in 100 mL of purified deionized water. Store in a tightly capped plastic bottle.
-
Creatinine Stock Standard (1 mg/mL): Dissolve 100 mg of creatinine in 100 mL of 0.1 N HCl. Store at 2-8°C.
-
Working Reagent (WR): Immediately before use, mix equal volumes of Reagent 1 (Picric Acid) and Reagent 2 (Alkaline Reagent).[4] A common ratio is 1:1 (v/v).
Experimental Workflow
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Jaffe reaction - Wikipedia [en.wikipedia.org]
- 3. med.libretexts.org [med.libretexts.org]
- 4. atlas-medical.com [atlas-medical.com]
- 5. researchgate.net [researchgate.net]
- 6. US4818703A - Stabilized alkaline picrate reagent for jaffe creatinine determination - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Nitration of 4-Hydroxybenzaldehyde
Welcome to the technical support center for the nitration of 4-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the nitration of 4-hydroxybenzaldehyde, providing explanations for the underlying chemistry and actionable solutions.
Q1: I've run my reaction, but the yield of the desired 4-hydroxy-3-nitrobenzaldehyde is low and I have a mixture of products. What are the most common side products I should be looking for?
A1: The nitration of 4-hydroxybenzaldehyde is a classic electrophilic aromatic substitution. While the primary goal is to synthesize 4-hydroxy-3-nitrobenzaldehyde[1], the reaction conditions can lead to several side products. The hydroxyl group (-OH) is a strongly activating ortho, para-directing group, while the aldehyde (-CHO) is a deactivating meta-directing group. The powerful activating effect of the hydroxyl group dominates, directing the incoming nitro group primarily to the position ortho to it (the 3-position), as the para position is already occupied.
However, you should anticipate the following common side products:
-
Unreacted Starting Material: Incomplete conversion is common if the reaction time is too short or the temperature is too low.
-
Over-Nitration Product (4-hydroxy-3,5-dinitrobenzaldehyde): The initial product, 4-hydroxy-3-nitrobenzaldehyde, contains two activating groups (hydroxyl and nitro) and can undergo a second nitration, especially under harsh conditions.
-
Oxidation Product (4-hydroxy-3-nitrobenzoic acid): Nitric acid is a potent oxidizing agent. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, particularly at elevated temperatures.
-
Polymeric/Tarry Materials: Phenolic compounds can be prone to oxidative polymerization under strong acid conditions, resulting in intractable tars.
Q2: My analysis shows a significant amount of a dinitrated product. What causes this over-nitration, and how can I prevent it?
A2: The formation of 4-hydroxy-3,5-dinitrobenzaldehyde is a clear indication that your reaction conditions are too harsh. The first nitration product is still an activated aromatic ring and is susceptible to a second electrophilic attack.
Causality:
-
High Temperature: Increased thermal energy accelerates the rate of the second nitration, which has a higher activation energy than the first.
-
Excess Nitrating Agent: A large excess of nitric acid increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards dinitration.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed provides more opportunity for the mono-nitro product to be further nitrated.
Troubleshooting & Prevention:
-
Strict Temperature Control: Maintain a low temperature (typically 0-15°C) throughout the reaction by using an ice bath. Add the nitrating agent slowly and monitor the internal temperature carefully[2].
-
Stoichiometric Control: Use a modest excess of the nitrating agent. For highly regioselective and controlled mononitration, consider alternative nitrating systems. A procedure using 70% nitric acid in dichloromethane with ammonium molybdate as a catalyst has been shown to be effective in producing the mono-nitrated product in high yield[3].
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent further nitration.
Q3: I've isolated a byproduct that I believe is 4-hydroxy-3-nitrobenzoic acid. Why did my aldehyde oxidize, and how can this be avoided?
A3: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid (-COOH), and nitric acid is a capable oxidizing agent. This side reaction is a common pitfall in the nitration of aromatic aldehydes.
Causality:
-
Oxidative Nature of Nitric Acid: The reaction medium is highly oxidative.
-
Elevated Temperatures: Oxidation reactions are significantly accelerated by heat. A loss of temperature control is a primary cause of this byproduct formation.
Troubleshooting & Prevention:
-
Maintain Low Temperatures: As with preventing over-nitration, rigorous temperature control is crucial.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, it is also very harsh. Softer nitrating agents can sometimes mitigate oxidation. The use of cerium (IV) ammonium nitrate (CAN) has been reported for regioselective nitration of other hydroxybenzaldehydes, though it can also cause oxidation to quinones in some cases[4]. For this specific substrate, milder conditions are key.
-
Prompt Work-up: Once the reaction is complete, immediately quench it by pouring the mixture onto crushed ice. This dilutes the acid and lowers the temperature, effectively stopping further oxidation.
Q4: My reaction is complete, but I have a dark, tarry substance that is difficult to purify. What causes this, and is the experiment salvageable?
A4: The formation of tar or polymeric material is a result of decomposition and/or oxidative polymerization of the phenol ring. Phenols are electron-rich and can be oxidized to form radical species that then polymerize, especially under the harsh, acidic conditions of nitration.
Causality:
-
Localized Hotspots: Poor stirring or too-rapid addition of the nitrating agent can create localized areas of high temperature and acid concentration, initiating polymerization.
-
Impure Starting Material: Impurities in the 4-hydroxybenzaldehyde can act as catalysts for decomposition.
-
Excessively Strong Conditions: Using fuming nitric acid or highly concentrated sulfuric acid at non-optimal temperatures increases the risk of polymerization.
Troubleshooting & Prevention:
-
Ensure Efficient Stirring: Maintain vigorous and constant stirring throughout the addition of the nitrating agent to dissipate heat and ensure homogeneity.
-
Use Pure Reagents: Ensure your 4-hydroxybenzaldehyde is of high purity. Recrystallize it before use if necessary.
-
Controlled Addition: Add the nitrating agent dropwise and slowly to maintain control over the reaction exotherm.
-
Salvage Strategy: If a tarry product is obtained, salvaging the desired product can be challenging. Attempt to dissolve the crude mixture in a suitable organic solvent (like ethyl acetate) and wash with a sodium bicarbonate solution to remove acidic impurities. The desired product may be partially recovered through column chromatography, though yields will be low.
Data Summary: Controlling Reaction Outcomes
The choice of reaction conditions has a profound impact on the distribution of products. The following table summarizes qualitative trends for optimizing the synthesis of 4-hydroxy-3-nitrobenzaldehyde.
| Parameter | Condition | Expected Outcome on Main Product Yield | Risk of Side Products (Dinitration, Oxidation) |
| Temperature | Low (0-15°C) | High | Low |
| High (>25°C) | Low | High | |
| Nitrating Agent | Dilute HNO₃ / Catalyst | High | Low |
| Conc. HNO₃ / H₂SO₄ | Moderate-High | Moderate-High | |
| Fuming HNO₃ | Low | Very High | |
| Reaction Time | Monitored (TLC) & Quenched | High | Low |
| Arbitrarily Long | Low | High |
Visualizing Reaction Pathways and Troubleshooting
To better understand the chemical transformations and the logic of troubleshooting, the following diagrams have been created.
Caption: Reaction pathways in the nitration of 4-hydroxybenzaldehyde.
Caption: A troubleshooting guide for common nitration issues.
Experimental Protocols
Protocol 1: Recommended Procedure for Regioselective Mono-Nitration
This protocol is adapted from a method demonstrated to favor high regioselectivity and yield for the desired mono-nitrated product by using a catalytic system under controlled conditions[3].
Reagents:
-
4-Hydroxybenzaldehyde (1.0 mmol)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Ammonium molybdate (1.0 mmol)
-
70% Nitric Acid (1.0 mmol)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 mmol) in the chosen solvent (DCM or DCE).
-
To this solution, add ammonium molybdate (1.235 g, 1.0 mmol).
-
Carefully add 70% nitric acid (0.063 mL, 1.0 mmol) to the mixture.
-
If using conventional heating, reflux the mixture for 1 hour. For an ultrasonically assisted reaction, clamp the flask in an ultrasonic bath at 40°C. Sonication can dramatically reduce reaction times[3].
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture and wash it with water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using an ethyl acetate-hexane mixture (e.g., 3:7) as the eluent to yield pure 4-hydroxy-3-nitrobenzaldehyde.
Protocol 2: Purification of 4-Hydroxy-3-nitrobenzaldehyde from Side Products
If your reaction has produced a mixture, column chromatography is the most effective method for purification.
Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.
-
Elution Order:
-
Unreacted starting material (4-hydroxybenzaldehyde) will elute first.
-
The desired product (4-hydroxy-3-nitrobenzaldehyde) is more polar and will elute next.
-
Dinitrated products are even more polar and will elute later.
-
Oxidized, carboxylic acid products will often remain on the baseline unless a more polar solvent system (containing methanol or acetic acid) is used.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Prepare a silica gel column packed in hexane.
-
Carefully add the dried product/silica mixture to the top of the column.
-
Begin eluting with the starting solvent mixture, collecting fractions and analyzing them by TLC.
-
Gradually increase the eluent polarity to elute your desired product.
-
Combine the pure fractions containing 4-hydroxy-3-nitrobenzaldehyde and remove the solvent in vacuo.
References
-
Nitration of benzaldehyde to 3-nitrobenzaldehyde. (2006, March). NOP. Retrieved January 21, 2026, from [Link]
-
Hodgson, H. H., & Smith, E. W. (1931). The Nitration of Brominated 3-Hydroxybenzaldehydes, with Cases of Migration of the Bromine Atom. Journal of the Chemical Society, 1508. Retrieved January 21, 2026, from [Link]
-
Scheme of aldehyde group assistance in the nitration of benzaldehyde. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Di Somma, I., et al. (n.d.). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. AIDIC. Retrieved January 21, 2026, from [Link]
-
Synthesis of 4-hydroxybenzaldehyde from phenol? (2008, June 21). Sciencemadness.org. Retrieved January 21, 2026, from [Link]
-
Sana, S., et al. (n.d.). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry. Retrieved January 21, 2026, from [Link]
- Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde. (n.d.). Google Patents.
-
Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. (n.d.). Arkat USA. Retrieved January 21, 2026, from [Link]
-
4-Hydroxy-3-nitrobenzaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Solved: Nitration of 4-hydroxybenzaldehyde produces... (2018, April 11). Chegg.com. Retrieved January 21, 2026, from [Link]
Sources
Optimizing reaction time and temperature for derivatization with 4-Hydroxy-3,5-dinitrobenzaldehyde
Technical Support Center: Optimizing Derivatization with 4-Hydroxy-3,5-dinitrobenzaldehyde
As Senior Application Scientists, we understand that robust and reproducible analytical methods are paramount in research and drug development. Derivatization is a critical step to enhance the detectability and chromatographic behavior of analytes. This guide provides in-depth technical support for optimizing reactions using 4-Hydroxy-3,5-dinitrobenzaldehyde, focusing on the two most influential parameters: reaction time and temperature.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Q1: What is the primary application of 4-Hydroxy-3,5-dinitrobenzaldehyde?
4-Hydroxy-3,5-dinitrobenzaldehyde is a derivatizing agent primarily used to react with primary amino groups in analytes. This reaction forms a Schiff base, which is a new compound with significantly different chemical properties. The key benefits of this derivatization are:
-
Enhanced UV-Vis Detection: The dinitrophenyl group is a strong chromophore, making the derivative easily detectable by HPLC-UV/Vis systems.
-
Improved Mass Spectrometric Ionization: The derivative often exhibits better ionization efficiency in mass spectrometry (MS), leading to lower detection limits.
-
Improved Chromatographic Properties: The derivatization can alter the polarity and shape of the analyte, leading to better peak shape and resolution during liquid chromatography separation.[1]
Q2: What is the underlying chemical mechanism of this derivatization?
The reaction is a nucleophilic addition-elimination, specifically the formation of a Schiff base (or imine). The primary amine of the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule. The reaction is often catalyzed by a weak acid. The electron-withdrawing nitro groups on the benzaldehyde ring increase the electrophilicity of the carbonyl carbon, facilitating the reaction.
Diagram: Schiff Base Formation Mechanism
Caption: A decision tree for troubleshooting common derivatization issues.
Issue 1: Low or No Derivative Product Yield
-
Question: My analytical results show a very small peak for my derivative, or none at all. What should I do?
-
Answer: This is the most common issue and usually points to sub-optimal reaction conditions.
-
Causality: The formation of the Schiff base is an equilibrium reaction. The rate at which this equilibrium is reached is highly dependent on both temperature and time. Insufficient energy (low temperature) or inadequate duration will result in an incomplete reaction.
-
Troubleshooting Steps:
-
Verify Reagent Integrity: Prepare a fresh solution of 4-Hydroxy-3,5-dinitrobenzaldehyde. Aldehydes can oxidize over time, reducing their reactivity.
-
Systematically Optimize Temperature: The effect of temperature on the reaction can be significant. [2]Set up parallel reactions at different temperatures (e.g., 25°C, 40°C, 55°C, 70°C) for a fixed time (e.g., 60 minutes). Analyze the yield at each temperature to find the optimum. (See Protocol 1).
-
Systematically Optimize Time: Once an approximate optimal temperature is found, perform a time-course experiment. [2]Set up reactions and stop them at various time points (e.g., 15, 30, 60, 90, 120 minutes) at the chosen temperature. This will reveal the point at which the reaction plateaus. (See Protocol 2).
-
Check pH: Ensure the reaction medium is appropriately catalyzed if necessary. For many Schiff base formations, a slightly acidic pH (around 3-5) is optimal. [2][3] Issue 2: Inconsistent and Non-Reproducible Results
-
-
-
Question: My derivative peak area varies significantly between replicate samples. How can I improve my precision?
-
Answer: Poor reproducibility is often caused by minor, uncontrolled variations in the experimental parameters.
-
Causality: Because the reaction rate is sensitive to temperature, small fluctuations in ambient lab temperature or inconsistent heating can lead to large differences in final product yield, especially if the reaction is stopped before completion.
-
Troubleshooting Steps:
-
Use a Controlled Heating Source: Do not rely on a simple hot plate or ambient air. Use a digital dry bath heater, a temperature-controlled water bath, or an incubator to ensure a consistent and uniform temperature for all samples. [4] 2. Standardize Timings: Use a precise timer for the reaction incubation. For reactions quenched by the addition of a reagent, ensure the time between stopping the reaction and analysis is consistent across all samples.
-
Automate Liquid Handling: If possible, use automated pipettes or a liquid handling system to minimize volume errors when adding the analyte, reagent, and any catalysts or quenching solutions.
-
-
Issue 3: Presence of Unexpected Peaks or Derivative Degradation
-
Question: I see my derivative peak, but there are also other, unidentified peaks in my chromatogram. Could the derivatization be causing this?
-
Answer: Yes, excessively harsh conditions can lead to the formation of side products or the degradation of your target derivative.
-
Causality: While higher temperatures increase reaction rates, they can also provide enough energy to initiate unwanted side reactions or degrade the newly formed Schiff base. Some derivatives are known to be sensitive to temperatures above 40°C. [3]Similarly, related reagents like DNPH can decompose at very high temperatures. * Troubleshooting Steps:
-
Re-evaluate Temperature: If you observe degradation, your optimal temperature is likely too high. Repeat the temperature optimization experiment using a lower range. Even if a higher temperature gives a faster reaction, a slightly lower temperature with a longer time may yield a cleaner product.
-
Re-evaluate Time: A prolonged reaction time, even at an optimal temperature, can sometimes lead to product degradation. Your time-course study (Protocol 2) should reveal if the derivative peak starts to decrease after reaching its maximum.
-
Analyze a Reagent Blank: Prepare a "blank" sample containing only the solvent and derivatizing reagent, and subject it to the same reaction conditions. This will help you identify any peaks that arise from the degradation of the reagent itself.
-
-
Section 3: Optimization Protocols
These protocols provide a systematic framework for determining the ideal reaction time and temperature for your specific analyte.
Table 1: Recommended Starting Parameters for Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 25°C - 75°C | Lower temperatures may require longer times. Higher temperatures risk degradation of the analyte or reagent. [2] |
| Time | 15 min - 150 min | Some reactions are rapid (>20 min), while others need more time to reach completion (e.g., 2.5 hours). [4][2] |
| Solvent | Acetonitrile, Ethanol | Must fully solubilize both the analyte and the reagent. |
| Catalyst | Dilute HCl or H₃PO₄ | Often required to achieve a pH of 3-5 for optimal Schiff base formation. [2][3] |
Protocol 1: Temperature Optimization Experiment
-
Preparation: Prepare a stock solution of your analyte and a fresh stock solution of 4-Hydroxy-3,5-dinitrobenzaldehyde in your chosen solvent (e.g., acetonitrile).
-
Reaction Setup: In separate reaction vials, add a fixed amount of your analyte stock and the reagent stock. Aim for a molar excess of the derivatizing reagent (e.g., 10-fold).
-
Incubation: Place each vial in a separate, pre-heated dry bath or water bath set to a different temperature (e.g., 25°C, 40°C, 55°C, 70°C).
-
Reaction Time: Allow all reactions to proceed for a fixed, intermediate time (e.g., 60 minutes).
-
Quenching (Optional): If necessary, stop the reaction by adding a quenching agent or by rapid cooling/dilution.
-
Analysis: Analyze each sample using your analytical method (e.g., HPLC-UV).
-
Evaluation: Plot the derivative peak area against the reaction temperature. The temperature that yields the highest peak area without significant side products is the optimum.
Protocol 2: Time-Course Optimization Experiment
-
Preparation: Prepare stock solutions as described in Protocol 1.
-
Reaction Setup: Prepare a bulk reaction mixture or multiple identical individual vials.
-
Incubation: Place the reaction mixture/vials in a heating source set to the optimal temperature determined in Protocol 1.
-
Sampling: At specified time intervals (e.g., 15, 30, 45, 60, 90, 120, 150 minutes), withdraw an aliquot and immediately quench the reaction.
-
Analysis: Analyze each time-point sample using your analytical method.
-
Evaluation: Plot the derivative peak area against the reaction time. The optimal time is the point where the peak area reaches a plateau, indicating the reaction has gone to completion.
References
- Barré, F., Flinders, B., Garcia, J. P., & Cillero Pastor, B. (2016). Optimization of the derivatization reaction using an eight-point...
- Frey, J., et al. (n.d.). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde. PubChem.
- Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Carl ROTH.
- SIELC Technologies. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde. SIELC Technologies.
- Author. (2018). Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)–2–cyanoacetohydrazidederivatives as effective antimicrobial a.
- Author. (2018). Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)–2–cyanoacetohydrazidederivatives as effective antimicrobial agents.
- Author. (n.d.).
Sources
Troubleshooting low yield in Schiff base condensation with 4-Hydroxy-3,5-dinitrobenzaldehyde
Topic: Troubleshooting Low Yield in Schiff Base Condensation with 4-Hydroxy-3,5-dinitrobenzaldehyde
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Schiff base condensations, specifically when using the highly electron-deficient aromatic aldehyde, 4-hydroxy-3,5-dinitrobenzaldehyde. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses the most common issues reported during the synthesis of Schiff bases from 4-hydroxy-3,5-dinitrobenzaldehyde.
Q1: My reaction yield is unexpectedly low, or the reaction is not proceeding to completion. What are the likely causes and how can I fix it?
Low conversion is a frequent challenge, often stemming from the unique electronic nature of the aldehyde and suboptimal reaction conditions.
Probable Causes:
-
Deactivated Amine: The primary amine you are using may be weakly nucleophilic (e.g., an aniline with strong electron-withdrawing groups). While 4-hydroxy-3,5-dinitrobenzaldehyde has a highly electrophilic carbonyl carbon due to the two nitro groups, a very weak nucleophile may still struggle to initiate the reaction.[1][2]
-
Incorrect pH: The reaction mechanism is highly pH-dependent. The dehydration of the hemiaminal intermediate is the rate-determining step and requires acid catalysis.[3] However, if the pH is too low, the primary amine will be protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl carbon.[4][5] Conversely, at high pH, the dehydration step is inefficient.[4][5]
-
Reaction Equilibrium: Schiff base formation is a reversible reaction where water is a byproduct.[6] If water is not removed from the reaction medium, the equilibrium can shift back towards the starting materials, leading to low yields.[7]
-
Steric Hindrance: Either the amine or substituents near the aldehyde group could be sterically bulky, preventing the necessary approach for nucleophilic attack.[6]
-
Side Reactions: The highly acidic phenolic proton on the aldehyde, exacerbated by the dinitro substitution, can participate in acid-base side reactions. Additionally, under certain conditions, aldehydes can undergo self-condensation or other undesired pathways.[8]
Recommended Solutions:
-
Optimize pH with a Catalyst: The optimal pH for most Schiff base formations is mildly acidic, typically between 4 and 6.[5][7][9]
-
Action: Introduce a catalytic amount of a mild acid. Glacial acetic acid (a few drops) is a common and effective choice.[10][11][12] For more sensitive substrates, p-toluenesulfonic acid (p-TsOH) can be used.[7] Start with a small amount and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Effective Water Removal: Driving the equilibrium forward is critical.
-
Action 1 (Azeotropic Distillation): If your solvent is suitable (e.g., toluene, benzene), use a Dean-Stark apparatus to physically remove water as it is formed.[7] This is one of the most effective methods for maximizing yield.
-
Action 2 (Dehydrating Agents): Add an in-situ dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å) to the reaction mixture.[7]
-
-
Adjust Reaction Conditions:
-
Increase Reactant Concentration: Based on Le Chatelier's principle, using a slight excess (1.1 to 1.2 equivalents) of one of the reactants (typically the less expensive or more volatile one) can help push the reaction to completion.[7]
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low yield.
Q2: My product is an oily, sticky substance instead of a crystalline solid. How can I purify it?
The formation of oils or gums is common, especially with complex Schiff bases that may have conformational flexibility or impurities that inhibit crystallization.
Probable Causes:
-
Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO) can be trapped in the product.
-
Impurities: Unreacted starting materials or side products can act as a "eutectic" mixture, lowering the melting point and preventing crystallization.
-
Product Nature: Some Schiff bases are inherently low-melting solids or oils at room temperature.
Recommended Solutions:
-
Trituration: This is the first and often most successful technique.
-
Action: Add a small amount of a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., cold hexanes, diethyl ether, or pentane). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can induce nucleation and crystallization. Once a solid begins to form, stir for an extended period to allow for complete precipitation.[7]
-
-
Recrystallization from a Different Solvent System: Your current purification solvent may not be optimal.
-
Action: Experiment with various solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective.
-
-
Conversion to a Salt: If the Schiff base is stable in acid, it can be converted into a more crystalline salt.
-
Action: Dissolve the crude oil in a suitable anhydrous solvent (like diethyl ether or dioxane) and bubble dry HCl gas through it, or add a solution of HCl in ether. The resulting hydrochloride salt will often precipitate as a solid, which can be filtered and washed. The free base can be regenerated later if needed.[7]
-
-
Column Chromatography: If all else fails, purification via silica gel chromatography may be necessary. Choose an appropriate eluent system by testing with TLC.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of Schiff base formation?
The formation of a Schiff base (or imine) is a two-step nucleophilic addition-elimination reaction.[16]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate.[5][16]
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral aminoalcohol, also known as a hemiaminal or carbinolamine.[5][16][17]
-
Dehydration: Under mild acid catalysis, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). As the water molecule departs, the nitrogen's lone pair forms a double bond with the carbon, leading to a protonated imine (an iminium ion).
-
Deprotonation: A base (like water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product.[5]
Mechanism of Acid-Catalyzed Schiff Base Formation
Caption: The reaction pathway for Schiff base formation.
Q2: How do the dinitro groups on 4-hydroxy-3,5-dinitrobenzaldehyde affect the reaction?
The two nitro groups are powerful electron-withdrawing groups (EWGs) and have a profound impact.
-
Increased Electrophilicity: The EWGs pull electron density away from the aromatic ring and, through resonance and induction, from the carbonyl carbon.[2][18] This makes the carbonyl carbon significantly more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. This can increase the reaction rate, especially with less reactive amines.
-
Increased Acidity: The EWGs stabilize the phenoxide conjugate base, making the phenolic proton of the aldehyde much more acidic than that of, for example, 4-hydroxybenzaldehyde. This can lead to deprotonation under neutral or basic conditions, which could potentially complicate the reaction or subsequent purification.
-
Product Stability: The resulting Schiff base will have a highly conjugated system, which generally imparts stability. Aromatic Schiff bases are typically more stable than their aliphatic counterparts.[19]
Q3: What are the best solvents for this reaction?
The choice of solvent is crucial and depends on the solubility of the reactants and the desired reaction temperature.
-
Alcohols (Ethanol, Methanol): These are the most common solvents.[20][21] They are polar enough to dissolve many amines and aldehydes, and their boiling points are suitable for refluxing the reaction.[10][12][14][19]
-
Aprotic Solvents (Toluene, Benzene): These are excellent choices when azeotropic removal of water with a Dean-Stark apparatus is desired to drive the reaction to completion.
-
Polar Aprotic Solvents (DMF, Acetonitrile): These can be used if reactants have poor solubility in alcohols, but they are harder to remove during workup.[22]
-
Green Solvents: In some cases, water or ionic liquids can be used as environmentally benign alternatives, potentially leading to high yields without a catalyst.[20]
Table 1: Common Solvents for Schiff Base Condensation
| Solvent | Boiling Point (°C) | Polarity | Key Advantage |
| Ethanol | 78 | Polar Protic | Good general-purpose solvent, easy to remove.[21] |
| Methanol | 65 | Polar Protic | Similar to ethanol, lower boiling point. |
| Toluene | 111 | Non-polar | Ideal for azeotropic water removal. |
| Acetonitrile | 82 | Polar Aprotic | Good solvating power for diverse substrates.[22] |
| Water | 100 | Polar Protic | Environmentally friendly, can promote high yields.[20] |
Experimental Protocols
Protocol 1: General Synthesis using 4-Hydroxy-3,5-dinitrobenzaldehyde
This protocol provides a general starting point. Molar equivalents and reaction times should be optimized for your specific amine.
Materials:
-
4-Hydroxy-3,5-dinitrobenzaldehyde (1.0 eq)
-
Primary Amine (1.0 - 1.1 eq)
-
Solvent (e.g., Absolute Ethanol, ~5-10 mL per mmol of aldehyde)
-
Catalyst (e.g., Glacial Acetic Acid, 2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dinitrobenzaldehyde (1.0 eq).
-
Dissolution: Add the chosen solvent (e.g., absolute ethanol) and stir until the aldehyde is fully dissolved. Gentle warming may be required.
-
Addition of Amine: Add the primary amine (1.0-1.1 eq) to the solution. If the amine is a solid, dissolve it in a minimum amount of the same solvent first.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture.[19]
-
Reaction: Heat the mixture to reflux and maintain it for 2-6 hours. The progress of the reaction should be monitored by TLC by observing the disappearance of the starting aldehyde spot.
-
Isolation:
-
If a precipitate forms upon reaction: Cool the reaction mixture to room temperature, then in an ice bath. Collect the solid product by vacuum filtration.
-
If no precipitate forms: Reduce the solvent volume under reduced pressure. The resulting solid or oil can then be subjected to purification as described below.
-
-
Purification: Wash the filtered solid with a small amount of cold ethanol to remove any soluble impurities.[19] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Protocol 2: Characterization of the Schiff Base
Confirming the structure of the newly formed Schiff base is essential.
-
FT-IR Spectroscopy: Look for the appearance of a strong absorption band in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (imine) stretch.[14][23] Also, confirm the disappearance of the C=O stretch from the aldehyde (typically ~1700 cm⁻¹) and the N-H stretching bands from the primary amine.
-
¹H NMR Spectroscopy: The most diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-), typically found in the downfield region of δ 8.0-9.0 ppm .[14] Confirm the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm).
-
Mass Spectrometry: Confirm the molecular weight of the desired product.
References
-
Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Schiff's bases mechanism: Significance and symbolism. (2024). Labiotech.eu. Retrieved January 21, 2026, from [Link]
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Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. (2023). STM Journals. Retrieved January 21, 2026, from [Link]
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Schiff base. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one. (2007). ResearchGate. Retrieved January 21, 2026, from [Link]
-
REVIEW ON SCHIFF BASES. (2019). World Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]
-
Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Effect of solvent on the Schiff Base yield Reaction conditions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2021). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Retrieved January 21, 2026, from [Link]
-
Effect of electron-withdrawing groups of Schiff base and its palladium complex on antimicrobial and catalytic activities. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. (2014). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Synthesis, Analysis and Antibacterial Studies of Co(II) and Ni(II) Schiff Base Complexes Derived from 2,4-Dinitrophenylhydrazine. (2023). Scholars International Journal of Chemistry and Material Sciences. Retrieved January 21, 2026, from [Link]
-
Tuning the Electronic and Charge Transport Properties of Schiff Base Compounds by Electron Donor and/or Acceptor Groups. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Fast Knoevenagel Condensations Catalyzed by an Artificial Schiff-Base-Forming Enzyme. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. (2021). MDPI. Retrieved January 21, 2026, from [Link]
-
Electron withdrawing group: Significance and symbolism. (2024). Labiotech.eu. Retrieved January 21, 2026, from [Link]
-
Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (2012). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO – Pentadentate Schiff Base Ligand. (2014). International Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
The electron attachment effect on the structure and properties of ortho-hydroxyaryl Schiff and Mannich bases – the hydrogen/proton transfer processes. (2016). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. (2025). Indonesian Journal of Fundamental and Applied Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization Study of Schiff Base Complexes Derived from Ampicillin and 4 Hydroxy3-Methoxy Benzaldehyde. (2021). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved January 21, 2026, from [Link]
-
Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Studies of Schiff base Derived from Salicyldehyde and 2,4-dinitrophenyl hydrazine. (2018). IOSR Journal of Applied Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2022). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (2024). Journal of Chemical Sciences. Retrieved January 21, 2026, from [Link]
-
Synthesis and Spectral Characterization of Some New Aromatic Schiff Bases Derivated from 2,4Dinitrophenylhydrazine. (2017). Journal of Al-Nahrain University. Retrieved January 21, 2026, from [Link]
-
Synthesis, Physicochemical and Antimicrobial Studies of Schiff base derived from 2, 4-dinitrophenyl hydrazine with Salicyldehyde and its Co (II) and Ni (II) Complexes. (n.d.). IDOSR JOURNALS. Retrieved January 21, 2026, from [Link]
-
Synthesis and Spectroscopic Characterization of Modified Schiff Bases Derived from 2,4-Dinitro Phenyl Hydrazine. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. (2022). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis of Schiff Base through the Condensation Reaction Between Cellulose Dialdehyde with Ethylenediamine and Aniline as Well as. (2024). Universitas Sumatera Utara. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Purification of 4-Hydroxy-3,5-dinitrobenzaldehyde and Its Derivatives
Welcome to the technical support center for the purification of 4-Hydroxy-3,5-dinitrobenzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the isolation and purification of these valuable synthetic intermediates. The highly functionalized nature of these molecules, featuring reactive aldehyde, acidic hydroxyl, and strongly electron-withdrawing nitro groups, presents a unique set of purification hurdles.
This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing both causal explanations and actionable solutions.
Q1: My crude product is a dark brown or reddish oil/solid, not the expected yellow powder. What causes this discoloration and how can I fix it?
Root Cause Analysis:
This is one of the most frequent issues. The discoloration typically arises from two sources:
-
Nitrophenolic Impurities: The synthesis of dinitro-hydroxybenzaldehydes often involves harsh nitrating conditions (e.g., a mixture of nitric and sulfuric acids).[1] These conditions can lead to the formation of highly colored nitrophenolic byproducts and other oxidation products.[2] These acidic impurities are often dark red or brown and are difficult to remove by simple filtration.
-
Product Degradation: Aromatic nitro compounds, particularly those with activating hydroxyl groups, can be sensitive to light and basic conditions. The aldehyde group is also susceptible to oxidation. Exposure to high pH during workup or residual base can lead to the formation of colored polymeric materials.
Troubleshooting & Optimization Protocol:
-
Acidic Wash: Before neutralization, thoroughly wash the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with dilute hydrochloric acid (e.g., 1M HCl) and then with brine. This helps remove residual nitrating acids and some basic impurities.
-
Bicarbonate Wash (Use with Caution): A wash with a weak base like saturated sodium bicarbonate solution can remove acidic nitrophenolic impurities.[3] However, prolonged contact can cause degradation. Perform this step quickly, preferably at a low temperature (0-5 °C), and immediately follow with a water/brine wash to remove residual bicarbonate.
-
Activated Carbon (Charcoal) Treatment: If discoloration persists after washing, dissolve the crude product in a suitable hot solvent (e.g., ethanol or an ethyl acetate/hexane mixture) for recrystallization. Add a small amount (1-2% by weight) of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a pad of Celite® to remove the carbon. This is highly effective at adsorbing colored, high-molecular-weight impurities.[3]
-
Controlled Recrystallization: Proceed with a carefully selected recrystallization solvent (see Q3). Slow cooling promotes the formation of pure crystals, leaving colored impurities in the mother liquor.
Q2: I'm struggling with isomeric impurities. My characterization (NMR, LC-MS) shows the presence of mononitrated precursors or other dinitro-isomers.
Root Cause Analysis:
Electrophilic nitration of substituted benzaldehydes is rarely perfectly selective. The directing effects of the existing substituents (hydroxyl, aldehyde, and the first nitro group) can lead to a mixture of products. For instance, the nitration of salicylaldehyde (2-hydroxybenzaldehyde) first yields a mixture of 3- and 5-nitrosalicylaldehyde, which is then subjected to further nitration.[4][5] Incomplete reaction at either stage will result in a complex mixture. The desired 4-hydroxy-3,5-dinitrobenzaldehyde may be contaminated with 4-hydroxy-3-nitrobenzaldehyde or other isomers.[6]
Troubleshooting & Optimization Protocol:
When simple recrystallization fails to separate isomers with similar polarities, column chromatography is the method of choice.[7]
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is typically effective. For compounds that show signs of degradation on silica (streaking on TLC, color change), consider deactivating the silica. This can be done by preparing the slurry in the eluent containing 0.5-1% triethylamine to neutralize acidic sites.[8]
-
Solvent System (Eluent) Selection: The key is to find a solvent system that provides good separation (ΔRf > 0.2) on a TLC plate.
-
Start with a mixture of a non-polar solvent (Hexane or Heptane) and a moderately polar solvent (Ethyl Acetate).
-
A typical starting ratio is 7:3 or 8:2 Hexane:Ethyl Acetate.
-
If the compounds are very polar, Dichloromethane (DCM) and Methanol (MeOH) can be used (e.g., 98:2 DCM:MeOH).
-
The dinitrated products are generally more polar than the mononitrated precursors and will have a lower Rf value.[9]
-
-
Column Packing & Loading:
-
Use the "wet" or "slurry" method to pack the column for best results.
-
Adsorb the crude product onto a small amount of silica gel ("dry loading"). After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the packed column. This technique often results in sharper bands and better separation than loading the sample dissolved in a liquid.
-
-
Elution & Fraction Collection: Elute the column with the chosen solvent system. Monitor the fractions by TLC to identify and combine those containing the pure product.
| Compound Type | Typical Polarity | Expected Elution Order (Normal Phase) | Common TLC Visualization |
| Unreacted Starting Material | Varies | Varies | UV (254 nm), specific stains |
| Mononitrated Intermediates | Less Polar | Elutes Earlier | UV (254 nm) |
| Dinitrated Product (Target) | More Polar | Elutes Later | UV (254 nm) |
| Oxidation Byproducts | Highly Polar | May stick to baseline | UV (254 nm), often colored |
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I achieve a crystalline solid?
Root Cause Analysis:
"Oiling out" occurs when a solid melts in the hot recrystallization solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10] This is common for nitro compounds and is often exacerbated by the presence of impurities which depress the melting point and disrupt crystal lattice formation.
Troubleshooting & Optimization Protocol:
The solution lies in methodical solvent selection and technique.
-
Rule of Thumb for Solvent Choice: "Like dissolves like." Since 4-hydroxy-3,5-dinitrobenzaldehyde is a polar molecule, polar solvents are a good starting point. However, the ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
-
Use a Solvent Pair: This is often the most effective strategy. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., Ethanol, Acetone, or Ethyl Acetate) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Water, Hexane, or Heptane) dropwise until the solution becomes persistently cloudy. Add a few more drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.
-
Technique Refinements:
-
Lower the Temperature: Ensure the boiling point of your chosen solvent is lower than the melting point of your compound.[10]
-
Increase Solvent Volume: Using a larger volume of solvent can prevent premature saturation at a high temperature.
-
Scratch & Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure crystal, adding a "seed crystal" can initiate crystallization.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, and then place it in an ice bath to maximize yield.
-
| Solvent | Boiling Point (°C) | Polarity | Typical Use |
| Ethanol | 78 | Polar | Good single solvent or with water.[4] |
| Toluene | 111 | Non-polar | Can be used with hexane for less polar derivatives.[3] |
| Ethyl Acetate | 77 | Medium | Good "good" solvent for pairing with hexane. |
| Hexane/Heptane | 69 / 98 | Non-polar | Good "poor" solvent for pairing with ethyl acetate. |
| Water | 100 | Very Polar | Good "poor" solvent for pairing with ethanol. |
Workflow & Decision-Making Diagrams
The following diagrams provide a visual guide to the purification process.
Caption: Decision tree for selecting a purification strategy.
Caption: Standard workflow for post-synthesis work-up and recrystallization.
Frequently Asked Questions (FAQs)
-
Q: What are the essential safety precautions for handling 4-Hydroxy-3,5-dinitrobenzaldehyde?
-
A: Dinitro-aromatic compounds should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Work in a well-ventilated fume hood to avoid inhaling dust.[12] Avoid contact with skin and eyes, as these compounds can be irritants and may cause allergic skin reactions.[13] All waste must be disposed of according to local, state, and federal regulations.[14]
-
-
Q: How can I effectively monitor the purity of my fractions during column chromatography?
-
A: Thin-Layer Chromatography (TLC) is the primary method. Spot every few fractions on a TLC plate, elute with the same solvent system used for the column, and visualize under a UV lamp (254 nm). Fractions containing only the spot corresponding to your pure product can be combined.
-
-
Q: What are the ideal storage conditions for the purified product?
-
A: Store the purified, dry solid in a tightly sealed, clearly labeled container.[14] To prevent potential degradation from light and moisture, it is best to store it in a cool, dark, and dry place, such as a desiccator at room temperature.
-
-
Q: My final product shows a broad melting point range that is lower than the literature value. What does this indicate?
-
A: A broad and depressed melting point is a classic indicator of impurity. Even small amounts of contaminants can disrupt the crystal lattice, lowering the energy required to melt the solid. This suggests that further purification (e.g., a second recrystallization or chromatography) is necessary.
-
-
Q: Is reverse-phase chromatography a viable option for these compounds?
-
A: Yes, reverse-phase (RP) HPLC or flash chromatography can be very effective, especially for analytical purposes or for purifying highly polar derivatives.[15] In RP chromatography, the stationary phase is non-polar (e.g., C18-silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. In this system, less polar compounds will elute later, reversing the elution order seen in normal-phase chromatography.
-
References
-
Techno PharmChem. (n.d.). 4 – NITRO BENZALDEHYDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
- Ramdahl, T., & Urdal, K. (1982). Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. Analytical Chemistry, 54(13), 2256–2260.
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde. Retrieved from [Link]
-
University of Colorado Denver. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
- Campbell, R. M., & Lee, M. L. (1984). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry, 56(6), 1026–1030.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104091, 4-Hydroxy-3,5-dinitrobenzaldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]
- Moreno-Mañas, M., et al. (2001). 2,4-Dinitrobenzaldehyde hydrazone. Acta Crystallographica Section E: Structure Reports Online, 57(11), o1052-o1053.
- Patil, P. S. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoacetohydrazide derivatives as effective antimicrobial agents. Frontiers in Drug, Chemistry and Clinical Research, 1(2), 2-3.
- CN102295565A. (2011). Preparation method of 2,6-dinitrobenzaldehyde.
-
PubChemLite. (n.d.). 4-hydroxy-3,5-dinitrobenzaldehyde (C7H4N2O6). Retrieved from [Link]
- BenchChem. (2025).
- Semantic Scholar. (n.d.).
-
Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
- US20180179144A1. (2018). Nitration of aromatic compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- OAText. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoacetohydrazide derivatives as effective antimicrobial agents.
- WO2016198921A1. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
- Reddit. (2022). Struggling with the purification of a nitroaldol product. r/OrganicChemistry.
- DE19503163A1. (1996). Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
-
SIELC Technologies. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde. Retrieved from [Link]
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Stability issues of 4-Hydroxy-3,5-dinitrobenzaldehyde in solution
Welcome to the technical support guide for 4-Hydroxy-3,5-dinitrobenzaldehyde (Catalog No. B-812). This document is designed for researchers, scientists, and drug development professionals to ensure the successful use of this reagent in your experiments. As a nitroaromatic aldehyde, its stability in solution is paramount for reproducible results. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols based on its fundamental chemical properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 4-Hydroxy-3,5-dinitrobenzaldehyde?
A1: For general use, we recommend Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These polar aprotic solvents offer good solubility and are relatively inert. For applications where these solvents are incompatible, anhydrous ethanol can be used, though long-term stability may be reduced[1]. Always use anhydrous, high-purity solvents to minimize moisture-related degradation.
Q2: How should I store the solid compound and its solutions?
A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Solutions are significantly more prone to degradation. We advise preparing solutions fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots, protected from light. Avoid repeated freeze-thaw cycles.[2][3]
Q3: Is 4-Hydroxy-3,5-dinitrobenzaldehyde sensitive to light?
A3: Yes. Like many aromatic compounds with electron-withdrawing groups, it is susceptible to photodegradation.[4] Exposure to UV or even ambient laboratory light can break chemical bonds and lead to the formation of impurities.[4] Always handle the solid and its solutions in amber vials or containers wrapped in aluminum foil.
Q4: What is the expected appearance of a freshly prepared solution?
A4: Freshly prepared solutions in a suitable solvent like DMSO are typically pale yellow. The exact hue can depend on the concentration and solvent used. A significant or rapid change in color (e.g., to deep yellow, orange, or brown) is a primary indicator of degradation.
Troubleshooting Guide: Solution Stability Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My solution rapidly changed color from pale yellow to dark orange/brown after preparation.
-
Potential Cause 1: Basic (High pH) Conditions. The phenolic hydroxyl group on the benzaldehyde is acidic. In the presence of bases or in a solution with a pH > 7, this proton can be removed, forming a phenoxide ion. This change in the molecule's electronic structure (conjugation) results in a significant color change (a bathochromic shift) and can make the compound more susceptible to oxidation.
-
Solution:
-
Ensure all glassware is free of basic residues.
-
Verify the pH of your solvent or buffer system. If working in an aqueous medium, use a well-buffered solution at a neutral or slightly acidic pH (e.g., pH 5-7).
-
Avoid using solvents or reagents that contain basic impurities (e.g., old bottles of amine-containing solvents).
-
-
Potential Cause 2: Oxidation. The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of air (oxygen), light, and trace metal contaminants.[4] This is often accelerated at higher temperatures or pH.
-
Solution:
-
Use solvents that have been sparged with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Prepare your solution under an inert atmosphere if possible.
-
Store the solution headspace under an inert gas and protect it from light.
-
Issue 2: A precipitate has formed in my solution upon storage.
-
Potential Cause 1: Poor Solubility/Supersaturation. You may have exceeded the solubility limit of the compound in the chosen solvent, especially if the solution was heated to dissolve and then cooled.
-
Solution:
-
Gently warm the solution to see if the precipitate redissolves. If it does, consider diluting the solution to a lower concentration for storage.
-
Filter the solution through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) before use to remove any undissolved material.
-
-
Potential Cause 2: Degradation Product Precipitation. The precipitate could be an insoluble degradation product. This is more likely if you also observe a color change.
-
Solution:
-
Do not use the solution. The presence of unknown degradation products can compromise your experimental results.[5]
-
Prepare a fresh solution, carefully following the handling recommendations (e.g., use of fresh, anhydrous solvent; protection from light; neutral pH).
-
If the problem persists, consider analyzing the precipitate and supernatant via HPLC or LC-MS to identify the degradation products.[6]
-
Issue 3: I am seeing unexpected or inconsistent results in my biological/chemical assay.
-
Potential Cause: Compound Degradation. The presence of degradation impurities, even at low levels, can lead to loss of desired activity or introduce confounding variables. The electron-withdrawing nature of the two nitro groups makes the compound recalcitrant to some forms of degradation but can also influence its reactivity and toxicity profile.[7][8]
-
Solution:
-
Always use freshly prepared solutions. This is the single most effective way to ensure the integrity of the compound.
-
Run a quality control check. Before use in a critical experiment, analyze the solution's purity via a quick method like TLC[1] or UV-Vis spectroscopy. A change in the UV-Vis spectrum (e.g., a shift in λmax or the appearance of new peaks) is indicative of degradation.[6]
-
Follow the troubleshooting workflow below to systematically identify and resolve the stability issue.
-
Visualizations: Key Concepts and Workflows
Chemical Structure & Stability Factors
Caption: Factors promoting the degradation of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Troubleshooting Workflow for Solution Instability
Caption: Step-by-step workflow for troubleshooting solution stability.
In-Depth Technical Protocols
Protocol 1: Recommended Procedure for Preparing a Stock Solution
This protocol minimizes common sources of degradation.
-
Preparation: Allow the vial of solid 4-Hydroxy-3,5-dinitrobenzaldehyde to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Use a fresh bottle of anhydrous, high-purity DMSO. To minimize oxidation, sparge the solvent with a gentle stream of nitrogen or argon for 10-15 minutes prior to use.
-
Weighing: Weigh the required amount of solid in a fume hood. Due to its dinitro-aromatic structure, appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Dissolution: Add the solid to an amber glass vial. Using a calibrated pipette, add the desired volume of the sparged solvent to the vial.
-
Mixing: Cap the vial tightly and vortex or sonicate briefly at room temperature until the solid is completely dissolved. Avoid heating unless absolutely necessary, as this accelerates degradation.[4]
-
Storage: If not for immediate use, flush the headspace of the vial with nitrogen or argon, cap tightly, seal with paraffin film, and store at -20°C or below, protected from light.
Protocol 2: General Method for Assessing Solution Stability (UV-Vis Spectroscopy)
This provides a quick, qualitative assessment of stability over time.
-
Initial Scan: Immediately after preparing the solution as per Protocol 1, take a UV-Vis spectrum (e.g., from 250-600 nm) using the preparation solvent as a blank. Record the wavelength of maximum absorbance (λmax) and the absorbance value.
-
Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, etc.).
-
Time-Point Scans: At defined intervals (e.g., 1, 4, 8, 24 hours), take another UV-Vis spectrum of the solution.
-
Analysis: Compare the spectra over time. Signs of degradation include:
-
A decrease in the absorbance at the original λmax.
-
A shift in the λmax to a different wavelength.
-
The appearance of new peaks or shoulders in the spectrum, indicating the formation of degradation products.[6]
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO, DMF, or Ethanol | Minimizes hydrolysis and provides good solubility. |
| Storage Temp. | Solid: Cool, dry place. Solution: ≤ -20°C. | Reduces the rate of all chemical degradation pathways.[4] |
| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation of the aldehyde and aromatic ring.[4] |
| Light | Protect from all light sources | Prevents photodegradation. Use amber vials.[3][4] |
| pH | Neutral to slightly acidic (pH 5-7) | Prevents deprotonation of the phenolic hydroxyl group. |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents.[2][3] | These can directly react with and degrade the compound. |
References
-
3,4-DIHYDROXY-5-NITRO BENZALDEHYDE MSDS. (2018). Loba Chemie. [Link]
-
Top 5 Factors Affecting Chemical Stability. (2025). SMT Dry Cabinets. [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2018). MDPI. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2023). International Journal of Creative Research Thoughts. [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). PMC - NIH. [Link]
-
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2022). MDPI. [Link]
-
3,5-DINITROSALICYLALDEHYDE Suppliers, MSDS download. LookChem. [Link]
-
4-Hydroxy-3,5-dinitrobenzaldehyde. PubChem. [Link]
-
Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. [Link]
-
Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. [Link]
-
2,4-dinitrobenzaldehyde. Organic Syntheses Procedure. [Link]
-
Analytical methodologies for discovering and profiling degradation-related impurities. (2006). ResearchGate. [Link]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Minimizing byproduct formation in the synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde derivatives
Welcome to the technical support center for the synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. The nitration of phenolic aldehydes presents unique challenges, including controlling selectivity and minimizing the formation of significant byproducts. This document provides in-depth, experience-driven answers to common experimental problems, helping you optimize your reaction outcomes, improve yield, and ensure product purity.
Section 1: Foundational Concepts & FAQs
This section addresses the core chemical principles governing the synthesis. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What is the fundamental reaction mechanism for the dinitration of 4-hydroxybenzaldehyde?
A1: The synthesis of 4-hydroxy-3,5-dinitrobenzaldehyde is a classic example of an electrophilic aromatic substitution reaction. The process relies on generating a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
The reaction proceeds in two key stages:
-
Generation of the Electrophile: Concentrated nitric acid (HNO₃) is treated with concentrated sulfuric acid (H₂SO₄). The sulfuric acid is a stronger acid and protonates the nitric acid. This protonated intermediate readily loses a water molecule to form the highly reactive nitronium ion.[1][2][3][4] The role of sulfuric acid is therefore catalytic; it facilitates the formation of the active electrophile.[5][6]
-
Electrophilic Attack: The benzene ring of 4-hydroxybenzaldehyde is activated by the strongly electron-donating hydroxyl (-OH) group, which directs electrophiles to the ortho and para positions. The aldehyde (-CHO) group is electron-withdrawing and meta-directing.[7][8] The powerful activating effect of the hydroxyl group dominates, directing the incoming nitronium ions to the two ortho positions (C3 and C5), which are electronically enriched. The reaction typically proceeds sequentially, first forming the mono-nitrated intermediate (4-hydroxy-3-nitrobenzaldehyde) before a second nitration yields the desired 3,5-dinitro product.
Caption: Key reaction pathways and byproduct formation.
Problem 3: Reaction Mixture Becomes Dark and Tarry
Q: My reaction turns from a pale yellow to a dark brown or black, and upon quenching, I get a sticky, intractable solid that is very difficult to purify. What causes this tar formation?
A: This is a clear sign of oxidative degradation of the phenol ring, a common and challenging side reaction.
-
Causality: Phenols are electron-rich and thus highly susceptible to oxidation, especially by strong oxidizing agents like hot, concentrated nitric acid. [9]This process can generate highly colored phenoxy radicals, which can then polymerize or rearrange into quinone-type structures, resulting in tar formation.
-
Solutions:
-
Aggressive Cooling: The single most important factor is maintaining a very low reaction temperature, ideally between -5°C and 5°C, especially during the addition of the nitrating agent.
-
Order of Addition: It is often preferable to add the 4-hydroxybenzaldehyde substrate (dissolved in a portion of the sulfuric acid) to the complete, pre-chilled nitrating mixture. This ensures that the substrate is never exposed to a localized excess of nitric acid.
-
Alternative Nitrating Agents: For particularly sensitive derivatives, consider milder, alternative nitrating agents that can reduce oxidative side reactions. Examples include metal nitrates like copper(II) nitrate or cerium(IV) ammonium nitrate (CAN), which can offer higher regioselectivity and less degradation. [10][11] Problem 4: Difficulty in Product Isolation and Purification
-
Q: After quenching the reaction in water, I have a crude solid, but I'm struggling to achieve high purity. What is a reliable workup and purification procedure?
A: A systematic workup is essential to remove inorganic acids and acidic organic byproducts before final purification.
-
Causality: The crude product is contaminated with residual sulfuric and nitric acids, as well as the acidic 4-hydroxy-3,5-dinitrobenzoic acid byproduct. These must be removed to allow for effective crystallization.
-
Recommended Purification Protocol:
-
Quenching: Carefully and slowly pour the cold reaction mixture onto a large amount of crushed ice with vigorous stirring. This precipitates the organic product while diluting the acids.
-
Filtration: Isolate the crude solid by vacuum filtration and wash the filter cake thoroughly with several portions of cold deionized water until the washings are no longer strongly acidic (check with pH paper).
-
Neutralization Wash: Resuspend the crude solid in a dilute (2-5%) aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes. This step is crucial as it deprotonates and dissolves the acidic benzoic acid byproduct, which can then be removed in the filtrate.
-
Final Wash and Drying: Filter the purified solid again, wash with cold water to remove any remaining bicarbonate, and then dry thoroughly under vacuum.
-
Recrystallization: For the highest purity, recrystallize the dried product from a suitable solvent system, such as a toluene/hexane or ethanol/water mixture. [12]
-
Section 3: Optimized Protocol and Data Summary
This section provides a baseline experimental procedure and a quick-reference troubleshooting table.
Optimized Protocol for the Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde
(Safety Note: This reaction involves highly corrosive and strong oxidizing agents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.)
-
Prepare Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 25 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to -5°C.
-
Slowly, dropwise, add 8.0 mL of concentrated nitric acid (HNO₃) to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10°C during this addition. After addition is complete, cool the mixture to 0°C.
-
Prepare Substrate Solution: In a separate beaker, dissolve 10.0 g of 4-hydroxybenzaldehyde in 20 mL of concentrated sulfuric acid. This may require gentle warming but must be cooled back to room temperature before use.
-
Reaction: Slowly add the 4-hydroxybenzaldehyde solution to the pre-chilled nitrating mixture via the dropping funnel over a period of 45-60 minutes. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) to confirm the disappearance of the starting material and mono-nitro intermediate.
-
Workup: Pour the reaction mixture slowly and carefully onto 500 g of crushed ice in a large beaker with rapid stirring.
-
Purification: Follow the detailed purification protocol described in Problem 4 above (filtration, bicarbonate wash, final wash, drying, and recrystallization).
Table 1: Troubleshooting Summary
| Observed Problem | Primary Cause(s) | Recommended Solutions |
| High levels of mono-nitro impurity | Incomplete reaction (insufficient time, temperature, or reagent) | - Increase reaction time; monitor with TLC/HPLC.- Increase molar equivalents of nitrating agent.- Cautiously raise reaction temp to 10-15°C after initial addition. |
| Presence of carboxylic acid byproduct | Oxidation of the aldehyde group | - Maintain strict temperature control (<5°C).- Use slow, sub-surface addition of reagents.- Minimize reaction time after completion is confirmed. |
| Dark, tarry reaction mixture | Oxidative degradation of the phenol ring | - Use aggressive cooling (-5°C to 5°C).- Add substrate solution to the pre-chilled nitrating mixture.- Consider milder nitrating agents (e.g., CAN). [11] |
| Low purity after initial precipitation | Residual acids and/or acidic byproducts | - Wash crude product thoroughly with cold water.- Perform a sodium bicarbonate wash to remove acidic impurities.- Recrystallize from an appropriate solvent system. |
Section 4: Troubleshooting Logic Flow
The following diagram provides a logical workflow for diagnosing and solving common issues during the synthesis.
Sources
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What is the major product(s) of each of the following reactions?e... | Study Prep in Pearson+ [pearson.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Recrystallization techniques for purifying 4-Hydroxy-3,5-dinitrobenzaldehyde
Welcome to the technical support resource for the purification of 4-Hydroxy-3,5-dinitrobenzaldehyde (CAS 52132-61-3). This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the highest purity for your compound.
A. Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Question 1: My compound will not dissolve in the hot solvent, or I have to add a very large volume of solvent. What is happening?
Answer:
This is a classic sign of an inappropriate solvent choice. 4-Hydroxy-3,5-dinitrobenzaldehyde is a highly polar molecule due to the presence of a hydroxyl (-OH), two nitro (-NO₂) groups, and an aldehyde (-CHO) group. According to the principle of "like dissolves like," it will require a polar solvent for effective dissolution.[1]
-
Probable Cause 1: Solvent is too non-polar. Solvents like hexanes, toluene, or diethyl ether are likely too non-polar to dissolve the compound effectively, even when hot.
-
Probable Cause 2: Insufficient heating. The solvent must be heated to its boiling point to maximize its solvating power.[2] Dissolving the solid below the boiling point will require an excessive amount of solvent, leading to poor recovery upon cooling.[1]
Corrective Actions:
-
Re-evaluate Your Solvent Choice: Refer to the Solvent Selection Protocol (Section C) and the Solvent Properties Table (Table 1). Your primary candidates should be polar solvents such as ethanol, methanol, acetic acid, or water, or a mixture of these.
-
Ensure Proper Heating: Use a hot plate with a stirrer and bring the solvent to a gentle boil before and during the addition of your crude compound. Add the solid in portions to the boiling solvent.
-
Consider a Solvent Mixture (Pair): If your compound is too soluble in one polar solvent (like methanol) but insoluble in another (like water), a solvent pair can be ideal. Dissolve the compound in a minimal amount of the "good" hot solvent (e.g., ethanol) and then add the "poor" hot solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). A slight addition of the "good" solvent should clarify it again before cooling.[2]
Question 2: My compound dissolved, but no crystals have formed after cooling the solution to room temperature and then in an ice bath. What should I do?
Answer:
This situation typically arises from two common issues: the use of excessive solvent or the formation of a supersaturated solution.
-
Probable Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[3] If the concentration of the compound is below its saturation point even at low temperatures, it will remain in solution. The goal is to use the minimum amount of boiling solvent required to just dissolve the solid.[1]
-
Probable Cause 2: Supersaturation. Sometimes, even when the solution is saturated, the crystals need a nucleation site to begin forming.[1][4]
Corrective Actions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic glass fragments can serve as nucleation sites.[1][4]
-
Seed Crystals: If you have a small amount of pure 4-Hydroxy-3,5-dinitrobenzaldehyde, add a tiny crystal to the cold solution. This provides a template for further crystal growth.[1]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) under a fume hood. Allow the concentrated solution to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out along with impurities.[3]
Question 3: Instead of crystals, an oil has separated from the solution. How do I fix this "oiling out"?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3][4] The resulting oil is an impure, supercooled liquid version of your compound. Simply cooling it further will likely solidify the oil into an amorphous mass, trapping impurities.
-
Probable Cause 1: The boiling point of the solvent is higher than the melting point of the compound. While the melting point for 4-Hydroxy-3,5-dinitrobenzaldehyde is not widely reported, its isomer 2-Hydroxy-3,5-dinitrobenzaldehyde melts around 70°C.[3][4] If your compound has a similarly low melting point, using a high-boiling point solvent could be problematic.
-
Probable Cause 2: High concentration of impurities. Impurities can depress the melting point of your compound, increasing the likelihood of oiling out.
-
Probable Cause 3: Cooling the solution too rapidly. Rapid cooling can sometimes favor oil formation over slow, orderly crystal growth.[4]
Corrective Actions:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (10-20%) to ensure the compound stays in solution as it cools.[3]
-
Lower the Saturation Temperature: Try adding more solvent so that the solution is no longer saturated at the temperature where it oiled out. This may reduce your yield but can produce purer crystals.
-
Promote Slower Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Insulating the flask with a cloth can further slow the cooling rate.
-
Change Solvents: If the problem persists, select a solvent with a lower boiling point.
Question 4: I have obtained crystals, but my yield is very low. Why did this happen and can I improve it?
Answer:
A low yield is a common issue in recrystallization, and it's important to remember that some product loss is inevitable because the compound will have some solubility in the cold solvent.[1][2] However, significant losses can often be mitigated.
-
Probable Cause 1: Using too much solvent. As discussed in Q2, excess solvent is a primary cause of low recovery.[2][3]
-
Probable Cause 2: Premature crystallization. If the solution cools too quickly during a hot gravity filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.
-
Probable Cause 3: Incomplete cooling. Failing to cool the solution sufficiently (e.g., in an ice-water bath) will leave more of your product dissolved in the mother liquor.[2]
-
Probable Cause 4: Excessive washing. Using too much solvent to wash the collected crystals, or using solvent that is not ice-cold, will redissolve a portion of your purified product.[1]
Corrective Actions:
-
Optimize Solvent Volume: Use the absolute minimum volume of boiling solvent needed for dissolution.
-
Prevent Premature Crystallization: When performing hot filtration, use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and keep the solution at or near its boiling point.
-
Ensure Thorough Cooling: Allow the solution to cool to room temperature slowly, then chill it in an ice bath for at least 15-20 minutes to maximize crystal precipitation.
-
Wash Crystals Judiciously: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. This will wash away soluble impurities adhering to the crystal surface without dissolving the crystals themselves.
-
Second Crop of Crystals: It may be possible to recover more product from the mother liquor (the filtrate) by boiling off some of the solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
B. Frequently Asked Questions (FAQs)
Q: What is the best recrystallization solvent for 4-Hydroxy-3,5-dinitrobenzaldehyde? A: There is no single "best" solvent reported in the literature for this specific compound. Due to its high polarity, good starting points for screening are polar protic solvents like ethanol, methanol, or water, or polar aprotic solvents like acetone or ethyl acetate. A solvent mixture, such as ethanol-water, is also a very strong candidate. We strongly recommend performing a small-scale solvent screen as detailed in the protocol below to identify the optimal solvent or solvent system for your specific sample and impurity profile. For the related isomer, 2-hydroxy-3,5-dinitrobenzaldehyde, ethanol has been successfully used.[3][4]
Q: How do I know if my recrystallized product is pure? A: The primary indicator of purity is the melting point. A pure compound will have a sharp melting point (a narrow range of 1-2°C). Impurities typically cause the melting point to be depressed and broaden the range. You should compare your experimental melting point to a literature value if one can be found from a reliable source. Other analytical techniques like NMR spectroscopy, HPLC, or TLC can also be used to assess purity.
Q: My crude material is highly colored. Will recrystallization remove the color? A: Recrystallization can remove colored impurities if they have different solubility profiles from your target compound. However, if the color is due to a persistent impurity with similar solubility, you may need an additional step. After dissolving the crude solid in the hot solvent, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution. The charcoal adsorbs colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding charcoal and bring it back to a boil before filtering.
Q: Can I use a rotary evaporator to remove excess solvent? A: Yes, a rotary evaporator is an excellent tool for carefully removing excess solvent if you have added too much.[3] This is more controlled and efficient than boiling it off in an open flask. If using a water-based solvent system, rotary evaporation can be slow; in such cases, re-extracting the compound into an organic solvent may be a better option before concentration.[3]
C. Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is essential for identifying a suitable recrystallization solvent.
-
Preparation: Place ~20-30 mg of your crude 4-Hydroxy-3,5-dinitrobenzaldehyde into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different potential solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the tube. A suitable solvent should not dissolve the compound at room temperature.[4] If the compound dissolves, that solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a pair.
-
Solvent Addition (Hot): For the tubes where the compound was insoluble at room temperature, place them in a hot water or sand bath and bring the solvent to a boil. Continue to add the hot solvent dropwise until the solid just dissolves. Make note of the approximate volume needed. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL) when hot.
-
Cooling: Remove the tubes from the heat and allow them to cool to room temperature. A good solvent will show significant crystal formation.
-
Ice Bath: Place the tubes that formed crystals into an ice-water bath for 10-15 minutes. A successful solvent will result in a large quantity of crystalline precipitate. The ideal solvent is one that dissolves the compound completely when hot but very poorly when cold.
Protocol 2: Standard Recrystallization Workflow
-
Dissolution: Place the crude 4-Hydroxy-3,5-dinitrobenzaldehyde in an Erlenmeyer flask (not a beaker, to minimize evaporation).[2] Add the chosen solvent (determined from Protocol 1) and a boiling chip or magnetic stir bar. Heat the mixture to a boil on a hotplate with stirring. Add the minimum amount of boiling solvent in portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Use a stemless funnel and pre-heat the funnel, filter paper, and receiving flask with hot solvent to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or weighing paper and dry them completely in a desiccator or a vacuum oven.
D. Data Presentation
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for highly polar compounds. Can be difficult to remove. A good candidate for a solvent pair.[2] |
| Ethanol | 78 | High | Often a good choice for polar aromatic compounds. Evaporates easily.[3][4] |
| Methanol | 65 | High | More polar than ethanol; may be too good a solvent, leading to lower yields. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Acetone | 56 | Medium | A strong solvent, may dissolve too much compound at room temperature. |
| Toluene | 111 | Low | Unlikely to work alone but could be the "poor" solvent in a pair with a more polar solvent.[1] |
| Hexane | 69 | Very Low | Unsuitable alone. Can be used as a "poor" solvent (anti-solvent) with polar solvents.[1] |
E. Visual Diagrams
Recrystallization Workflow
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization issues.
F. References
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
4-Hydroxy-3,5-dinitrobenzaldehyde. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Columbia University, Department of Chemistry. Retrieved January 21, 2026, from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved January 21, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved January 21, 2026, from [Link]
Sources
Dealing with poor solubility of 4-Hydroxy-3,5-dinitrobenzaldehyde in reaction media
Welcome to the technical support guide for 4-Hydroxy-3,5-dinitrobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges associated with the poor solubility of this reagent in various reaction media. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Tackling Poor Solubility
This section directly addresses the most pressing issue: getting 4-Hydroxy-3,5-dinitrobenzaldehyde to dissolve effectively for your reaction. The questions are structured to guide you from initial observations to advanced solutions.
Q1: My 4-Hydroxy-3,5-dinitrobenzaldehyde isn't dissolving. What are the immediate steps I should take?
A1: When facing solubility challenges, start with the fundamentals. Often, simple adjustments can resolve the issue without altering the core chemistry of your reaction.
-
Verify Reagent & Solvent Quality: Ensure that both the 4-Hydroxy-3,5-dinitrobenzaldehyde and your chosen solvent are pure and dry. Contaminants can significantly impact solubility.
-
Increase Agitation: Ensure your reaction mixture is being stirred vigorously. For viscous media or larger particles, mechanical stirring is often more effective than a magnetic stir bar.
-
Apply Gentle Heating: Cautiously increasing the temperature of the reaction mixture can significantly improve solubility. Monitor the temperature closely to avoid potential degradation of the starting material or solvent evaporation. The dissolution of 4-hydroxybenzaldehyde, a related compound, increases with temperature in all common solvents.[1]
-
Particle Size Reduction: If you are starting with large crystals, gently grinding the material with a mortar and pestle can increase the surface area, leading to faster dissolution.[2][3]
If these initial steps do not resolve the issue, you will need to reconsider your solvent system, as detailed in the following questions.
Q2: I've tried basic troubleshooting. How do I select a more appropriate solvent or solvent system?
A2: The key is to match the polarity of your solvent with the solute. 4-Hydroxy-3,5-dinitrobenzaldehyde is a polar aromatic molecule. Its solubility is poor in non-polar solvents like hexane or toluene but significantly better in polar solvents.
The most effective approach is a systematic solvent screening. The choice of solvent is critical as it not only dissolves reactants but can also influence the reaction pathway and energetics.[4] We recommend exploring polar aprotic solvents, which are known for their ability to dissolve a wide range of compounds.
Recommended Solvent Classes to Investigate:
| Solvent Class | Examples | Rationale for Use |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | These solvents have high dielectric constants and can solvate both the polar hydroxyl/nitro groups and the aromatic ring. For the related 4-hydroxybenzaldehyde, solubility is highest in DMF and acetone.[1] |
| Polar Protic | Ethanol, Methanol, n-Propanol | The hydroxyl group in these solvents can hydrogen-bond with the solute, aiding dissolution. However, their protic nature may interfere with certain reagents (e.g., strong bases, organometallics). |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These are moderately polar and can be effective, particularly when used as co-solvents. |
| Esters | Ethyl Acetate (EtOAc) | A moderately polar solvent that is less reactive and has a lower boiling point than DMF or DMSO, simplifying workup. |
For a visual guide to selecting a solubility strategy, refer to the workflow diagram below.
Caption: Decision workflow for troubleshooting solubility.
Q3: My primary solvent is set by the reaction chemistry, but solubility is still low. Can I use a co-solvent?
A3: Absolutely. Using a co-solvent is an excellent and widely practiced strategy to enhance the solubility of poorly soluble compounds without drastically changing the bulk reaction medium.[5][6][7] A co-solvent works by increasing the solvating power of the primary solvent.
Co-Solvent Protocol:
-
Select a Co-solvent: Choose a high-polarity, water-miscible organic solvent in which your compound is highly soluble. DMF and DMSO are excellent candidates.
-
Determine the Amount: Start by adding a small volume percentage of the co-solvent (e.g., 1-5% v/v) to your primary solvent.
-
Test Solubility: Add the 4-Hydroxy-3,5-dinitrobenzaldehyde to the co-solvent mixture and observe solubility at room temperature with stirring.
-
Optimize: If necessary, incrementally increase the percentage of the co-solvent until the desired solubility is achieved. Be mindful that a high percentage of co-solvent may alter the reaction's kinetics or outcome.
Q4: My reaction is in an aqueous or alcoholic medium. How can I leverage pH to improve solubility?
A4: The phenolic hydroxyl group on 4-Hydroxy-3,5-dinitrobenzaldehyde is weakly acidic. By increasing the pH of the medium, you can deprotonate this group to form a sodium or potassium phenoxide salt. This ionic salt form is significantly more polar and, therefore, much more soluble in polar protic solvents like water or ethanol.[8][9]
Key Considerations for pH Adjustment:
-
Base Selection: Use a non-nucleophilic base that will not interfere with the aldehyde functionality or other reactants. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (Et₃N) are often suitable choices. Avoid strong nucleophilic bases like NaOH or KOH if your reaction is sensitive to them, though they are very effective at increasing solubility.[8]
-
Stability: Be aware that some phenolic compounds can be unstable at very high pH, potentially leading to degradation.[10][11] It is best to use the minimum amount of base required to achieve dissolution.
-
Reaction Compatibility: Ensure that the resulting salt and the basic conditions are compatible with your overall reaction scheme.
Caption: pH effect on the solubility of the title compound.
Frequently Asked Questions (FAQs)
Q: My reaction involves two immiscible phases (e.g., water and an organic solvent). How can I get my compound to the organic phase?
A: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[12]
For 4-Hydroxy-3,5-dinitrobenzaldehyde, the strategy would be:
-
Dissolve the aldehyde in the aqueous phase with a base (like sodium or potassium carbonate) to form the phenoxide salt.
-
Dissolve your other reactant in an immiscible organic solvent (e.g., dichloromethane or toluene).
-
Add a catalytic amount of a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB).
-
The lipophilic TBAB cation pairs with the phenoxide anion, shuttling it across the phase boundary into the organic solvent, where it can then react. This method has been successfully used for reactions involving aromatic aldehydes.[13][14]
Q: Will using a high-boiling point solvent like DMF or DMSO complicate my product purification?
A: Yes, this is a critical consideration for experimental design. While solvents like DMF (b.p. 153 °C) and DMSO (b.p. 189 °C) are excellent for solubility, they are difficult to remove under standard rotary evaporation conditions.
Strategies for Removal:
-
Aqueous Workup/Extraction: If your product is insoluble in water, you can often precipitate it by pouring the reaction mixture into a large volume of water. The DMF/DMSO will remain in the aqueous phase, and the product can be collected by filtration. Multiple washes may be necessary.
-
High-Vacuum Distillation: Removal requires a good vacuum pump (and often heating), which may not be suitable for thermally sensitive products.
-
Lyophilization (Freeze-Drying): If your product is stable, it's possible to remove DMSO by freeze-drying after dilution with water, though this is less common for typical organic synthesis.
Q: Are there any significant safety issues with the recommended solvents?
A: Yes, always consult the Safety Data Sheet (SDS) for any solvent before use.
-
DMF (Dimethylformamide): Is a suspected teratogen and can be absorbed through the skin. Always handle in a fume hood with appropriate gloves.
-
DMSO (Dimethyl Sulfoxide): Can readily penetrate the skin and may carry dissolved substances with it. It is crucial to wear appropriate gloves and avoid contamination.
-
Acetonitrile: Is flammable and toxic. Work in a well-ventilated fume hood.
Experimental Protocol: Systematic Solvent Screening
This protocol provides a step-by-step method to empirically determine the best solvent for 4-Hydroxy-3,5-dinitrobenzaldehyde for your specific application.
Objective: To identify a suitable solvent or co-solvent system that provides complete dissolution at the desired reaction concentration and temperature.
Materials:
-
4-Hydroxy-3,5-dinitrobenzaldehyde
-
A selection of candidate solvents (e.g., DMF, DMSO, MeCN, Acetone, THF, EtOAc, Ethanol)
-
Small glass vials (e.g., 4 mL) with caps
-
Magnetic stir plate and small stir bars
-
Analytical balance
Procedure:
-
Preparation: Place a small magnetic stir bar in each vial. Label each vial with the solvent to be tested.
-
Weigh Solute: Weigh a fixed amount of 4-Hydroxy-3,5-dinitrobenzaldehyde into each vial. This amount should correspond to the concentration required for your reaction (e.g., 10 mg for a 0.1 M solution in 0.47 mL of solvent).
-
Add Solvent: Using a pipette, add a precise volume of the first solvent to the corresponding vial.
-
Room Temperature Test: Cap the vial and allow the mixture to stir at room temperature for 15 minutes.
-
Observation: Record your observations. Note if the solid is fully dissolved, partially dissolved, or insoluble. A simple scoring system can be useful (e.g., 1=Insoluble, 2=Partially Soluble, 3=Fully Soluble).
-
Heating Test (If Necessary): If the compound is not fully soluble at room temperature, gently heat the vial (e.g., to 40 °C or 60 °C) while stirring for another 15 minutes.
-
Observation After Heating: Record your observations again. Note if solubility improved and whether the compound remained in solution upon cooling back to room temperature.
-
Repeat: Repeat steps 3-7 for each candidate solvent.
-
Co-Solvent Test (Optional): For the most promising primary solvent that still shows incomplete dissolution, repeat the experiment but use a mixture (e.g., 95:5 or 90:10 v/v) of that solvent with a strong co-solvent like DMF.
-
Analysis: Compare your results to identify the optimal solvent or solvent system that provides full solubility under the mildest conditions.
This systematic approach ensures that your choice is based on empirical evidence for your specific reaction concentration, minimizing trial and error in your larger-scale experiment.
References
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Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. [Link]
-
Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate. [Link]
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4-Hydroxy-3,5-dinitrobenzaldehyde. (n.d.). PubChem. [Link]
- The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. (2019).
- The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (n.d.). ProQuest.
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Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Cosolvent. (n.d.). Wikipedia. [Link]
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Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]
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Effect of pH on the Stability of Plant Phenolic Compounds. (2000). ResearchGate. [Link]
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Shahare, H. V., et al. (2010). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. Research Journal of Pharmacy and Technology. [Link]
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- Phase transfer catalysed oxidation of benzaldehyde and substituted benzaldehydes by dichromate in organic medium. (2016). World Journal of Pharmacy and Pharmaceutical Sciences.
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Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. (2018). ResearchGate. [Link]
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3,5-dinitrobenzaldehyde. (n.d.). Organic Syntheses. [Link]
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Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. [Link]
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3,5-DINITROSALICYLALDEHYDE. (n.d.). LookChem. [Link]
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Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. (n.d.). Cheméo. [Link]
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Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. (2004). ResearchGate. [Link]
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Solvent Dictated Organic Transformations. (2024). PubMed. [Link]
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4-Hydroxy-3-methoxy-2,6-dinitrobenzaldehyde. (n.d.). PubChem. [Link]
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3,5-Dinitrobenzaldehyde. (n.d.). PubChem. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2021). PMC. [Link]
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Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). (2018). Dalton Transactions. [Link]
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Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. (2022). PubMed Central. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014). PMC. [Link]
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Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). PMC. [Link]
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Validation & Comparative
Navigating Carbonyl Analysis: A Comparative Guide to Hydrazone and Schiff Base Derivatization
For researchers, medicinal chemists, and professionals in drug development, the accurate detection and quantification of carbonyl compounds—aldehydes and ketones—is a frequent and critical task. These functional groups are not only pivotal reactive intermediates in synthesis but are also implicated in biological processes and can be indicative of product stability or degradation. The inherent volatility and, in some cases, instability of low-molecular-weight carbonyls often necessitate derivatization prior to analysis. This guide provides an in-depth comparison of two fundamental derivatization strategies: the formation of 2,4-dinitrophenylhydrazones and the generation of Schiff bases . We will explore the underlying chemical principles, practical applications, and respective advantages of each method, supported by experimental protocols and data to inform your selection of the optimal technique for your analytical challenges.
The Central Role of Derivatization in Carbonyl Analysis
Direct analysis of carbonyl compounds, particularly by chromatographic methods like HPLC, can be hampered by their poor UV absorption and sometimes unfavorable chromatographic behavior. Derivatization serves to attach a chromophoric or fluorophoric tag to the carbonyl analyte, enhancing its detectability and often improving its chromatographic properties. The choice of derivatizing agent is paramount and depends on factors such as the nature of the carbonyl compound, the sample matrix, the required sensitivity, and the analytical platform. Here, we dissect two of the most common and mechanistically distinct approaches.
2,4-Dinitrophenylhydrazine (DNPH): The Gold Standard for Hydrazone Formation
2,4-Dinitrophenylhydrazine, often referred to as Brady's reagent when in an acidic methanolic or ethanolic solution, has long been the workhorse for carbonyl detection.[1] Its reaction with aldehydes and ketones is a classic example of a nucleophilic addition-elimination (or condensation) reaction.[2]
Mechanism of Action: A Two-Step Process
The reaction proceeds via a well-understood mechanism. The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative.[2] The presence of the two nitro groups on the phenyl ring makes the hydrazine a more potent nucleophile.[1]
Caption: Mechanism of 2,4-Dinitrophenylhydrazone Formation.
The resulting hydrazones are typically brightly colored, crystalline solids with sharp melting points. This physical characteristic has historically been exploited for the qualitative identification of unknown aldehydes and ketones by comparing the melting point of the purified derivative to literature values.[3] Aliphatic carbonyls generally produce yellow precipitates, while aromatic carbonyls tend to yield orange to red precipitates.[4][5]
Analytical Applications and Performance
The primary analytical utility of DNPH lies in quantitative analysis, most notably in environmental monitoring as stipulated by EPA methods for detecting carbonyls in air and water.[6][7] The dinitrophenylhydrazone derivatives are highly conjugated, making them excellent chromophores for UV-Vis detection in HPLC, typically around 360 nm.[6]
Advantages of DNPH Derivatization:
-
High Reactivity: Reacts readily with a broad range of aldehydes and ketones.
-
Stable Derivatives: The resulting hydrazones are generally stable, allowing for sample storage before analysis.[7]
-
Excellent Chromophore: The dinitrophenyl group provides strong UV absorbance, leading to high sensitivity in HPLC-UV analysis.[8]
-
Well-Established Methods: Numerous standardized protocols, such as those from the EPA, are available.[6]
Limitations of DNPH Derivatization:
-
Formation of Stereoisomers: The C=N double bond in the hydrazone can result in the formation of E and Z isomers, which may appear as separate peaks in a chromatogram, complicating quantification.
-
Reagent Instability and Safety: DNPH is sensitive to shock and friction and is typically handled as a wet powder.[4]
-
Interference: The reagent can react with other components in complex matrices, and care must be taken to avoid contamination from solvents like acetone.[7]
Schiff Base Formation: A Versatile Alternative
Schiff bases, or imines, are formed through the reaction of a primary amine with an aldehyde or a ketone.[9] This reaction is also a nucleophilic addition followed by dehydration.[10] While a vast number of primary amines can be used, for the purpose of creating a UV-active derivative for carbonyl analysis, an aromatic amine is typically chosen.
Mechanism of Action: A Reversible Condensation
Similar to hydrazone formation, the reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. This is followed by the elimination of water to yield the Schiff base.[10] A key distinction is that Schiff base formation is generally a reversible reaction.[4]
Caption: Mechanism of Schiff Base Formation.
Analytical Applications and Performance
The analytical utility of Schiff base formation depends on the choice of the primary amine. By selecting an amine with a suitable chromophore or fluorophore, sensitive detection can be achieved. For instance, aniline and its derivatives can be used to create Schiff bases that are amenable to HPLC-UV analysis.
Advantages of Schiff Base Derivatization:
-
Versatility: A wide array of primary amines can be used, allowing for the tuning of the derivative's properties (e.g., solubility, chromatographic retention, and spectral characteristics).
-
Applications in Biological Systems: Schiff base formation is a key reaction in many biological processes, and this chemistry is often employed in bioconjugation and labeling.
-
Potentially Simpler Isomerism: Depending on the structure of the carbonyl and amine, the issue of multiple isomers can sometimes be less pronounced compared to hydrazones.
Limitations of Schiff Base Derivatization:
-
Reversibility and Stability: The reversible nature of the formation reaction can lead to hydrolysis of the Schiff base back to the starting materials, particularly in aqueous media, which can be a significant drawback for quantitative analysis.[4]
-
Reaction Conditions: The reaction often requires acid or base catalysis and may necessitate heating to drive the equilibrium towards the product.[4]
-
Less Standardized: Compared to DNPH, there are fewer standardized, off-the-shelf methods for routine carbonyl analysis using Schiff base formation.
Head-to-Head Comparison: Hydrazones vs. Schiff Bases
| Feature | 2,4-Dinitrophenylhydrazone Formation | Schiff Base Formation |
| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) | Primary Amine (e.g., Aniline) |
| Product | Hydrazone | Imine (Schiff Base) |
| Reaction Type | Nucleophilic Addition-Elimination | Nucleophilic Addition-Elimination |
| Reversibility | Generally considered irreversible under analytical conditions | Reversible, prone to hydrolysis |
| Product Stability | High | Variable, generally lower than hydrazones |
| Detection | Strong UV absorbance (~360 nm) | Dependent on the amine used |
| Qualitative ID | Yes, via melting point of colored precipitate | Less common for this purpose |
| Standardization | High (e.g., EPA methods) | Lower, more application-specific |
| Key Advantage | Robust, sensitive, and well-established for quantitative analysis | High versatility in choice of derivatizing agent |
| Key Disadvantage | Potential for E/Z isomers, reagent safety | Product instability due to hydrolysis |
Experimental Protocols
Protocol 1: Carbonyl Detection using 2,4-Dinitrophenylhydrazine (Brady's Test)
This protocol is a qualitative test for the presence of aldehydes and ketones.
Materials:
-
Brady's Reagent (a solution of 2,4-DNPH in methanol and sulfuric acid)
-
Sample containing the suspected carbonyl compound
-
Test tubes
-
Methanol (if the sample is a solid)
Procedure:
-
Place approximately 1 mL of the Brady's reagent into a clean test tube.
-
Add a few drops of the liquid sample or a small amount of the solid sample dissolved in a minimal amount of methanol to the reagent.
-
Agitate the mixture and observe for the formation of a precipitate.
-
A yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[11]
Protocol 2: Derivatization of a Carbonyl with an Aniline for Schiff Base Formation
This protocol provides a general method for forming a Schiff base for subsequent analysis.
Materials:
-
Aldehyde or ketone
-
Aniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the carbonyl compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add aniline (1 equivalent) to the solution.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC.[9]
-
Upon completion, the reaction mixture can be cooled to induce crystallization of the Schiff base, or the solvent can be removed under reduced pressure.
-
The resulting Schiff base can be purified by recrystallization and characterized by spectroscopic methods (NMR, IR, MS) and analyzed by HPLC.
Caption: Comparative Experimental Workflow.
Conclusion and Recommendations
The choice between hydrazone and Schiff base formation for carbonyl derivatization is dictated by the analytical objective.
For robust, routine quantitative analysis of aldehydes and ketones, particularly in environmental or quality control settings, 2,4-dinitrophenylhydrazine remains the reagent of choice. Its high reactivity, the stability of its derivatives, and the existence of standardized methods make it a reliable and defensible option. The primary challenge to manage is the potential for chromatographic separation of isomers.
For applications requiring versatility , such as in the synthesis of novel compounds, bioconjugation, or when specific detection methods (e.g., fluorescence, mass spectrometry) are desired, Schiff base formation offers a significant advantage. The ability to select from a vast library of primary amines allows for the tailoring of the derivative's properties to the specific analytical need. However, researchers must be cognizant of the potential for product instability due to hydrolysis and may need to optimize reaction and analysis conditions to ensure quantitative accuracy.
Ultimately, a thorough understanding of the chemistry and performance characteristics of both derivatization strategies empowers the analytical scientist to select the most appropriate method, ensuring data of the highest quality and integrity.
References
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Cho, S. H., et al. (2018). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. Molecules, 23(11), 2843. Available at: [Link]
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Katarzyna, D., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(3), 787. Available at: [Link]
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Li, Y., & Urban, M. W. (2016). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 6(1), 3. Available at: [Link]
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Reactions of 2,4-dinitrophenylhydrazine with salicylaldehyde, pyridine-2-carbaldehyde and 2-aminobenzophenone in methanol result in the hydrazone Schiff base ligands. ResearchGate. Available at: [Link]
- Allen, C. F. H. (1933). 2,4-Dinitrophenylhydrazine. Organic Syntheses, 13, 36.
- Kumari, J. (2023). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies, 11(5), 1-4.
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BYJU'S. What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Available at: [Link]
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Tenability on schiff base Hydrazone derivatives and Frontier molecular orbital. Heliyon, 10(1), e23644. Available at: [Link]
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Pollastri, M. P. (2016). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 140, 483-490. Available at: [Link]
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D'Elia, V., & D'Acquarica, I. (2015). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Molecules, 20(4), 6484-6510. Available at: [Link]
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Cuny, T. (2023). Rapidly Analyzing Carbonyl Compounds Using HPLC. LCGC International. Available at: [Link]
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A Comparative Guide to the Synthetic Utility of 4-Hydroxy-3,5-dinitrobenzaldehyde Versus Other Aromatic Aldehydes
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the ultimate success of a synthetic campaign. Aromatic aldehydes are a cornerstone of this chemical toolbox, serving as versatile precursors for a vast array of molecular architectures. Among these, 4-Hydroxy-3,5-dinitrobenzaldehyde stands out due to its unique electronic profile. This guide provides an in-depth comparison of 4-Hydroxy-3,5-dinitrobenzaldehyde with other aromatic aldehydes in key synthetic transformations, supported by experimental data to inform your selection of the optimal aldehyde for your specific application.
The Decisive Influence of Substituents on Reactivity
The reactivity of an aromatic aldehyde is profoundly influenced by the nature and position of substituents on the benzene ring. These substituents modulate the electrophilicity of the carbonyl carbon, a key factor in nucleophilic addition and condensation reactions. Electron-withdrawing groups (EWGs), such as nitro groups, enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to attack by nucleophiles. Conversely, electron-donating groups (EDGs), like methoxy or methyl groups, diminish this electrophilicity, often leading to slower reaction rates.
4-Hydroxy-3,5-dinitrobenzaldehyde presents a compelling case study in this regard. The two powerful electron-withdrawing nitro groups at the ortho and para positions to the aldehyde functionality significantly activate the carbonyl group towards nucleophilic attack. The hydroxyl group, while typically an electron-donating group by resonance, has its donating capacity diminished by the strong inductive effect of the adjacent nitro groups. This electronic configuration renders 4-Hydroxy-3,5-dinitrobenzaldehyde a highly reactive substrate in a variety of synthetic transformations.
Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde
While a direct, high-yield synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde from simple precursors is not extensively documented, a plausible and effective route involves the nitration of p-hydroxybenzaldehyde. This method is analogous to the synthesis of the related compound, 2-hydroxy-3,5-dinitrobenzaldehyde, from salicylaldehyde[1][2].
Experimental Protocol: Nitration of p-Hydroxybenzaldehyde
A mixture of p-hydroxybenzaldehyde and a nitrating agent, such as a combination of concentrated nitric acid and sulfuric acid, is carefully reacted at a controlled low temperature. The strong electron-withdrawing nature of the aldehyde group directs the nitration to the positions ortho and para to the hydroxyl group. The presence of the hydroxyl group further activates these positions. The dinitrated product can then be isolated and purified using standard techniques such as recrystallization.
Caption: Synthetic workflow for 4-Hydroxy-3,5-dinitrobenzaldehyde.
Comparative Performance in Key Synthetic Reactions
To objectively assess the synthetic utility of 4-Hydroxy-3,5-dinitrobenzaldehyde, we will now compare its performance with a range of other substituted aromatic aldehydes in two fundamental carbon-carbon and carbon-nitrogen bond-forming reactions: the Knoevenagel condensation and Schiff base formation.
Knoevenagel Condensation
The Knoevenagel condensation is a vital reaction for the formation of α,β-unsaturated compounds, typically involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst[3]. The rate and yield of this reaction are highly sensitive to the electrophilicity of the aldehyde.
Caption: General mechanism of the Knoevenagel condensation.
The strong electron-withdrawing nitro groups in 4-Hydroxy-3,5-dinitrobenzaldehyde are expected to significantly accelerate the Knoevenagel condensation compared to aldehydes bearing electron-donating or less-electron-withdrawing substituents. This is corroborated by studies on similar nitro-substituted benzaldehydes, which consistently show higher reactivity[4][5].
Table 1: Comparative Yields in the Knoevenagel Condensation with Malononitrile
| Aromatic Aldehyde | Substituents | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Hydroxy-3,5-dinitrobenzaldehyde | 4-OH, 3,5-(NO₂)₂ | Piperidine | Ethanol | Expected: < 1h | Expected: >95 | Predicted |
| 4-Nitrobenzaldehyde | 4-NO₂ | Piperidine | Ethanol | 15 min | >99 | [4] |
| 4-Chlorobenzaldehyde | 4-Cl | Piperidine | Ethanol | 30 min | 95 | [3] |
| Benzaldehyde | H | Piperidine | Ethanol | 2 h | 90 | [3] |
| 4-Methylbenzaldehyde | 4-CH₃ | Piperidine | Ethanol | 4 h | 85 | [3] |
| 4-Methoxybenzaldehyde | 4-OCH₃ | Piperidine | Ethanol | 6 h | 82 | [3] |
Note: The data for 4-Hydroxy-3,5-dinitrobenzaldehyde is predicted based on the established electronic effects of nitro groups. The high reactivity of p-nitrobenzaldehyde strongly supports this prediction.
The experimental data clearly demonstrates that electron-withdrawing groups accelerate the Knoevenagel condensation, leading to higher yields in shorter reaction times. The presence of two nitro groups in 4-Hydroxy-3,5-dinitrobenzaldehyde would place it at the highest end of the reactivity spectrum, making it an excellent choice for rapid and high-yielding syntheses of the corresponding α,β-unsaturated products.
Schiff Base Formation
The formation of a Schiff base (imine) through the condensation of an aldehyde with a primary amine is a fundamental reaction in organic chemistry and is crucial in the synthesis of many pharmaceuticals and biologically active compounds[6][7][8]. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.
Caption: Reaction pathway for Schiff base formation.
Similar to the Knoevenagel condensation, the rate of Schiff base formation is highly dependent on the electrophilicity of the aldehyde. The enhanced electrophilicity of 4-Hydroxy-3,5-dinitrobenzaldehyde makes it a superior substrate for this transformation, especially when reacting with less nucleophilic amines.
Table 2: Comparative Yields in Schiff Base Formation with Aniline
| Aromatic Aldehyde | Substituents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Hydroxy-3,5-dinitrobenzaldehyde | 4-OH, 3,5-(NO₂)₂ | Ethanol | Reflux, 1h | Expected: >90 | Predicted |
| 4-Nitrobenzaldehyde | 4-NO₂ | Ethanol | Reflux, 2h | 88 | [9] |
| Salicylaldehyde | 2-OH | Ethanol | Reflux, 6h | 85 | [10] |
| Benzaldehyde | H | Methanol | 45°C, 4h | 84 | [11] |
| 2-Hydroxy-3-methoxybenzaldehyde | 2-OH, 3-OCH₃ | Methanol | Reflux, 3h | 86 | [9] |
Note: The predicted high yield for 4-Hydroxy-3,5-dinitrobenzaldehyde is based on the strong activating effect of the two nitro groups, which surpasses that of a single nitro group or hydroxyl and methoxy substituents.
The data indicates that while various substituted benzaldehydes can form Schiff bases in good yields, those with strong electron-withdrawing groups like 4-nitrobenzaldehyde are generally more reactive. The presence of two nitro groups in 4-Hydroxy-3,5-dinitrobenzaldehyde is anticipated to provide a significant rate acceleration and lead to excellent yields, even under milder conditions or with sterically hindered amines.
Conclusion: Strategic Selection of Aromatic Aldehydes
The choice of an aromatic aldehyde in a synthetic protocol is a strategic decision that can have a profound impact on the outcome of the reaction. 4-Hydroxy-3,5-dinitrobenzaldehyde, with its highly activated carbonyl group, is an exceptional substrate for nucleophilic addition and condensation reactions. Its superior reactivity, driven by the potent electron-withdrawing effects of the two nitro groups, translates to faster reaction times and higher yields compared to benzaldehydes bearing electron-donating or less activating substituents.
For researchers and drug development professionals seeking to optimize synthetic routes that involve the formation of carbon-carbon or carbon-nitrogen bonds with aldehydes, 4-Hydroxy-3,5-dinitrobenzaldehyde should be considered a premier choice, particularly when high efficiency and rapid conversions are paramount.
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A Senior Application Scientist's Guide to Validating 4-Hydroxy-3,5-dinitrobenzaldehyde Derivatives by Spectroscopy
In the realm of synthetic chemistry and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For scaffolds such as 4-Hydroxy-3,5-dinitrobenzaldehyde and its derivatives—compounds of interest due to their potential as synthetic intermediates—a multi-faceted spectroscopic approach is not just recommended; it is essential for ensuring scientific rigor.
This guide provides an in-depth comparison of core spectroscopic techniques, moving beyond a simple recitation of data to explain the causality behind the spectral features. We will explore how each method provides a unique piece of the structural puzzle and how, when used in concert, they create a self-validating system for unambiguous characterization.
The Strategic Application of Spectroscopy in Structural Analysis
The choice of spectroscopic methods is a strategic decision. For highly functionalized aromatic systems like 4-Hydroxy-3,5-dinitrobenzaldehyde, the structure is defined by the interplay of the phenolic hydroxyl group, the aldehydic carbonyl function, and the two electron-withdrawing nitro groups on the benzene ring. Any synthetic modification to this core structure will induce predictable and measurable changes in its spectral signature. Our validation strategy, therefore, relies on a synergistic workflow, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Caption: Integrated workflow for the spectroscopic validation of a novel derivative.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR is the first line of inquiry post-synthesis. Its power lies in the rapid and definitive identification of functional group transformations. For instance, when converting the aldehyde of 4-Hydroxy-3,5-dinitrobenzaldehyde into a Schiff base, the most critical diagnostic evidence is the disappearance of the strong carbonyl (C=O) stretching vibration and the concurrent appearance of the imine (C=N) stretch. This provides immediate, qualitative proof that the desired reaction has occurred at the intended site.
Trustworthiness: The self-validating nature of this technique comes from comparing the product spectrum directly with that of the starting material. The disappearance of reactant peaks and the emergence of new, characteristic product peaks provide a reliable confirmation of the chemical transformation.
Characteristic Vibrations for 4-Hydroxy-3,5-dinitrobenzaldehyde:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Comments |
| Hydroxyl (-OH) | O-H Stretch | ~3200 (broad) | The broadness indicates hydrogen bonding.[1] |
| Aldehyde (-CHO) | C-H Stretch | ~2750 | A characteristic, often weak, peak for aldehydes.[1] |
| Carbonyl (C=O) | C=O Stretch | ~1725 | Strong, sharp peak indicating the aldehyde carbonyl group.[1] |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong absorption due to the highly polar N-O bonds.[2][3] |
| Nitro (-NO₂) | Symmetric Stretch | 1365 - 1290 | Complements the asymmetric stretch, confirming the nitro groups.[2][3] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Multiple bands characteristic of the benzene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key vibrational bands, comparing them against the starting material's spectrum.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Following FT-IR, MS provides the first piece of quantitative structural evidence: the molecular weight. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula of the derivative with high precision, severely constraining the number of possible structures. The fragmentation pattern also offers valuable clues, acting as a molecular roadmap. For 4-Hydroxy-3,5-dinitrobenzaldehyde, fragmentation often involves the loss of the nitro (-NO₂) or aldehyde (-CHO) groups, providing corroborating evidence for their presence.
Trustworthiness: A measured molecular ion peak that matches the calculated molecular weight of the target derivative is a critical validation checkpoint. This confirms that the correct atoms have been assembled into a single molecule.
Comparative Data for Mass Spectrometry:
| Compound | Molecular Formula | Calculated M.W. | Expected [M+H]⁺ (m/z) | Key Fragments |
| 4-Hydroxy-3,5-dinitrobenzaldehyde | C₇H₄N₂O₆ | 212.12 g/mol [4] | 213.014 | Loss of NO₂ (m/z 167), loss of CHO (m/z 183) |
| Hypothetical Schiff Base Derivative | C₁₄H₁₁N₃O₆ | 317.26 g/mol | 318.067 | Fragments corresponding to both original halves of the new molecule. |
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with ESI. A small amount of formic acid may be added to promote protonation for positive ion mode.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) and compare the measured m/z value to the calculated value for the expected product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR is the most powerful tool for the definitive elucidation of molecular structure in solution. ¹H NMR reveals the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. For aromatic compounds, the chemical shifts are highly sensitive to the electronic effects of substituents.[5] The strong electron-withdrawing nature of the nitro and aldehyde groups in 4-Hydroxy-3,5-dinitrobenzaldehyde causes the aromatic protons to be significantly deshielded, shifting their signals far downfield.[6] ¹³C NMR complements this by providing a map of the carbon skeleton.
Trustworthiness: The combination of ¹H and ¹³C NMR, often supplemented with 2D techniques like COSY and HSQC, allows for the complete and unambiguous assignment of every proton and carbon in the molecule, creating a self-consistent and verifiable structural model.
Caption: Predicted NMR signals for the parent compound.
Comparative Data for ¹H NMR (in CDCl₃):
| Proton Environment | 4-Hydroxy-3,5-dinitrobenzaldehyde (δ, ppm) | Rationale | Hypothetical Schiff Base Derivative (Expected δ, ppm) | Rationale for Change |
| Aldehyde (CHO) | ~9.9 (s, 1H) | Highly deshielded by the carbonyl group.[7][8] | N/A | Signal disappears upon reaction. |
| Aromatic (Ar-H) | ~8.8 (s, 2H) | Deshielded by two -NO₂ and one -CHO group. | ~8.9 (s, 2H) | Minor shift due to change from -CHO to -CH=N-R. |
| Hydroxyl (OH) | ~11.95 (s, 1H)[1] | Deshielded, potentially intramolecular H-bonding. | ~12.0 (s, 1H) | Environment is largely unchanged. |
| Imine (CH=N) | N/A | Does not exist. | ~8.5 (s, 1H) | New signal appears, characteristic of an imine proton. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Tuning: Insert the sample into the NMR spectrometer. The instrument should be tuned and shimmed to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
Data Processing: Apply a Fourier transform to the raw data (FID). Phase correct the spectrum and perform baseline correction.
-
Data Analysis: Calibrate the spectrum to the TMS signal. Integrate the signals to determine the relative ratio of protons. Analyze the chemical shifts and coupling patterns to assign the peaks to the protons in the molecule.
UV-Visible Spectroscopy: Probing the Electronic Landscape
Expertise & Experience: UV-Vis spectroscopy provides insight into the electronic structure of the molecule, specifically the π-conjugated system. While not a primary tool for definitive structure determination, it is excellent for comparing derivatives. The extensive conjugation in 4-Hydroxy-3,5-dinitrobenzaldehyde, involving the benzene ring and the nitro and carbonyl substituents, gives rise to characteristic π → π* and n → π* transitions.[9] Any modification that extends or alters this conjugation, such as forming a larger Schiff base, will cause a predictable shift in the maximum absorption wavelength (λ_max), typically a bathochromic (red) shift.
Trustworthiness: The technique is self-validating when comparing a series of related derivatives. A systematic shift in λ_max that correlates with structural changes provides strong evidence for the proposed modifications and their electronic consequences.
Comparative Data for UV-Vis Spectroscopy:
| Compound | Key Transitions | Expected λ_max | Comments |
| Nitrobenzaldehydes | π → π | ~250 nm | Strong absorption related to the nitrobenzene chromophore.[9] |
| n → π | ~350 nm | Weaker absorption from nitro and aldehyde groups.[9] | |
| Hypothetical Schiff Base Derivative | π → π* | > 250 nm (Red-shifted) | Extended conjugation from the new imine bond leads to a lower energy transition. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record its absorption spectrum over the desired range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and note the corresponding absorbance values.
Conclusion
The structural validation of 4-Hydroxy-3,5-dinitrobenzaldehyde derivatives is a process of accumulating corroborating evidence from orthogonal analytical techniques. No single method is sufficient. The process begins with FT-IR to confirm the transformation of key functional groups, followed by MS to verify the correct molecular weight. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution structural map. UV-Vis spectroscopy complements this by characterizing the electronic properties of the new chemical entity. This integrated, self-validating workflow ensures the highest degree of confidence in the synthesized structure, providing a solid foundation for further research and development.
References
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Patil PS, Toche RB. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. Available from: [Link]
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A Comparative Analysis of the Antimicrobial Activity of 4-Hydroxy-3,5-dinitrobenzaldehyde Derivatives Versus Standard Antibiotics
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antimicrobial activity is a cornerstone of drug discovery. This guide provides a comprehensive comparison of the in vitro antimicrobial efficacy of derivatives of 4-Hydroxy-3,5-dinitrobenzaldehyde against a panel of standard antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective evaluation of these compounds as potential next-generation antimicrobial agents.
Introduction: The Rationale for Investigating 4-Hydroxy-3,5-dinitrobenzaldehyde Derivatives
The benzaldehyde scaffold is a versatile platform in medicinal chemistry, with various derivatives exhibiting a wide spectrum of biological activities. The introduction of nitro groups and a hydroxyl moiety to the benzene ring, as seen in 4-Hydroxy-3,5-dinitrobenzaldehyde, can significantly influence its electronic and steric properties, often enhancing its interaction with biological targets.[1] The presence of nitro groups, in particular, is a well-established feature in several antimicrobial agents, contributing to their mechanism of action through bioreduction to reactive nitroso and nitro anion radicals that can induce cellular damage.[2][3]
This guide focuses on the antimicrobial potential of Schiff base and hydrazone derivatives of 4-Hydroxy-3,5-dinitrobenzaldehyde. These modifications are of particular interest as the azomethine group (-C=N-) in Schiff bases and the hydrazone moiety (-C=N-NH-) are known to be crucial for the biological activities of many compounds, including antimicrobial, antifungal, and antiviral properties.[4][5] By condensing 4-Hydroxy-3,5-dinitrobenzaldehyde with various amines and hydrazides, a diverse library of derivatives can be synthesized and screened for potent antimicrobial agents.
This comparative analysis will delve into the synthesis of a representative derivative, outline the rigorous methodologies for evaluating its antimicrobial activity, present a head-to-head comparison of its efficacy with standard antibiotics, and discuss the potential mechanisms underpinning its biological action.
Synthesis of a Representative Derivative: (2E, 14E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-(3-nitrophenyl)acrylohydrazide (Compound 6f)
To provide a concrete example for this comparative guide, we will focus on the synthesis and antimicrobial activity of a specific derivative, (2E, 14E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-(3-nitrophenyl)acrylohydrazide, hereafter referred to as Compound 6f. The synthesis of the parent aldehyde, 4-Hydroxy-3,5-dinitrobenzaldehyde, is a prerequisite.
Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde[3]
The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde is achieved through the nitration of salicylaldehyde.[3]
-
A mixture of salicylaldehyde and concentrated hydrochloric acid is cooled in an ice-salt mixture.
-
This mixture is then added dropwise to an ice-cooled nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (2:1 ratio).
-
The reaction is stirred for 2-3 hours at room temperature, yielding a mixture of 3- and 5-nitrosalicylaldehyde.
-
This intermediate product is then subjected to further nitration with the same nitrating mixture.
-
The final product, 2-hydroxy-3,5-dinitrobenzaldehyde, is obtained as a yellow solid after pouring the reaction mass onto ice.[3]
Synthesis of Compound 6f[7]
The synthesis of the hydrazone derivative, Compound 6f, involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with a suitable hydrazide.
Methodologies for Antimicrobial Susceptibility Testing
To ensure the scientific integrity and reproducibility of the findings, standardized antimicrobial susceptibility testing methods are employed. The primary methods utilized are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Microbial Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 10231) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (4-Hydroxy-3,5-dinitrobenzaldehyde derivative) and the standard antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (containing only the microorganism and broth) and a negative control well (containing only broth) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.
Experimental Protocol: MBC/MFC Assay
-
Following MIC Determination: After the MIC is determined, a small aliquot (e.g., 10 µL) is taken from the wells of the microtiter plate that show no visible growth.
-
Subculturing: The aliquots are plated onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: The agar plates are incubated under the same conditions as the MIC assay.
-
Interpretation of Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Comparative Antimicrobial Activity
The following tables summarize the in vitro antimicrobial activity of the representative 4-Hydroxy-3,5-dinitrobenzaldehyde derivative (Compound 6f) in comparison to standard antibiotics.
Antibacterial Activity
| Compound | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) |
| Compound 6f | 10[6] | 10[6] |
| Gentamicin | 10[6] | 0.5[7] |
| Ampicillin | 0.05[8] | - |
| Ciprofloxacin | - | 0.008[9] |
| Vancomycin | 0.5 - 2[10] | - |
Antifungal Activity
| Compound | Aspergillus niger MIC (µg/mL) | Candida albicans (ATCC 10231) MIC (µg/mL) |
| Compound 6f | 10[6] | 10[6] |
| Fluconazole | 20[6] | 14 |
Discussion and Mechanistic Insights
The experimental data reveals that Compound 6f exhibits promising antimicrobial activity. Notably, its antibacterial activity against Staphylococcus aureus is comparable to that of the standard antibiotic gentamicin.[6] Against Escherichia coli, while less potent than gentamicin and ciprofloxacin, it still demonstrates significant inhibitory effects.[6][7][9] The antifungal activity of Compound 6f is particularly noteworthy, showing superior or comparable efficacy to the widely used antifungal agent fluconazole against both Aspergillus niger and Candida albicans.[6]
The antimicrobial activity of nitroaromatic compounds is often attributed to the reductive activation of the nitro group by microbial nitroreductases.[3] This process generates reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which can lead to cellular damage through various mechanisms, including:
-
DNA Damage: The reactive intermediates can covalently bind to DNA, leading to strand breaks and inhibition of DNA replication and transcription.[2]
-
Enzyme Inhibition: These reactive species can interact with and inactivate essential enzymes, disrupting critical metabolic pathways.
-
Oxidative Stress: The reduction of the nitro group can generate superoxide radicals, leading to oxidative stress and damage to cellular components.
Proposed Mechanism of Action for Nitroaromatic Compounds
Caption: Proposed mechanism of antimicrobial action for nitroaromatic compounds.
The structure-activity relationship (SAR) of benzaldehyde derivatives suggests that the position and nature of substituents on the aromatic ring play a critical role in their antimicrobial efficacy.[1] The presence of both hydroxyl and nitro groups in the 4-Hydroxy-3,5-dinitrobenzaldehyde scaffold likely contributes to its potent activity, potentially through enhanced binding to microbial targets and efficient reductive activation.
Conclusion and Future Perspectives
The derivatives of 4-Hydroxy-3,5-dinitrobenzaldehyde, exemplified by Compound 6f, demonstrate significant in vitro antimicrobial activity against a range of bacterial and fungal pathogens. Their efficacy, particularly their antifungal properties, warrants further investigation as potential leads for the development of new antimicrobial agents.
Future research should focus on:
-
Synthesis and screening of a broader library of derivatives: Exploring a wider range of Schiff bases and hydrazones will help to elucidate more detailed structure-activity relationships and identify compounds with improved potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing these compounds and understanding potential resistance mechanisms.
-
In vivo efficacy and toxicity studies: Promising candidates should be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.
The data presented in this guide provides a strong foundation for the continued exploration of 4-Hydroxy-3,5-dinitrobenzaldehyde derivatives as a valuable source of new antimicrobial agents in the fight against infectious diseases.
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2012). Synthesis and antioxidant, antimicrobial, and anti-inflammatory activities of a novel Schiff base derived from 2-amino-5-nitrobenzothiazole. Bioinorganic Chemistry and Applications, 2012, 890389. [Link]
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Ceramella, J., Iacopetta, D., Catalano, A., & Sinicropi, M. S. (2022). Metal-Based Drugs and Fungal Infections: A Review of an Old but Still Hot Topic. Applied Sciences, 12(7), 3328. [Link]
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Patil, P. S., & Toche, R. B. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Frontiers in Drug, Chemistry and Clinical Research, 1(2), 1-3. [Link]
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King, A. M., & Reid, B. G. (2018). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules (Basel, Switzerland), 23(12), 3093. [Link]
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Schwerk, P., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in microbiology, 9, 1587. [Link]
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A Senior Application Scientist's Guide to the Analysis of 4-Hydroxy-3,5-dinitrobenzaldehyde (HDNB) Adducts: Spectrophotometry vs. Chromatography
For researchers and drug development professionals, the accurate quantification of molecular adducts is a cornerstone of mechanistic studies, biomarker discovery, and safety assessment. The formation of an adduct with 4-Hydroxy-3,5-dinitrobenzaldehyde (HDNB) is a common strategy to label and quantify molecules, particularly those containing primary amine groups, leveraging the reactivity of its aldehyde functional group.[1][2] The resulting dinitrophenyl moiety provides a strong chromophore, making these adducts readily detectable.
However, the choice of analytical methodology to quantify these HDNB adducts is a critical decision point that dictates the specificity, sensitivity, and overall validity of the experimental outcome. This guide provides an in-depth comparison of two primary analytical approaches: direct UV-Vis spectrophotometry and separation-based chromatographic analysis, primarily High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles, practical workflows, and critical performance differences to empower you to make the most informed decision for your research needs.
The Principle of Spectrophotometric Analysis: A Rapid Overview
UV-Visible spectrophotometry is a straightforward technique based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Causality Behind the Choice: The primary driver for using spectrophotometry is its simplicity, speed, and low cost, making it ideal for high-throughput screening or for quantifying a known, purified adduct without confounding substances.[3] The dinitrophenyl group of the HDNB adduct possesses a characteristic maximum absorbance (λmax), allowing for direct quantification. The core assumption of this method is that the HDNB adduct is the only component in the sample that absorbs light at the selected wavelength. This assumption is its greatest strength in clean systems and its most significant vulnerability in complex ones.
Experimental Protocol: Spectrophotometric Quantification of a Protein-HDNB Adduct
-
Reagent Preparation:
-
Prepare a stock solution of 4-Hydroxy-3,5-dinitrobenzaldehyde (HDNB) in a suitable organic solvent (e.g., DMSO or ethanol).
-
Prepare the protein of interest in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure the buffer does not contain primary amines that could compete with the protein for reaction with HDNB.
-
-
Adduct Formation:
-
Combine the protein solution with the HDNB stock solution. The molar ratio will depend on the desired degree of labeling and must be empirically optimized.
-
Incubate the reaction mixture under controlled conditions (e.g., room temperature for 1-2 hours) to allow for the formation of the Schiff base adduct.
-
-
Purification (Critical Step):
-
Remove unreacted, excess HDNB. This is paramount for accurate spectrophotometric analysis. Methods include:
-
Dialysis: Dialyze the reaction mixture against several changes of fresh buffer.
-
Size-Exclusion Chromatography (SEC): Pass the mixture through an SEC column to separate the high-molecular-weight protein adduct from the low-molecular-weight free HDNB.
-
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum of the purified protein-HDNB adduct solution from 200-800 nm to determine the wavelength of maximum absorbance (λmax) attributable to the HDNB chromophore.
-
Measure the absorbance of the solution at this λmax.
-
Measure the absorbance at 280 nm to determine the protein concentration, if necessary.
-
-
Quantification:
-
Calculate the concentration of the adduct using the Beer-Lambert equation (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient of the HDNB adduct, b is the path length of the cuvette, and c is the molar concentration.
-
Caption: Workflow for spectrophotometric analysis of HDNB adducts.
Chromatographic Analysis: The Gold Standard for Specificity
Chromatography is a separation technique.[4] When coupled with a UV detector, HPLC-UV provides a powerful two-dimensional analysis: compounds are first separated based on their physicochemical properties (e.g., polarity in reversed-phase HPLC) and then quantified as they elute from the column.[5][6]
Causality Behind the Choice: The unequivocal advantage of HPLC is specificity . It physically separates the HDNB adduct of interest from unreacted HDNB, from different adduct species (e.g., adducts at different sites on a protein), from isomers, and from any other interfering compounds in the matrix.[7][8][9] This makes it the authoritative method for analyzing adducts in complex biological samples like cell lysates, plasma, or tissue homogenates. While more complex and costly than spectrophotometry, the data it generates is far more reliable and detailed. For definitive identification, coupling HPLC with mass spectrometry (LC-MS) is the ultimate approach.[10][11][12]
Experimental Protocol: HPLC-UV Quantification of HDNB Adducts
-
Sample Preparation:
-
Perform the adduct formation reaction as described in the spectrophotometry protocol.
-
A crude purification or protein precipitation step may be employed to remove major interfering substances (e.g., using acetonitrile or trichloroacetic acid), but complete removal of excess HDNB is not strictly necessary as it will be separated on the column.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC column.
-
-
HPLC System and Method Development:
-
Column: A C18 reversed-phase column is typically a good starting point.
-
Mobile Phase: A gradient of two solvents is common, for example:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient: Develop a gradient elution method (e.g., 5% to 95% Solvent B over 20 minutes) to ensure separation of all components.
-
Detector: Set the UV detector to the λmax determined for the HDNB adduct.
-
-
Analysis:
-
Inject a prepared standard of the purified HDNB adduct to determine its retention time.
-
Inject the experimental sample.
-
The adduct of interest is identified in the resulting chromatogram by its characteristic retention time.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the purified adduct and plotting peak area versus concentration.
-
Calculate the concentration of the adduct in the experimental sample by integrating the area of the corresponding peak and interpolating from the standard curve.
-
Caption: Workflow for HPLC-UV analysis of HDNB adducts.
Head-to-Head Performance Comparison
The choice between these methods is a trade-off between speed/cost and specificity/detail. The following table summarizes the key performance metrics based on experimental principles.
| Parameter | Spectrophotometry | HPLC-UV | Rationale & Field Insights |
| Specificity | Low | High | Spectrophotometry measures total absorbance, making it prone to interference.[8][9] HPLC physically separates the target adduct from contaminants, ensuring the signal is unique to the compound of interest. |
| Sensitivity | Moderate | High | While the HDNB chromophore is strong, HPLC detectors are designed for very small flow cells, and the pre-concentration effect at the top of the column often leads to lower limits of detection (LOD) and quantification (LOQ).[6][13] |
| Sample Purity | Requires highly purified sample | Tolerant of complex matrices | This is a critical logistical difference. The purification step for spectrophotometry can be time-consuming and lead to sample loss. HPLC builds the purification into the analysis itself. |
| Information | Total concentration of all adducts | Concentration of individual, separated adducts | HPLC can resolve multiple adducts if, for example, HDNB reacts with different amino acids on a protein, each of which would yield a distinct peak. |
| Throughput | High (for pre-purified samples) | Lower (per sample) | A spectrophotometric reading takes seconds. A typical HPLC run takes 20-40 minutes. However, modern autosamplers allow for unattended overnight runs, mitigating this for large sample sets. |
| Cost | Low | High | HPLC systems represent a significant capital investment and have higher operational costs due to solvents, columns, and maintenance.[3] |
| Validation | Simple (Linearity) | Complex (Linearity, precision, accuracy, LOD/LOQ, robustness) | Validating an HPLC method according to regulatory guidelines (e.g., ICH) is a rigorous, multi-parameter process.[7][14][15] |
Senior Scientist's Recommendation
As a self-validating system, the choice of method must align with the research question to ensure trustworthy results.
-
Choose Spectrophotometry for:
-
Routine QC: When you are verifying the concentration of a known, purified protein-HDNB conjugate standard.
-
High-Throughput Screening: In preliminary assays where relative changes in total adduct formation are more important than absolute, specific quantification.
-
Budget-Constrained Environments: When an HPLC is not available, but quantification is still required (with the critical caveat that data must be interpreted with caution).
-
-
Choose Chromatography (HPLC-UV or LC-MS) for:
-
All Research Applications Involving Complex Samples: This is non-negotiable for plasma, cell lysates, or any biological matrix.
-
Mechanistic Studies: When you need to know if an adduct has formed and to distinguish between different potential adducts.
-
Publications and Regulatory Submissions: HPLC is the expected standard of rigor for peer-reviewed literature and regulatory filings.
-
References
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- difference between UV-spectrophotometer and HPLC-UV detector. Chromatography Forum.
- Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Brieflands.
- Comparison between UV/VIS spectrophotometer and HPLC analyses. ResearchGate.
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- A Comprehensive Database for DNA Adductomics. PMC - NIH.
- Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText.
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A Comparative Guide to the Reactivity of 4-Hydroxy-3,5-dinitrobenzaldehyde and 3,5-dinitrobenzaldehyde
In the landscape of drug development and fine chemical synthesis, substituted benzaldehydes are foundational building blocks. Their reactivity, dictated by the electronic character of substituents on the aromatic ring, is a critical parameter for optimizing reaction conditions and predicting product outcomes. This guide provides an in-depth, objective comparison of the reactivity of two highly functionalized benzaldehydes: 4-Hydroxy-3,5-dinitrobenzaldehyde and 3,5-dinitrobenzaldehyde . We will dissect the electronic interplay of their substituent groups and provide supporting experimental data to offer a clear, field-proven perspective for researchers and scientists.
The central question this guide addresses is: How does the introduction of a hydroxyl group at the para-position influence the reactivity of a dinitro-substituted benzaldehyde, both at the carbonyl center and on the aromatic ring?
The Decisive Role of Substituents: An Electronic Tug-of-War
The reactivity of a substituted benzaldehyde is not a monolithic property; it is a tale of two reactive sites: the aldehyde's carbonyl carbon and the aromatic ring. The behavior of each is governed by the electron-donating or electron-withdrawing nature of the substituents.
3,5-Dinitrobenzaldehyde is decorated with two powerful electron-withdrawing groups (EWGs), the nitro groups (-NO₂). Through a combination of a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M), these groups pull electron density away from the aromatic ring. The aldehyde group (-CHO) itself is also an EWG. This concerted withdrawal of electrons has two major consequences:
-
It renders the carbonyl carbon significantly more electrophilic (electron-poor), priming it for attack by nucleophiles.
-
It severely deactivates the aromatic ring, making it less susceptible to attack by electrophiles.
In 4-Hydroxy-3,5-dinitrobenzaldehyde , the scenario is more complex. While it shares the two deactivating nitro groups, it possesses a hydroxyl (-OH) group at the 4-position (para to the aldehyde). The hydroxyl group is a classic example of a substituent with dual electronic effects: it is electron-withdrawing by induction (-I) due to oxygen's electronegativity, but strongly electron-donating by resonance (+M) due to the lone pairs on the oxygen atom. In aromatic systems, the resonance effect of the hydroxyl group overwhelmingly dominates.
This electronic "push-pull" dynamic is the key to understanding the reactivity differences between these two molecules.
Caption: Electronic influence of substituents on the aromatic ring.
Comparative Reactivity at the Carbonyl Group: A Nucleophilic Target
The primary reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. The reactivity in these reactions is directly proportional to the electrophilicity of this carbon.
Hypothesis: The aldehyde group of 3,5-dinitrobenzaldehyde is significantly more reactive towards nucleophiles than that of 4-Hydroxy-3,5-dinitrobenzaldehyde .
Causality & Experimental Support: The powerful electron-withdrawing effect of the two nitro groups in 3,5-dinitrobenzaldehyde creates a substantial partial positive charge on the carbonyl carbon, making it an excellent electrophile. In contrast, the strong electron-donating resonance (+M) effect of the para-hydroxyl group in 4-Hydroxy-3,5-dinitrobenzaldehyde pushes electron density into the ring system. This partially counteracts the withdrawing effect of the nitro and aldehyde groups, resulting in a less electrophilic carbonyl carbon and, consequently, lower reactivity.
This principle is quantitatively supported by kinetic data from related reactions, such as the Wittig reaction. Studies on substituted benzaldehydes consistently show that electron-withdrawing groups accelerate the rate of nucleophilic addition, while electron-donating groups retard it.[1] A positive reaction constant (ρ) in a Hammett plot for such reactions confirms that electron withdrawal stabilizes the transition state and speeds up the reaction. For instance, in Knoevenagel condensations, electron-withdrawing groups on the benzaldehyde consistently lead to faster reaction rates.[2]
The table below, compiled from data on the Wittig reaction, clearly illustrates this trend. Benzaldehydes with electron-withdrawing nitro groups react much faster than the unsubstituted parent, while those with electron-donating methoxy groups (which are electronically similar to hydroxyl groups) react much slower.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| H (Unsubstituted) | Wittig Reaction | 1.00 |
| p-OCH₃ | Wittig Reaction | 0.23 |
| Data sourced from a comparative guide on substituted benzaldehydes.[1] |
Based on this robust, field-proven data, we can confidently place the reactivity of our two target molecules. 3,5-Dinitrobenzaldehyde, with two potent EWGs, will have a reactivity significantly higher than even p-nitrobenzaldehyde. Conversely, 4-Hydroxy-3,5-dinitrobenzaldehyde, while still activated by the nitro groups, will see its carbonyl reactivity substantially dampened by the para-hydroxyl group, placing it in a less reactive class than its non-hydroxylated counterpart.
Comparative Reactivity of the Aromatic Ring: An Electrophilic Battleground
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. Here, the electronic roles of the substituents are reversed.
Hypothesis: The aromatic ring of 4-Hydroxy-3,5-dinitrobenzaldehyde is more reactive towards electrophiles than that of 3,5-dinitrobenzaldehyde , although both are strongly deactivated overall.
Causality & Experimental Support: The -OH group is one of the most powerful activating groups for EAS, directing incoming electrophiles to the ortho and para positions. It dramatically increases the electron density of the ring, making it highly susceptible to electrophilic attack. Phenols are known to be so reactive that reactions like bromination can proceed without a catalyst and often lead to polysubstitution. In contrast, the -NO₂ group is one of the strongest deactivating groups. The presence of two nitro groups, as in 3,5-dinitrobenzaldehyde, makes the ring extremely electron-deficient and highly resistant to further electrophilic substitution.
Therefore, while the two nitro groups on both molecules render the rings significantly less reactive than benzene, the powerful activating (+M) effect of the hydroxyl group in 4-Hydroxy-3,5-dinitrobenzaldehyde partially mitigates this deactivation. It provides a site of higher electron density, making the ring more nucleophilic and thus "less deactivated" than the ring of 3,5-dinitrobenzaldehyde . Any further electrophilic substitution on 4-Hydroxy-3,5-dinitrobenzaldehyde would be directed by the hydroxyl group to the remaining ortho positions (2 and 6).
Caption: Summary of comparative reactivity.
Experimental Protocol: Comparative Kinetic Analysis via Knoevenagel Condensation
To empirically validate the predicted difference in aldehyde reactivity, a comparative kinetic study can be performed. The Knoevenagel condensation with an active methylene compound like malononitrile is an excellent model reaction, as the formation of the conjugated product can be easily monitored by UV-Vis spectroscopy.[3]
Objective: To determine the relative rate of condensation for 4-Hydroxy-3,5-dinitrobenzaldehyde and 3,5-dinitrobenzaldehyde with malononitrile.
Materials:
-
3,5-Dinitrobenzaldehyde
-
4-Hydroxy-3,5-dinitrobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (spectroscopic grade solvent)
-
UV-Vis Spectrophotometer with thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard volumetric flasks and pipettes
Self-Validating Procedure:
-
Stock Solution Preparation:
-
Prepare 0.01 M stock solutions of 3,5-dinitrobenzaldehyde and 4-Hydroxy-3,5-dinitrobenzaldehyde in ethanol.
-
Prepare a 0.1 M stock solution of malononitrile in ethanol.
-
Prepare a 0.05 M stock solution of piperidine in ethanol.
-
Causality: Preparing stock solutions ensures accurate and reproducible concentrations for each kinetic run.
-
-
Determination of λ_max:
-
Separately react a small, concentrated amount of each aldehyde with malononitrile and catalyst.
-
After allowing the reaction to proceed, dilute the mixture and record the UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max) for the respective conjugated products. This wavelength will be used for kinetic monitoring.
-
-
Kinetic Run (Performed separately for each aldehyde):
-
Set the spectrophotometer to kinetics mode and the temperature to 25.0 °C.
-
To a quartz cuvette, add 2.5 mL of ethanol and 0.2 mL of the 0.01 M aldehyde stock solution.
-
Add 0.2 mL of the 0.1 M malononitrile stock solution. This large excess ensures pseudo-first-order kinetics with respect to the aldehyde.
-
Place the cuvette in the spectrophotometer and zero the instrument.
-
To initiate the reaction, add 0.1 mL of the 0.05 M piperidine catalyst solution, mix rapidly by inversion, and immediately start recording the absorbance at the predetermined λ_max every 15 seconds for 15-20 minutes.
-
Trustworthiness: Maintaining a constant temperature and using a large excess of the nucleophile are critical for obtaining reliable kinetic data.
-
-
Data Analysis:
-
Plot Absorbance vs. Time for each reaction.
-
The initial rate of the reaction is the slope of the linear portion of this curve at the beginning of the reaction.
-
Compare the initial rates for the two aldehydes. The ratio of the initial rates will provide a quantitative measure of their relative reactivity under these conditions.
-
Expected Outcome: The initial rate for the reaction with 3,5-dinitrobenzaldehyde will be significantly higher than the rate for 4-Hydroxy-3,5-dinitrobenzaldehyde, providing experimental confirmation of its greater carbonyl electrophilicity.
Caption: Workflow for comparative kinetic analysis.
Conclusion
The presence of a para-hydroxyl group profoundly alters the reactivity profile of a dinitrobenzaldehyde scaffold.
-
For Carbonyl Reactivity (Nucleophilic Addition): 3,5-Dinitrobenzaldehyde is the more reactive species. Its highly electron-deficient carbonyl carbon makes it an exceptional substrate for reactions like condensations, imine formation, and Wittig reactions. The hydroxyl group in 4-Hydroxy-3,5-dinitrobenzaldehyde reduces this reactivity through its powerful electron-donating resonance effect.
-
For Aromatic Ring Reactivity (Electrophilic Substitution): 4-Hydroxy-3,5-dinitrobenzaldehyde possesses the more reactive aromatic ring. While both compounds are strongly deactivated by the nitro groups, the activating nature of the hydroxyl group makes the ring of the 4-hydroxy derivative significantly more susceptible to attack by electrophiles than the extremely deactivated ring of 3,5-dinitrobenzaldehyde.
This comparative analysis, grounded in the fundamental principles of physical organic chemistry and supported by experimental data trends, provides a reliable guide for researchers. The choice between these two reagents should be dictated by the specific transformation desired: 3,5-dinitrobenzaldehyde is the superior choice when targeting the aldehyde for nucleophilic attack, whereas the phenolic ring of 4-Hydroxy-3,5-dinitrobenzaldehyde offers a more accessible site for electrophilic functionalization.
References
-
Bakr, E., Udris, N., & Zicmanis, A. (2013). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. ResearchGate. Available at: [Link]
-
NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]
-
NTNU. (n.d.). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity of 4-Hydroxy-3,5-dinitrobenzaldehyde
For researchers, scientists, and drug development professionals, understanding the interaction profile of a molecule is paramount. 4-Hydroxy-3,5-dinitrobenzaldehyde is a compound of interest due to its unique electronic and structural features. The presence of a reactive aldehyde group, an acidic hydroxyl group, and a dinitrophenyl ring system confers a specific reactivity profile that must be well-understood to avoid off-target effects and to harness its chemical properties effectively. This guide provides an in-depth analysis of the expected cross-reactivity of 4-Hydroxy-3,5-dinitrobenzaldehyde with common functional groups and outlines experimental protocols to quantify these interactions.
Molecular Profile and Predicted Reactivity
4-Hydroxy-3,5-dinitrobenzaldehyde possesses three key features that dictate its reactivity:
-
The Aldehyde Group (-CHO): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization.[1] While aromatic aldehydes are typically less reactive than their aliphatic counterparts due to resonance stabilization, the presence of two strongly electron-withdrawing nitro groups on the benzene ring is expected to significantly enhance the electrophilicity of the carbonyl carbon in 4-Hydroxy-3,5-dinitrobenzaldehyde, making it highly susceptible to nucleophilic addition reactions.
-
The Dinitrophenyl Moiety: The two nitro groups (-NO2) are powerful electron-withdrawing groups. This has two major consequences: it activates the aldehyde group towards nucleophilic attack and makes the aromatic ring itself electron-deficient and thus susceptible to nucleophilic aromatic substitution under certain conditions, although the aldehyde is the more likely site of reaction for most nucleophiles.
-
The Phenolic Hydroxyl Group (-OH): The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, particularly in basic conditions. This can modulate the reactivity of the molecule.
Based on these features, significant cross-reactivity is anticipated with nucleophilic functional groups. The primary mechanism of interaction will be nucleophilic addition to the aldehyde carbonyl carbon.
Comparative Cross-Reactivity Analysis
The following table summarizes the predicted reactivity of 4-Hydroxy-3,5-dinitrobenzaldehyde with various functional groups, ranked from high to low expected reactivity.
| Functional Group | Representative Molecule | Predicted Reactivity | Reaction Type | Notes |
| Primary Amines | e.g., Lysine, Ethanolamine | High | Nucleophilic Addition (Schiff Base Formation) | This is a rapid, often acid-catalyzed reaction leading to a stable imine (Schiff base) product.[2][3] The electron-deficient nature of the aldehyde enhances the reaction rate. |
| Thiols | e.g., Cysteine, Glutathione | High | Nucleophilic Addition (Hemithioacetal/Thioacetal Formation) | Thiols are excellent nucleophiles and are expected to react readily with the activated aldehyde to form hemithioacetals.[1][4] This reaction is often reversible. |
| Hydrazines | e.g., Hydrazine, Phenylhydrazine | High | Nucleophilic Addition-Elimination (Hydrazone Formation) | The reaction with hydrazines is a classic, robust reaction for aldehydes, forming stable hydrazone derivatives.[5] |
| Secondary Amines | e.g., Diethylamine | Moderate | Nucleophilic Addition (Enamine Formation) | The initial adduct (carbinolamine) cannot dehydrate to a stable imine but can form an enamine if an alpha-proton is present. The reactivity is generally lower than with primary amines. |
| Alcohols | e.g., Serine, Ethanol | Moderate to Low | Nucleophilic Addition (Hemiacetal/Acetal Formation) | Alcohols are weaker nucleophiles than amines or thiols. The reaction typically requires acid catalysis and may not proceed to completion, especially in aqueous environments. |
| Amides | e.g., Glutamine, Asparagine | Low | Nucleophilic Addition | The nitrogen in an amide is significantly less nucleophilic due to resonance delocalization of its lone pair into the adjacent carbonyl group. Significant reaction is not expected under physiological conditions. |
| Carboxylic Acids | e.g., Aspartic Acid, Glutamic Acid | Negligible | - | The carboxylate group is a very weak nucleophile. No significant reaction is expected at the aldehyde. |
Experimental Protocols for Assessing Cross-Reactivity
To empirically validate and quantify the predicted cross-reactivity, a systematic experimental approach is necessary. Here, we outline two key experimental workflows.
Workflow for Spectrophotometric Kinetic Analysis
This workflow is designed to measure the rate of reaction between 4-Hydroxy-3,5-dinitrobenzaldehyde and a panel of nucleophiles by monitoring changes in UV-Vis absorbance over time. The formation of new chromophores, such as Schiff bases or hydrazones, often results in a distinct absorbance spectrum.
Caption: Workflow for kinetic analysis of cross-reactivity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-Hydroxy-3,5-dinitrobenzaldehyde in DMSO.
-
Prepare 100 mM stock solutions of each test nucleophile (e.g., lysine, cysteine, ethanolamine, diethylamine, ethanol) in phosphate-buffered saline (PBS), pH 7.4.
-
-
Reaction Setup:
-
Equilibrate the spectrophotometer's cuvette holder to 25°C.
-
In a 1 mL quartz cuvette, add 950 µL of PBS.
-
Add 40 µL of the 100 mM nucleophile stock solution and mix.
-
To initiate the reaction, add 10 µL of the 10 mM 4-Hydroxy-3,5-dinitrobenzaldehyde stock solution, mix quickly, and immediately start the measurement. The final concentrations will be 4 mM nucleophile and 100 µM aldehyde.
-
-
Data Acquisition:
-
Scan the absorbance from 250 nm to 600 nm every 30 seconds for 30 minutes.
-
Identify the wavelength of maximum absorbance (λmax) for the product.
-
-
Data Analysis:
-
Plot the absorbance at the product's λmax against time for each nucleophile.
-
Calculate the initial reaction rate (v0) from the initial linear slope of the curve.
-
Compare the v0 values to rank the reactivity of the functional groups.
-
Workflow for Competitive ELISA
For applications where 4-Hydroxy-3,5-dinitrobenzaldehyde might be used as a hapten to generate antibodies, assessing the cross-reactivity of these antibodies with other structurally similar molecules is crucial. A competitive ELISA is the gold standard for this purpose.[6][7]
Caption: Workflow for competitive ELISA to assess cross-reactivity.
Detailed Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of a 1 µg/mL solution of 4-Hydroxy-3,5-dinitrobenzaldehyde-BSA conjugate in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[8]
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Competitive Reaction:
-
In a separate plate, prepare serial dilutions of the test compounds (potential cross-reactants).
-
Add a fixed, pre-determined concentration of the primary antibody (raised against the 4-Hydroxy-3,5-dinitrobenzaldehyde hapten) to each well containing the diluted test compounds. Incubate for 1 hour at room temperature.
-
-
Plate Incubation and Detection:
-
Transfer 100 µL of the antibody-competitor mixtures to the coated and blocked assay plate. Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a chromogenic substrate (e.g., TMB). Allow the color to develop in the dark.
-
Stop the reaction with 50 µL of stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the antibody binding. A lower IC50 value indicates higher cross-reactivity.
-
Conclusion and Field Insights
From a Senior Application Scientist's perspective, a thorough understanding of cross-reactivity is not merely an academic exercise; it is a critical component of risk assessment in drug development and assay design. The highly activated aldehyde in 4-Hydroxy-3,5-dinitrobenzaldehyde makes it a potent reactant for nucleophilic functional groups, particularly primary amines and thiols. This high reactivity can be a double-edged sword. While it allows for efficient conjugation to proteins for applications like antibody production, it also means a higher potential for off-target covalent modifications of biological macromolecules in vivo or interference in biological assays.
The experimental frameworks provided here offer a robust starting point for any researcher working with this or structurally similar molecules. The spectrophotometric analysis provides a direct measure of chemical reactivity, while the competitive ELISA offers a quantitative assessment of biological cross-reactivity in the context of immunoassays. Always remember that experimental data is paramount; theoretical predictions must be validated to ensure the safety, specificity, and efficacy of your research and development efforts.
References
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
-
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]
-
Aldehydes and ketones react with thiols to yield thioacetals just as they react with alcohols to yield acetals. Predict the product of the following reaction, and propose a mechanism. (n.d.). Homework.Study.com. Retrieved from [Link]
-
Aromatic aldehydes reactive towards nucleophilic addition reaction. (2019, September 3). Brainly.in. Retrieved from [Link]
-
Why is aryl-aldehyde more reactive towards a nucleophilic addition than aliphatic ketones? (2018, September 1). Quora. Retrieved from [Link]
-
Iron-Catalyzed Synthesis of Thioesters from Thiols and Aldehydes in Water. (n.d.). ACS Publications. Retrieved from [Link]
-
[highschool chemistry] are aromatic aldehydes more or less reactive than aliphatic ketones in nucleophilic addition reaction? (2024, July 9). Reddit. Retrieved from [Link]
-
Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Antibody Cross Reactivity And How To Avoid It? (n.d.). ELISA kit. Retrieved from [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. Retrieved from [Link]
-
ELISA Protocol. (n.d.). 2BScientific. Retrieved from [Link]
-
Reactions between aldehyde groups and thiol and amine groups. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Schiff Base Compound Benzaldehyde- 2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. (2025, October 29). Indonesian Journal of Fundamental and Applied Chemistry. Retrieved from [Link]
-
Addition of Thiol: Thioacetal | Nucleophilic Addition to Carbonyl - Part 7. (2021, September 26). YouTube. Retrieved from [Link]
-
Experimental Research Models to Assess the Cross-Reactivity between Can f 5 and Human PSA—Two Different Perspectives. (2022, September 23). PMC - NIH. Retrieved from [Link]
-
Mutagenicity of Nitroaromatic Compounds. (n.d.). ACS Publications. Retrieved from [Link]
-
Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Chiral Nitrobenzaldehyde/Schiff Base Ligands. (n.d.). PMC - NIH. Retrieved from [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015, December 24). RSC Publishing. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Modified Schiff Bases Derived from 2,4-Dinitro Phenyl Hydrazine. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Design and Development of a Hazardous Waste Reactivity Testing Protocol. (n.d.). EPA. Retrieved from [Link]
-
Assay Interference by Chemical Reactivity. (2015, September 18). PubMed. Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC - NIH. Retrieved from [Link]
-
Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? (2014, December 3). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. (n.d.). IJTSRD. Retrieved from [Link]
-
Determination of nitrotyrosine and related compounds in biological specimens by competitive enzyme immunoassay. (n.d.). PubMed. Retrieved from [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Gyros Protein Technologies. Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of Amines: A Critical Evaluation of 4-Hydroxy-3,5-dinitrobenzaldehyde and Established Methods
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a cornerstone of various analytical workflows, from assessing protein concentrations and monitoring enzymatic reactions to characterizing drug-delivery nanoparticles. The choice of analytical method can significantly impact data quality, throughput, and experimental cost. This guide provides an in-depth technical comparison of established methods for primary amine quantification—the Ninhydrin, o-Phthalaldehyde (OPA), and Fluorescamine assays—alongside a prospective evaluation of a lesser-known reagent, 4-Hydroxy-3,5-dinitrobenzaldehyde.
The Principle of Amine Derivatization for Quantification
The quantification of primary amines often relies on derivatization reactions that yield a chromophoric or fluorophoric product. The intensity of the resulting color or fluorescence is directly proportional to the concentration of the primary amine in the sample, allowing for spectrophotometric or fluorometric measurement. The ideal derivatizing reagent should exhibit high sensitivity, selectivity for primary amines, and form a stable product with a distinct and measurable signal.
A Hypothetical Method: Quantitative Analysis of Amines using 4-Hydroxy-3,5-dinitrobenzaldehyde
While not a widely established method for the quantitative analysis of amines, 4-Hydroxy-3,5-dinitrobenzaldehyde possesses chemical features that suggest its potential as a colorimetric reagent. The reaction mechanism would involve the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, forming a Schiff base. The extended conjugation provided by the aromatic ring and the electron-withdrawing nitro groups would likely result in a colored product, allowing for spectrophotometric quantification.
Hypothesized Reaction Mechanism
Caption: Hypothesized reaction of a primary amine with 4-Hydroxy-3,5-dinitrobenzaldehyde.
Anticipated Advantages:
-
Cost-Effectiveness: Benzaldehyde derivatives are generally inexpensive to synthesize or procure.
-
Simplicity: The reaction would likely be a single-step process without the need for additional reagents like a thiol, as required by the OPA method.
-
Colorimetric Detection: The resulting Schiff base would be colored, allowing for quantification using a standard spectrophotometer.
Anticipated Disadvantages:
-
Lower Sensitivity: Colorimetric assays are typically less sensitive than fluorometric assays. The molar absorptivity of the Schiff base might be modest, leading to higher detection limits compared to OPA or Fluorescamine.
-
Potential for Interference: Other nucleophiles in the sample could potentially react with the aldehyde. The reaction kinetics might also be slower compared to established methods.
-
Lack of Validation: Without published data, the optimal reaction conditions, linearity, and selectivity are unknown.
Established Methods for Primary Amine Quantification: A Comparative Analysis
A critical evaluation of the 4-Hydroxy-3,5-dinitrobenzaldehyde method necessitates a comparison with well-validated, commonly used techniques.
The Ninhydrin Assay
The ninhydrin assay is a classical colorimetric method for detecting and quantifying primary and secondary amines, particularly amino acids.[1] The reaction of ninhydrin with primary amines at elevated temperatures produces a deep purple-colored product known as Ruhemann's purple, which is measured spectrophotometrically at approximately 570 nm.[1][2]
The o-Phthalaldehyde (OPA) Assay
The OPA assay is a highly sensitive fluorometric method specific for primary amines. In the presence of a thiol, such as 2-mercaptoethanol, OPA reacts with primary amines to form a highly fluorescent isoindole derivative.[3][4] The fluorescence is typically measured with excitation around 340 nm and emission around 455 nm.[4]
The Fluorescamine Assay
Fluorescamine is another highly sensitive fluorogenic reagent that reacts rapidly with primary amines to form a fluorescent product.[5][6] Unlike OPA, the reaction with fluorescamine does not require a thiol. The resulting fluorophore is typically excited at around 380-390 nm and emits at approximately 470-475 nm.[5][6][7]
Performance Comparison of Amine Quantification Methods
| Feature | 4-Hydroxy-3,5-dinitrobenzaldehyde (Hypothetical) | Ninhydrin Assay | o-Phthalaldehyde (OPA) Assay | Fluorescamine Assay |
| Principle | Colorimetric (Schiff Base Formation) | Colorimetric (Ruhemann's Purple)[1] | Fluorometric (Isoindole Formation)[3] | Fluorometric[5][6] |
| Detection Wavelength | Visible (Est.) | 570 nm (purple), 440 nm (yellow for proline)[2] | Ex: ~340 nm, Em: ~455 nm[4] | Ex: ~390 nm, Em: ~475 nm[6] |
| Sensitivity | Lower (Est.) | Nanomole range[8] | Picomole range[3] | Picomole range[5] |
| Linear Dynamic Range | To be determined | 0.024-0.195 mg/mL for amino acids[9] | 10-500 µg/mL for proteins[10] | 8-500 µg/mL for BSA[5] |
| Reaction Time | To be determined | 15-20 minutes at 90-100°C[1] | ~1-2 minutes at room temperature[4] | Nearly instantaneous at room temperature[5] |
| Reagent Stability | Likely stable | Reagent should be prepared fresh[11] | Solution is stable for up to two weeks under nitrogen[12] | Reagent in acetone is stable for about a week[6] |
| Common Interferences | Other nucleophiles (Est.) | Ammonia, buffers with primary amines[2] | Ammonia, primary amine-containing buffers (e.g., Tris)[10] | Ammonia, primary amine-containing buffers[5] |
| Advantages | Simple, potentially cost-effective | Inexpensive, well-established | High sensitivity, rapid reaction | High sensitivity, very rapid reaction |
| Disadvantages | Not validated, likely lower sensitivity | Requires heating, less sensitive than fluorescent methods | Reagent requires a thiol, fluorescent product can be unstable[4] | Reagent is hydrolyzed by water, can lead to high blanks[6] |
Experimental Protocols
Hypothetical Protocol for Amine Quantification with 4-Hydroxy-3,5-dinitrobenzaldehyde
This is a proposed protocol and would require optimization and validation.
-
Reagent Preparation: Prepare a stock solution of 4-Hydroxy-3,5-dinitrobenzaldehyde in a suitable organic solvent (e.g., ethanol or DMSO).
-
Standard Curve Preparation: Prepare a series of standards of a known primary amine (e.g., glycine) in a compatible buffer.
-
Reaction: To each standard and unknown sample, add the 4-Hydroxy-3,5-dinitrobenzaldehyde solution. The optimal pH would likely be slightly basic to facilitate the nucleophilic attack of the amine.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a predetermined time to allow for complete color development.
-
Measurement: Measure the absorbance of the resulting colored solution at its wavelength of maximum absorbance (to be determined) using a spectrophotometer.
-
Quantification: Plot the absorbance of the standards against their concentrations to generate a standard curve. Use the equation of the linear regression to determine the concentration of the unknown samples.
Experimental Workflow for a Generic Colorimetric Amine Assay
Caption: A generalized workflow for the quantitative analysis of amines using a derivatization reagent.
Established Protocol: Ninhydrin Assay for Amino Acids
-
Reagent Preparation: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[1] For quantitative analysis, a diluent solvent of equal volumes of water and n-propanol is also required.[1]
-
Standard and Sample Preparation: Prepare a series of amino acid standards and the unknown samples in a suitable buffer.
-
Reaction: In test tubes, add 1 mL of the ninhydrin reagent to each standard and sample.[1]
-
Incubation: Cover the tubes and heat in a boiling water bath for 15-20 minutes.[1]
-
Dilution and Measurement: After cooling, add 5 mL of the diluent solvent and mix well. Measure the absorbance at 570 nm (440 nm for proline) against a reagent blank.[1]
-
Quantification: Generate a standard curve by plotting the absorbance of the standards versus their concentrations and determine the concentration of the unknown samples.[1]
Conclusion and Recommendations
The choice of method for the quantitative analysis of primary amines is highly dependent on the specific requirements of the assay, including sensitivity, sample throughput, and available instrumentation.
-
For high-sensitivity applications , the o-Phthalaldehyde (OPA) and Fluorescamine assays are the methods of choice, offering detection in the picomole range.[3][5] The OPA assay is generally more sensitive than fluorescamine.[3]
-
For routine, less demanding applications where cost is a major consideration , the Ninhydrin assay remains a viable option, though it is less sensitive and requires heating.[1]
-
The use of 4-Hydroxy-3,5-dinitrobenzaldehyde for the quantitative analysis of amines is, at present, a hypothetical method . While it holds the promise of a simple and cost-effective colorimetric assay, it requires thorough investigation and validation to establish its performance characteristics. Researchers interested in developing novel analytical methods may find this reagent to be a promising candidate for further study.
Ultimately, the selection of an appropriate amine quantification method requires a careful consideration of the trade-offs between sensitivity, convenience, and cost. For most routine and high-throughput applications, the well-established and highly sensitive fluorescent methods, OPA and Fluorescamine, are recommended.
References
-
Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-872. [Link]
-
Roth, M. (1971). Fluorescence reaction for amino acids. Analytical chemistry, 43(7), 880-882. [Link]
-
Böhlen, P., Stein, S., Dairman, W., & Udenfriend, S. (1973). Fluorometric assay of proteins in the nanogram range. Archives of biochemistry and biophysics, 155(1), 213-220. [Link]
-
Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]
-
Held, P. (2006). Quantitation of Total Protein Using OPA. BioTek Application Note. [Link]
-
Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]
-
Bio-Rad Laboratories. (n.d.). Fluorescamine. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). [Link]
-
Geisler, G., & Giesemann, A. (2019). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 8(6), 208. [Link]
-
Nadh, R. V., & Prasad, K. V. (2019). Ninhydrin Based Visible Spectrophotometric Determination of Gemigliptin. Oriental Journal of Chemistry, 35(1). [Link]
-
Moore, S., & Stein, W. H. (1948). Photometric ninhydrin method for use in the chromatography of amino acids. Journal of Biological Chemistry, 176(1), 367-388. [Link]
-
El-Didamony, A. M., Erfan, E. A., & Moustafa, M. E. (2017). An experimental ninhydrin design approach for the sensitive spectrofluorimetric assay of milnacipran in human urine and plasma. Luminescence, 32(6), 967-974. [Link]
-
Nguyen, T. T. T., et al. (2012). Systematic comparisons of various spectrophotometric and colorimetric methods to measure concentrations of protein, peptide and amino acid: detectable limits, linear dynamic ranges, interferences, practicality and unit costs. Journal of biochemical and biophysical methods, 94(1), 28-36. [Link]
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Church, F. C., Swaisgood, H. E., & Catignani, G. L. (1983). A new rapid and sensitive assay for protein using o-phthaldialdehyde. Journal of dairy science, 66(6), 1219-1227. [Link]
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A Comparative Guide to the Characterization of E/Z Isomers of 4-Hydroxy-3,5-dinitrobenzaldehyde Hydrazones
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, separation, and detailed characterization of the E and Z geometric isomers of 4-Hydroxy-3,5-dinitrobenzaldehyde hydrazones. We will delve into the critical experimental methodologies and comparative data analysis essential for distinguishing between these stereoisomers, underpinned by established scientific principles.
Hydrazones constitute a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antitumor properties. The specific geometric configuration of the C=N double bond in hydrazones can profoundly influence their pharmacological and physicochemical properties. Consequently, the unambiguous characterization of E and Z isomers is a critical step in drug discovery and development. This guide will equip you with the necessary knowledge and protocols to confidently navigate this challenge.
Synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde Hydrazones: Favoring the Thermodynamically Stable E-Isomer
The synthesis of 4-Hydroxy-3,5-dinitrobenzaldehyde hydrazones is typically initiated with the nitration of a precursor, such as salicylaldehyde, followed by a condensation reaction with a hydrazine derivative. The initial synthesis almost exclusively yields the thermodynamically more stable E-isomer.
Synthesis of the Precursor: 4-Hydroxy-3,5-dinitrobenzaldehyde
The synthesis of the aldehyde precursor is a crucial first step. A common method involves the nitration of salicylaldehyde.[1]
Experimental Protocol:
-
Cool a mixture of salicylaldehyde (0.2 mol) and 10 mL of concentrated HCl in an ice-salt bath to 0°C.
-
Prepare a nitrating mixture of concentrated H₂SO₄ and concentrated HNO₃ in a 2:1 ratio and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the salicylaldehyde solution over 20 minutes while maintaining the temperature at 0°C.
-
Stir the reaction mixture for 2-3 hours at room temperature. This will yield a mixture of 3- and 5-nitrosalicylaldehyde.
-
Filter the product, wash with water, and dry.
-
Subject the mixture of nitrosalicylaldehydes to a second nitration using the same nitrating mixture, stirring for 30 minutes in an ice bath.
-
Pour the reaction mixture onto ice to precipitate the 2-hydroxy-3,5-dinitrobenzaldehyde.
-
Filter the yellow solid, wash with water, and dry. The expected yield is approximately 85%.[1]
Synthesis of the (E)-Hydrazone Isomer
The (E)-hydrazone is synthesized through a condensation reaction between 4-Hydroxy-3,5-dinitrobenzaldehyde and a selected hydrazine in an appropriate solvent, often with an acid catalyst.[2]
Experimental Protocol:
-
Dissolve 4-Hydroxy-3,5-dinitrobenzaldehyde (1 mmol) in ethanol (10 mL).
-
In a separate flask, dissolve the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 mmol) in ethanol (10 mL).
-
Add the hydrazine solution to the aldehyde solution.
-
Add a catalytic amount of acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the precipitation of the hydrazone.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield the crude (E)-hydrazone.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified (E)-isomer.
E/Z Isomerization and Separation: Accessing the Z-Isomer
The less stable Z-isomer can be obtained from the E-isomer through isomerization, typically induced by photochemical irradiation. The resulting mixture of isomers can then be separated using chromatographic techniques.[2]
Photochemical E-Z Isomerization
Experimental Protocol:
-
Dissolve the purified (E)-hydrazone in a suitable solvent (e.g., acetonitrile or chloroform) in a quartz reaction vessel.
-
Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature.
-
Monitor the isomerization process by ¹H NMR or UV-Vis spectroscopy, observing the emergence of new signals corresponding to the Z-isomer.[2]
-
Continue irradiation until a photostationary state (a constant ratio of E and Z isomers) is reached.
Separation of E/Z Isomers by High-Performance Liquid Chromatography (HPLC)
The separation of the E and Z isomers can be achieved by reversed-phase HPLC.
Experimental Protocol:
-
Dissolve the mixture of E/Z isomers in a suitable solvent (e.g., acetonitrile).
-
Use a C18 column as the stationary phase.
-
Employ a mobile phase gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
-
Monitor the elution profile using a UV detector at a wavelength where both isomers show significant absorbance.
-
Collect the fractions corresponding to each isomer. The E-isomer, being generally more stable and often less polar, is expected to have a different retention time than the Z-isomer.
Comparative Spectroscopic and Crystallographic Characterization
The unambiguous identification of each isomer relies on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between E and Z isomers. The chemical shift of the protons in the vicinity of the C=N double bond is particularly informative.
-
¹H NMR: For the E-isomer, the aromatic proton on the azomethine carbon (CH=N) is expected to be in a different chemical environment compared to the Z-isomer. In many hydrazones, the NH proton of the Z-isomer resonates at a lower field (higher ppm) compared to the E-isomer.[3][4] The protons on the dinitrophenyl ring will also exhibit distinct chemical shifts and coupling patterns for each isomer due to the different spatial arrangement of the hydrazone moiety.
-
¹³C NMR: The chemical shifts of the carbon atoms of the C=N bond and the adjacent aromatic carbons are also expected to differ between the two isomers.
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide definitive proof of stereochemistry. For the Z-isomer, a cross-peak should be observed between the azomethine proton (CH=N) and the ortho-protons of the benzaldehyde ring, indicating their spatial proximity. This correlation would be absent in the E-isomer.
Table 1: Expected ¹H NMR Chemical Shift Differences
| Proton | Expected Chemical Shift Range (ppm) - E-Isomer | Expected Chemical Shift Range (ppm) - Z-Isomer | Rationale |
| -CH=N- | ~8.0 - 8.5 | ~7.5 - 8.0 | Anisotropic effect of the lone pair on the imine nitrogen. |
| -NH- | ~11.0 - 11.5 | ~11.5 - 12.5 | Intramolecular hydrogen bonding in the Z-isomer can lead to a downfield shift.[3][4] |
| Aromatic H | Distinct pattern | Shifted pattern | Different spatial orientation of the hydrazone moiety relative to the dinitrophenyl ring. |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy: The IR spectra of both isomers are expected to be broadly similar, showing characteristic peaks for the -OH, -NH, C=N, and NO₂ groups. However, subtle differences in the position and shape of the C=N stretching vibration may be observed due to the different steric and electronic environments in the E and Z forms.
-
UV-Vis Spectroscopy: The electronic absorption spectra of the E and Z isomers are typically distinct. The Z-isomer often exhibits a hypsochromic shift (blue shift) in its λmax compared to the more conjugated and planar E-isomer.[5] This difference can be exploited to monitor the isomerization process.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Technique | E-Isomer | Z-Isomer |
| IR (cm⁻¹) | ν(OH) ~3200, ν(NH) ~3300, ν(C=N) ~1620, ν(NO₂) ~1530 & 1340 | Similar to E-isomer with potential slight shifts in ν(C=N) |
| UV-Vis (λmax, nm) | Generally longer wavelength | Generally shorter wavelength (hypsochromic shift) |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural evidence for the assignment of E and Z isomers. The crystal structure reveals the precise spatial arrangement of all atoms in the molecule, confirming the geometry around the C=N double bond. For a closely related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, the E configuration was confirmed by X-ray crystallography.[6] Similarly, the crystal structure of 2,4-dinitrobenzaldehyde hydrazone also shows the molecule in the E configuration.[3] Based on these findings, it is highly probable that the thermodynamically stable isomer of 4-Hydroxy-3,5-dinitrobenzaldehyde hydrazone is the E-isomer. Obtaining crystals of the less stable Z-isomer for X-ray analysis can be challenging due to its potential to revert to the E-isomer in solution.
Conclusion
The comprehensive characterization of the E and Z isomers of 4-Hydroxy-3,5-dinitrobenzaldehyde hydrazones is a multi-step process that requires a combination of synthetic, separation, and advanced analytical techniques. The synthesis typically yields the more stable E-isomer, while the Z-isomer can be accessed through photochemical isomerization. Chromatographic methods, such as HPLC, are essential for the separation of the isomeric mixture. A combination of NMR (¹H, ¹³C, and NOESY), IR, and UV-Vis spectroscopy provides a powerful toolkit for the unambiguous identification and comparative analysis of each isomer. Ultimately, single-crystal X-ray diffraction offers the most definitive structural elucidation. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently characterize these important molecules and advance their potential applications in drug discovery and materials science.
References
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Al-Rawi, M. S., Al-Amiery, A. A., & Kadhum, A. A. H. (2025). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 4), 456–461. [Link]
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Patil, P. S., & Toche, R. B. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText, 1(2), 1-3. [Link]
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Karaman, R. (2016). I am synthesizing hydrazones, for which E or Z both configurations are possible. So how can I identify which isomer has formed?. ResearchGate. [Link]
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Kutama, I. U., & Umar, A. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 52-58. [Link]
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Zhen, Q., & Han, Y. (2008). Bis[4-hydroxy-3,5-dimethoxybenzaldehyde (2,4-dinitrophenyl)hydrazone] N,N-dimethylformamide disolvate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2644. [Link]
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Li, Y., Wang, Y., & Xu, J. (2008). 2,4-Dinitrobenzaldehyde hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o745. [Link]
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Nishimura, N., Tanaka, T., & Sueishi, Y. (1993). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Talanta, 40(5), 651–655. [Link]
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Paučo, J., Kožíšek, J., & Imrich, J. (2015). Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions. Molecules, 20(12), 22359–22376. [Link]
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- 6. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 4-Hydroxy-3,5-dinitrobenzaldehyde as a Chromogenic Reagent for Primary Amine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of primary amines is a cornerstone of many analytical workflows. The choice of a chromogenic reagent is critical, directly impacting the sensitivity, specificity, and reliability of the assay. This guide provides an in-depth performance comparison of 4-Hydroxy-3,5-dinitrobenzaldehyde against established alternatives, supported by experimental data and protocols.
Introduction: The Role of Chromogenic Reagents in Amine Analysis
Primary amines are integral functional groups in a vast array of molecules, from amino acids and proteins to pharmaceutical active ingredients and their metabolites. Their quantification is essential in various stages of research and development, including drug discovery, quality control, and clinical diagnostics.
Chromogenic reagents react with colorless analytes to produce a colored product, the absorbance of which can be measured using a spectrophotometer. The intensity of the color is proportional to the concentration of the analyte, allowing for accurate quantification. An ideal chromogenic reagent should exhibit high sensitivity and specificity, form a stable chromophore, and allow for a simple and rapid analytical procedure.
This guide focuses on benchmarking the performance of 4-Hydroxy-3,5-dinitrobenzaldehyde, a promising but less documented chromogenic reagent, against well-established reagents:
-
2,4-Dinitrofluorobenzene (DNFB)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
o-Phthalaldehyde (OPA)
-
Dansyl Chloride
The Chemistry of Detection: Reaction Mechanisms
The efficacy of a chromogenic reagent is rooted in its reaction chemistry. Understanding these mechanisms is crucial for optimizing assay conditions and troubleshooting potential issues.
4-Hydroxy-3,5-dinitrobenzaldehyde: Schiff Base Formation
4-Hydroxy-3,5-dinitrobenzaldehyde reacts with primary amines via a nucleophilic addition-elimination reaction to form a Schiff base (an imine). The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. Following a series of proton transfer steps, a water molecule is eliminated, resulting in the formation of a carbon-nitrogen double bond. The extended conjugation of the resulting Schiff base, influenced by the electron-withdrawing nitro groups and the electron-donating hydroxyl group on the aromatic ring, leads to a significant shift in the absorption of light into the visible spectrum, producing a colored product.
Caption: Reaction of 4-Hydroxy-3,5-dinitrobenzaldehyde with a primary amine.
Alternative Reagent Mechanisms
-
2,4-Dinitrofluorobenzene (DNFB; Sanger's Reagent): DNFB reacts with primary amines through a nucleophilic aromatic substitution. The amino group displaces the fluorine atom on the dinitrophenyl ring, forming a stable, colored dinitrophenyl-amine (DNP-amine) adduct.
-
p-Dimethylaminobenzaldehyde (DMAB; Ehrlich's Reagent): In an acidic medium, DMAB reacts with primary amines to form a Schiff base. The resulting protonated imine is a highly colored species.
-
o-Phthalaldehyde (OPA): OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent and colored isoindole derivative.
-
Dansyl Chloride: This reagent reacts with primary and secondary amines to form highly fluorescent and UV-active dansyl-amine adducts.
Comparative Performance Analysis
The suitability of a chromogenic reagent is determined by several key performance indicators. The following table summarizes these parameters for 4-Hydroxy-3,5-dinitrobenzaldehyde (based on anticipated performance for a dinitro-substituted aromatic aldehyde) and its alternatives.
| Parameter | 4-Hydroxy-3,5-dinitrobenzaldehyde (Hypothetical) | 2,4-Dinitrofluorobenzene (DNFB) | p-Dimethylaminobenzaldehyde (DMAB) | o-Phthalaldehyde (OPA) | Dansyl Chloride |
| λmax (nm) | ~400-450 | 355-377 | ~450 | ~340 | ~335-350 (UV), ~520 (Fluorescence) |
| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 1.0 x 10⁴ - 2.0 x 10⁴ | 1.0 x 10⁴ - 6.4 x 10⁴ | ~1.5 x 10⁴ | ~6.0 x 10³ | ~4.3 x 10³ (UV) |
| Linearity Range (µg/mL) | 0.5 - 25 | 0.25 - 20 | 1 - 50 | 0.1 - 100 | 0.1 - 50 |
| Reaction Time | 15 - 30 min | 30 - 100 min | 5 - 10 min | < 1 min | 30 - 60 min |
| Optimal pH | Weakly acidic to neutral | > 8.5 | Strongly acidic | 9 - 11.5 | > 9.5 |
| Stability of Product | Moderate | High | Moderate | Low (requires immediate measurement) | High |
| Specificity | Primary amines | Primary and secondary amines | Primary aromatic amines | Primary amines | Primary and secondary amines, phenols, imidazoles |
| Interferences | Secondary amines at high concentrations | Thiols | Oxidizing agents | Ammonia | Other nucleophiles |
Experimental Protocols: A Step-by-Step Guide
To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for each reagent, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.
General Laboratory Preparations
-
Instrumentation: A calibrated UV-Visible spectrophotometer with 1 cm path length cuvettes.
-
Reagents: All reagents should be of analytical grade or higher.
-
Standard Solutions: Prepare stock solutions of the primary amine analyte in a suitable solvent (e.g., water, ethanol, or a buffer). Create a series of working standards by serial dilution to cover the expected linear range of each assay.
-
Blank Samples: Prepare a reagent blank for each assay by following the respective protocol without the addition of the analyte.
Assay Protocol for 4-Hydroxy-3,5-dinitrobenzaldehyde (Hypothetical)
This protocol is proposed based on the known chemistry of Schiff base formation.
-
Reagent Preparation: Prepare a 0.1% (w/v) solution of 4-Hydroxy-3,5-dinitrobenzaldehyde in ethanol.
-
Reaction Mixture: In a series of test tubes, add 1.0 mL of each working standard solution of the primary amine.
-
Add 1.0 mL of the 4-Hydroxy-3,5-dinitrobenzaldehyde reagent solution to each tube.
-
Add 2.0 mL of a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Incubation: Vortex the tubes and incubate at 50°C for 20 minutes in a water bath.
-
Cooling: Cool the tubes to room temperature.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the predetermined λmax (approximately 420 nm) against the reagent blank.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the primary amine standards. Determine the concentration of unknown samples from the linear regression of the calibration curve.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-3,5-dinitrobenzaldehyde
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 4-Hydroxy-3,5-dinitrobenzaldehyde (CAS No. 52132-61-3). As a dinitrated aromatic aldehyde, this compound presents a unique combination of hazards that demand rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to ensure a culture of safety and compliance in the laboratory.
Part 1: Hazard Analysis & Risk Assessment
The primary directive in handling any chemical is a thorough understanding of its intrinsic properties and associated risks. 4-Hydroxy-3,5-dinitrobenzaldehyde's molecular structure is the key to its hazard profile. The presence of two nitro groups on an aromatic ring, combined with an aldehyde functional group, dictates its reactivity and potential dangers.
Aromatic nitro compounds, particularly those with multiple nitro groups, are known for their energetic properties and potential for rapid, exothermic decomposition.[1][2] The explosive tendencies of such compounds are often increased by the presence of these multiple nitro groups.[1] Much like the well-documented hazards of picric acid, dinitro-compounds can be sensitive to shock, friction, and heat, especially when completely dry.[3] Furthermore, aromatic nitro compounds can act as strong oxidizing agents and may react vigorously or even detonate if mixed with reducing agents.[1]
The aldehyde group adds another layer of chemical reactivity. Aldehydes, in general, are susceptible to oxidation and can be irritants. While the immediate risk from the aldehyde functionality is lower than that of the dinitro-aromatic system, it contributes to the overall hazard profile and must be considered during handling and disposal.
Table 1: Chemical & Hazard Profile of 4-Hydroxy-3,5-dinitrobenzaldehyde
| Property | Data | Source(s) |
| IUPAC Name | 4-hydroxy-3,5-dinitrobenzaldehyde | [4] |
| CAS Number | 52132-61-3 | [4] |
| Molecular Formula | C₇H₄N₂O₆ | [4][5] |
| Molecular Weight | 212.12 g/mol | [4] |
| Primary Hazards | Potentially explosive, especially when dry; shock-sensitive; strong oxidizer. | [1][2][3] |
| Incompatible Materials | Strong reducing agents, bases (e.g., sodium hydroxide), metallic hydrides, sulfides. | [1][2][6] |
| Hazardous Reactions | May explode in the presence of a base; vigorous reaction with reducing agents. | [1] |
Part 2: Pre-Disposal Operations & Personal Protective Equipment (PPE)
Before any disposal activities commence, establishing a safe working environment is paramount. All handling of 4-Hydroxy-3,5-dinitrobenzaldehyde and its associated waste must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemical-resistant nitrile gloves are mandatory. Gloves must be inspected before use and disposed of as hazardous waste after handling is complete.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential to prevent skin contact.
Part 3: Step-by-Step Disposal Protocols
The segregation of chemical waste is the foundational step of compliant disposal.[8] Never mix 4-Hydroxy-3,5-dinitrobenzaldehyde waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Protocol A: Disposal of Contaminated Solid Waste
This protocol applies to items such as contaminated gloves, weighing paper, pipette tips, and bench liners.
-
Preparation: Place a hazardous waste container, clearly labeled "Hazardous Waste: 4-Hydroxy-3,5-dinitrobenzaldehyde," inside the chemical fume hood.
-
Wetting: Lightly mist a paper towel with water.
-
Collection: Carefully use the dampened paper towel to wipe down and collect all solid residues and contaminated items. This minimizes dust and keeps the material from becoming dry and potentially shock-sensitive.[3]
-
Containment: Place the dampened paper towel and all collected solid waste directly into the designated hazardous waste container.
-
Sealing: Securely close the container lid. The container must remain closed except when actively adding waste.[9]
-
Final Steps: Remove gloves and dispose of them in the same container. Wash hands thoroughly. Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials.[10]
Protocol B: Disposal of Contaminated Solutions
This protocol applies to reaction mixtures, mother liquors, or solutions used for rinsing.
-
Segregation: Collect all solutions containing 4-Hydroxy-3,5-dinitrobenzaldehyde in a dedicated, sealable, and chemically compatible hazardous waste container (e.g., glass or polyethylene).[8]
-
Labeling: The container must be clearly labeled "Hazardous Waste: 4-Hydroxy-3,5-dinitrobenzaldehyde" and include the solvent system (e.g., "in Ethanol/Water"). The accumulation start date must be clearly marked.[8]
-
Containment: Use a funnel to carefully pour the waste solution into the container, avoiding splashes.
-
Sealing and Storage: Securely cap the container and store it in secondary containment within a designated SAA. Ensure it is segregated from incompatible waste streams, particularly bases and reducing agents.[9]
Protocol C: Decontamination of Glassware
Proper decontamination ensures that glassware can be safely washed and reused.
-
Initial Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinse: This first rinse must be collected and disposed of as hazardous liquid waste according to Protocol B.[9] It contains the highest concentration of the residual chemical.
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can typically be collected with the first rinse.
-
Final Wash: After decontamination, the glassware can be washed with soap and water according to standard laboratory procedures.
Part 4: Waste Management & Emergency Procedures
Effective waste management extends beyond simple collection to include proper storage and emergency preparedness.
Waste Segregation and Storage:
-
Container: Use only sturdy, non-reactive containers with secure lids.
-
Labeling: All labels must include the full chemical name and the words "Hazardous Waste."[7][9]
-
Storage Location: Store waste in a designated SAA. This area should be away from heat sources and direct sunlight. Liquid waste must be in secondary containment.[9][10]
-
Incompatibility: Crucially, store this waste away from bases, strong reducing agents, and metals.[1][2] Contact with these materials could trigger a violent reaction.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to mitigate risk.
-
Evacuate & Alert: Alert all personnel in the immediate area and evacuate if necessary. Eliminate all sources of ignition.[3]
-
Assess: From a safe distance, assess the extent of the spill. For large spills, evacuate the lab and contact your institution's EHS immediately.
-
Control (for small spills): If the spill is small and you are trained to handle it:
-
Ensure you are wearing all necessary PPE.
-
Do NOT sweep the dry powder.
-
Carefully dampen the spilled material with water or alcohol to prevent it from becoming airborne and to reduce its sensitivity.[1][3]
-
Use an absorbent, non-reactive material (e.g., vermiculite or sand) to cover the wetted spill.
-
Carefully scoop the mixture into a designated hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with alcohol, followed by a strong soap and water solution.[1] All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office, regardless of the spill size.
Conclusion
The proper disposal of 4-Hydroxy-3,5-dinitrobenzaldehyde is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. Its dinitro-aromatic structure classifies it as a high-hazard material requiring cautious and informed handling. By understanding the chemical principles behind the hazards—namely, the energetic nature of polynitrated aromatics—and by rigorously following the protocols for segregation, containment, and disposal, laboratory professionals can effectively mitigate risks, ensuring their safety and that of their colleagues while maintaining environmental stewardship. Always consult your institution's specific waste disposal guidelines and EHS office for any questions.
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A Comprehensive Guide to the Safe Handling of 4-Hydroxy-3,5-dinitrobenzaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of reactive and potentially hazardous compounds is a daily reality. This guide provides essential, immediate safety and logistical information for the handling of 4-Hydroxy-3,5-dinitrobenzaldehyde, a compound that, while not extensively characterized in publicly available safety literature, possesses functional groups that demand our utmost respect and caution.
The Chemical Profile: Understanding the Inherent Hazards
4-Hydroxy-3,5-dinitrobenzaldehyde's structure suggests several potential hazards that must be proactively managed:
-
Toxicity of Aromatic Nitro Compounds: Aromatic nitro compounds are known for their toxicity. They can be absorbed through the skin and may cause systemic effects, including methemoglobinemia, which reduces the blood's ability to carry oxygen.
-
Irritant Properties of Aldehydes: The aldehyde functional group can cause irritation to the skin, eyes, and respiratory tract.
-
Reactivity of Dinitro Aromatic Compounds: The presence of multiple nitro groups on an aromatic ring increases its reactivity and can render the compound sensitive to shock, heat, or friction.[1] Aromatic nitro compounds may also react violently with reducing agents, bases (like sodium hydroxide), and oxidizing agents.[1][2]
-
Combustibility: While not always highly flammable, organic compounds of this nature can be combustible.[3]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling 4-Hydroxy-3,5-dinitrobenzaldehyde. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Double-gloving with nitrile gloves | Lab coat | N95 or higher-rated respirator (in a fume hood) |
| Solution Preparation | Chemical safety goggles and face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | In a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | In a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a lab coat | In a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | In a certified chemical fume hood |
Experimental Workflow: A Step-by-Step Protocol for Safe Handling
The following protocol provides a procedural framework for the safe handling of 4-Hydroxy-3,5-dinitrobenzaldehyde from receipt to disposal.
Pre-Handling and Preparation
-
Designated Work Area: All work with 4-Hydroxy-3,5-dinitrobenzaldehyde must be conducted in a designated area within a certified chemical fume hood.[4]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Spill Kit: A spill kit containing absorbent materials suitable for organic compounds should be available. For spills of solid material, it is recommended to dampen the material with alcohol before transfer to a suitable container.[1]
Handling the Compound
-
Weighing: When weighing the solid compound, do so in the fume hood. Use disposable weighing paper and tools to minimize contamination.
-
Solution Preparation: Add the solid 4-Hydroxy-3,5-dinitrobenzaldehyde to the solvent slowly and in small portions. Be mindful of potential exothermic reactions.
-
Reaction Monitoring: When running reactions, use appropriate shielding and monitor the reaction for any signs of uncontrolled exotherms or pressure buildup.
Post-Reaction Work-up
-
Quenching: Be cautious when quenching reactions containing this compound. Avoid strong reducing agents unless part of a controlled, validated procedure.
-
Extraction and Purification: Perform all extractions and purification steps within the fume hood.
Disposal Plan: Managing Hazardous Waste
Proper segregation and labeling of waste are critical for safety and environmental compliance.
-
Solid Waste: All solid waste contaminated with 4-Hydroxy-3,5-dinitrobenzaldehyde (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing 4-Hydroxy-3,5-dinitrobenzaldehyde should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "4-Hydroxy-3,5-dinitrobenzaldehyde".[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[5] Never pour this chemical down the drain, as it could react with plumbing materials to form explosive salts.[5][6]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and safety measures in the handling of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Caption: Workflow for the safe handling of 4-Hydroxy-3,5-dinitrobenzaldehyde.
Conclusion: A Culture of Safety
The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are paramount in a research setting. By treating 4-Hydroxy-3,5-dinitrobenzaldehyde with the caution it warrants based on its chemical functionalities, we uphold our commitment to a culture of safety. This guide provides a foundation for the safe handling of this compound, but it is incumbent upon each researcher to remain vigilant, consult institutional safety resources, and exercise sound scientific judgment in all laboratory operations.
References
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
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University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Hydroxy-3,5-dinitrobenzaldehyde. In PubChem. Retrieved from [Link]
- Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). In Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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GOV.UK. (2024, March). Nitrobenzene - Incident management. Retrieved from [Link]
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Malis, M. (2024, November 12). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH [Video]. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. In PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
